Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate
Description
Properties
IUPAC Name |
ethyl 2-(4-chlorophenyl)-2,2-difluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF2O2/c1-2-15-9(14)10(12,13)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGULHXRXMXNYHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)Cl)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate (CAS 130754-19-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate, a fluorinated organic compound with significant potential in medicinal chemistry and materials science. This document details its chemical properties, synthesis, and potential applications, with a focus on its role as a versatile building block in the development of novel therapeutic agents and functional materials.
Core Chemical and Physical Properties
This compound is a liquid at room temperature, characterized by the presence of a 4-chlorophenyl group and a difluoroacetate moiety. These structural features impart unique chemical reactivity and potential biological activity.[1] The key physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 130754-19-7 | [1] |
| Molecular Formula | C₁₀H₉ClF₂O₂ | [1] |
| Molecular Weight | 234.63 g/mol | [1] |
| Physical State | Liquid | [1] |
| Purity | Typically ≥95% | [1] |
| Storage Temperature | 2-8°C (Refrigerator) |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through various methods, with modern approaches favoring photoredox/copper dual catalysis for the formation of α-fluorinated areneacetates. This method offers mild reaction conditions and a broad tolerance to various functional groups.
Experimental Protocol: Photoredox/Copper Dual Catalysis Synthesis
This protocol is adapted from a general method for the synthesis of ethyl aryldifluoromethylacetate derivatives.
Materials:
-
4-Chlorophenylboronic acid
-
Ethyl bromodifluoroacetate
-
Potassium phosphate, dibasic (K₂HPO₄)
-
Tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃)
-
Copper(I) trifluoromethanesulfonate toluene complex ((CuOTf)₂·C₆H₅CH₃)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
To an oven-dried reaction vessel, add 4-chlorophenylboronic acid (0.1 mmol), potassium phosphate, dibasic (0.2 mmol), Ir(ppy)₃ (2 mol %), and (CuOTf)₂·C₆H₅CH₃ (25 mol %).
-
The vessel is then evacuated and backfilled with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous DMF (1.0 mL) and ethyl bromodifluoroacetate (0.2 mmol) via syringe.
-
The reaction mixture is stirred and irradiated with blue LED strips (λmax = 455 nm) at room temperature for 16 hours.
-
Upon completion, the reaction mixture is quenched, and the product is extracted using a suitable organic solvent.
-
The crude product is purified by flash column chromatography on silica gel to yield this compound.
Yield Determination:
The yield of the final product can be determined by ¹⁹F NMR analysis using an internal standard such as (trifluoromethyl)benzene.
Logical Workflow for Synthesis
The following diagram illustrates the logical workflow for the synthesis of this compound via the photoredox/copper dual catalysis method.
References
Physicochemical properties of Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate
An In-depth Technical Guide on the Physicochemical Properties of Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a synthetic organic compound belonging to the class of difluoroacetic acid derivatives.[1] Its structure, featuring a chlorophenyl group and a difluoroacetate moiety, makes it a compound of interest for various research applications, particularly as an intermediate and building block in medicinal chemistry, agrochemicals, and organic synthesis.[1] This document provides a comprehensive overview of its known physicochemical properties, potential applications, and general experimental methodologies.
Chemical Identity and Core Properties
The fundamental identifiers and physical properties of this compound are summarized below. The compound is typically available as a liquid with a purity of 95-97%.[2][3][4]
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| CAS Number | 130754-19-7[1][2][3][4] |
| IUPAC Name | This compound[1][3] |
| Molecular Formula | C₁₀H₉ClF₂O₂[1][2][3] |
| Molecular Weight | 234.63 g/mol [1][2][3] |
| Canonical SMILES | CCOC(=O)C(C1=CC=C(C=C1)Cl)(F)F[1][3] |
| InChI | InChI=1S/C10H9ClF2O2/c1-2-15-9(14)10(12,13)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3[1][3] |
| InChI Key | VGULHXRXMXNYHN-UHFFFAOYSA-N[1][3] |
| MDL Number | MFCD11007726[2][3] |
Table 2: Physicochemical Properties
| Property | Value |
|---|---|
| Physical State | Liquid[3][4] |
| Purity | 95% - 97%[2][3][4] |
| Storage Temperature | Refrigerator[4] |
| Boiling Point | No data available |
| Density | No data available |
| Refractive Index | No data available |
Spectroscopic Data (Predicted)
-
¹H NMR:
-
A triplet corresponding to the methyl protons (-CH₃) of the ethyl group.
-
A quartet corresponding to the methylene protons (-CH₂-) of the ethyl group.
-
Multiplets in the aromatic region corresponding to the protons on the 4-chlorophenyl ring.
-
-
¹³C NMR: Signals are expected for the carbonyl carbon, the quaternary carbon attached to the fluorine atoms, the carbons of the ethyl group, and the distinct carbons of the 4-chlorophenyl ring.
-
¹⁹F NMR: A singlet is expected due to the chemical equivalence of the two fluorine atoms.
-
IR Spectroscopy: Key absorption bands would be expected for the C=O (ester) stretching, C-F stretching, and C-Cl stretching, as well as aromatic C-H and C=C stretching.
-
Mass Spectrometry: The molecular ion peak (M⁺) would be observed, along with characteristic fragmentation patterns corresponding to the loss of the ethoxy group, the chlorophenyl group, and other fragments.
Experimental Protocols & Synthesis
Detailed, proprietary synthesis methods are not publicly disclosed, but general synthetic routes for difluoroacetate compounds are well-established in scientific literature.[1]
General Synthesis Methods
Potential synthesis pathways for this compound include:
-
Direct Esterification: This method involves reacting 2-(4-chlorophenyl)-2,2-difluoroacetic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid.
-
Acylation Reactions: Utilizing an activated form of the carboxylic acid, such as an acyl chloride (e.g., 2-(4-chlorophenyl)-2,2-difluoroacetyl chloride), and reacting it with ethanol, often in the presence of a non-nucleophilic base.[1]
-
From Dichloroacetate Precursors: A more complex route may involve using dichloroacetyl chloride as a starting material, which can be transformed into the difluoroacetate intermediate through various steps.[1]
The diagram below illustrates a generalized workflow for a typical laboratory synthesis.
Caption: A generalized workflow for the synthesis and purification of the target compound.
Purification
The final product is typically purified via distillation under reduced pressure to remove unreacted starting materials and byproducts.[7]
Analysis and Quality Control
The purity and identity of the synthesized compound are confirmed using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): To monitor reaction progress.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
Applications and Research Relevance
This compound serves as a valuable building block in several areas of chemical and pharmaceutical development.[1]
-
Pharmaceuticals: It is used as an intermediate in the synthesis of more complex, biologically active molecules. Difluoroacetate derivatives have been explored for potential enzyme inhibition and antitumor properties.[1]
-
Agrochemicals: The structural motifs present in the molecule suggest its potential use in the development of new pesticides or herbicides.[1]
-
Organic Synthesis: The difluoroacetate group is a key functional moiety that can be incorporated into larger molecules to modulate their electronic and metabolic properties.[1]
The logical relationship between the compound's structure and its utility is depicted below.
Caption: Relationship between the compound's structural features and its applications.
Safety and Handling
While a specific, comprehensive safety data sheet (SDS) for this exact compound is not detailed in the search results, data for structurally similar difluoroacetate compounds provide essential guidance. The compound is marked with the GHS07 pictogram, indicating it is harmful or an irritant.[3][4]
Table 3: GHS Hazard Information
| Category | Information |
|---|---|
| Pictograms | GHS07 (Exclamation Mark)[3][4] |
| Signal Word | Warning[3][4] |
| Hazard Statements | H302: Harmful if swallowed.[4] H315: Causes skin irritation.[3][4] H319: Causes serious eye irritation.[4] H335: May cause respiratory irritation.[4] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[3][4] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |
Handling Recommendations
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8][10]
-
Handle in a well-ventilated place and keep containers tightly closed.[8][10]
-
Ground all equipment to prevent static discharge.[8]
-
In case of spills, soak up with inert absorbent material and dispose of in suitable, closed containers.[8][11]
References
- 1. Buy this compound | 130754-19-7 [smolecule.com]
- 2. 130754-19-7 | this compound - Moldb [moldb.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. This compound | 130754-19-7 [sigmaaldrich.com]
- 5. Ethyl difluoroacetate(454-31-9) 1H NMR spectrum [chemicalbook.com]
- 6. ETHYL CHLOROFLUOROACETATE(401-56-9) 1H NMR [m.chemicalbook.com]
- 7. CN103254074A - Preparation method of ethyl difluoroacetate and intermediate thereof - Google Patents [patents.google.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. gfl.co.in [gfl.co.in]
- 11. fishersci.com [fishersci.com]
An In-depth Technical Guide to Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate
This guide provides a comprehensive overview of Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate, a synthetic organic compound with applications in various research and development sectors.[1] It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its molecular structure, properties, and potential applications.
Molecular Structure and Properties
This compound is characterized by a chlorophenyl group and two fluorine atoms attached to the carbon adjacent to the ester functional group.[1] This unique structure contributes to its chemical reactivity and potential biological properties.[1]
Below is a summary of its key molecular and physical properties:
| Property | Value |
| CAS Number | 130754-19-7[1][2][3][4] |
| Molecular Formula | C₁₀H₉ClF₂O₂[1][2][3][4][5][6] |
| Molecular Weight | 234.63 g/mol [1][2][3][6] |
| IUPAC Name | This compound[1][2][4] |
| Canonical SMILES | CCOC(=O)C(C1=CC=C(C=C1)Cl)(F)F[1][2] |
| InChI | InChI=1S/C10H9ClF2O2/c1-2-15-9(14)10(12,13)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3[1][2][4] |
| InChI Key | VGULHXRXMXNYHN-UHFFFAOYSA-N[1][2][4] |
| Physical Form | Liquid[2] |
| Purity | Typically ≥95%[2][4] |
Potential Applications and Mechanism of Action
This compound is utilized in several scientific and industrial domains:
-
Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds.[1]
-
Agrochemicals: There is potential for its use as a pesticide or herbicide due to its biological activity.[1]
-
Chemical Research: It is employed as a reagent in organic synthesis for developing new materials or compounds.[1]
The precise mechanism of action for this compound has not been fully elucidated.[1] However, the presence of the difluoroacetate moiety is significant, as fluoroacetate derivatives can act as inhibitors of the enzyme succinate dehydrogenase, which plays a crucial role in the citric acid cycle.[1] Inhibition of this enzyme can disrupt cellular metabolism and lead to cell death.[1] Further research is necessary to determine the specific biological activities and potential toxicity of this compound.[1]
Synthesis Protocols
While specific, detailed synthesis procedures for this compound may be proprietary, general methodologies for synthesizing similar difluoroacetate compounds are available in scientific literature.[1] Some of these general approaches include:
-
Direct Esterification: This method involves reacting 2-(4-chlorophenyl)-2,2-difluoroacetic acid with ethanol in the presence of an acid catalyst.
-
Acylation Reactions: This approach utilizes acyl chlorides derived from 2,2-difluoroacetic acid, which are then reacted with alcohols under controlled conditions.[1]
-
From Trifluoroacetic Acid Esters: A general method for synthesizing difluoroacetic acid esters involves the reaction of trifluoroacetic acid esters with a metal fluoride source.[1]
The following diagram illustrates a generalized workflow for the synthesis of this compound.
Logical Relationships in Application
The utility of this compound stems from its role as a versatile building block in chemical synthesis, leading to a range of potential applications.
References
Spectral Analysis of Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectral data for Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate, a compound of interest for researchers, scientists, and professionals in drug development. This document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for their acquisition.
Spectral Data Summary
The following tables summarize the predicted quantitative spectral data for this compound (Molecular Formula: C₁₀H₉ClF₂O₂, Molecular Weight: 234.63 g/mol ). This data is derived from spectroscopic principles and analysis of analogous compounds.
¹H NMR (Proton NMR) Data
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.5-7.4 | Multiplet | 4H | Aromatic protons (C₆H₄) |
| ~4.35 | Quartet | 2H | -OCH₂CH₃ |
| ~1.35 | Triplet | 3H | -OCH₂CH₃ |
¹³C NMR (Carbon NMR) Data
Solvent: CDCl₃ Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| ~164 | C=O (Ester) |
| ~137 | Aromatic C-Cl |
| ~130 | Aromatic CH |
| ~129 | Aromatic CH |
| ~127 | Aromatic C-C(F₂) |
| ~115 (triplet) | C(F₂) |
| ~63 | -OCH₂CH₃ |
| ~14 | -OCH₂CH₃ |
¹⁹F NMR (Fluorine NMR) Data
Solvent: CDCl₃ Frequency: 376 MHz
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~-100 to -110 | Singlet | -CF₂- |
IR (Infrared) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2980 | Medium | Aliphatic C-H stretch |
| ~1750 | Strong | C=O (Ester) stretch |
| ~1600, 1490 | Medium-Strong | Aromatic C=C stretch |
| ~1250-1100 | Strong | C-O stretch and C-F stretch |
| ~1100-1000 | Strong | C-Cl stretch |
| ~830 | Strong | p-substituted benzene C-H bend |
MS (Mass Spectrometry) Data
Ionization Mode: Electron Ionization (EI)
| m/z Ratio | Relative Intensity (%) | Assignment |
| 234/236 | Moderate | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |
| 189/191 | High | [M - OCH₂CH₃]⁺ |
| 161/163 | Moderate | [M - COOCH₂CH₃]⁺ |
| 125 | Moderate | [C₆H₄Cl]⁺ |
| 77 | Low | [C₆H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of this compound (approximately 10-20 mg) is prepared in deuterated chloroform (CDCl₃, ~0.7 mL) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra are acquired on a 400 MHz spectrometer. For ¹H NMR, the spectral width is set to 16 ppm, with a relaxation delay of 1 second and 16 scans. For ¹³C NMR, a proton-decoupled spectrum is obtained with a spectral width of 250 ppm, a relaxation delay of 2 seconds, and an accumulation of 1024 scans. For ¹⁹F NMR, the spectrum is acquired with a spectral width of -250 to 0 ppm, a relaxation delay of 1 second, and 64 scans, using CFCl₃ as an external reference.
Infrared (IR) Spectroscopy
The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the neat liquid sample is prepared between two potassium bromide (KBr) plates. The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean KBr plates is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectral data is acquired using a mass spectrometer with an electron ionization (EI) source. A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the instrument via a direct insertion probe or a gas chromatography (GC) inlet. The electron energy is set to 70 eV. The mass analyzer is scanned over a mass-to-charge (m/z) range of 50-500 amu.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the spectral analysis of this compound.
An In-depth Technical Guide on the Solubility of Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information regarding the solubility of Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate. Due to a lack of specific experimental data on the solubility of this compound in organic solvents within the public domain, this document summarizes its known physicochemical properties and presents a generalized experimental protocol for solubility determination.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 130754-19-7 | [1][2][3] |
| Molecular Formula | C₁₀H₉ClF₂O₂ | [1][2][3][4] |
| Molecular Weight | 234.63 g/mol | [1][2][3] |
| Physical Form | Liquid | [2] |
| Purity | Typically ≥95% or ≥97% | [2][3] |
| IUPAC Name | This compound | [1][2] |
| SMILES | CCOC(=O)C(C1=CC=C(C=C1)Cl)(F)F | [1][4] |
| InChI Key | VGULHXRXMXNYHN-UHFFFAOYSA-N | [1][2] |
It is important to note that while the compound is described as a liquid, its solubility in various organic solvents has not been quantitatively documented in the reviewed literature. For a structurally related compound, Ethyl difluoroacetate (CAS 454-31-9), it is reported to be sparingly soluble in DMSO and Methanol[5]. This information may offer a preliminary indication but should be experimentally verified for this compound.
Experimental Protocols for Solubility Determination
In the absence of specific studies, a standard experimental workflow for determining the solubility of a compound like this compound is outlined below. This protocol is a general guideline and may require optimization based on the specific solvent and experimental conditions.
Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.
Materials:
-
This compound
-
A range of organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solute should be clearly visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the collected supernatant through a syringe filter to remove any undissolved solute.
-
Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the calibration range of the analytical method.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions and the diluted sample solutions using a validated HPLC or GC method.
-
Construct a calibration curve by plotting the analytical response versus the concentration of the standard solutions.
-
Determine the concentration of the diluted sample solution from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by taking into account the dilution factor.
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
Visual Representation of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound.
Caption: General workflow for experimental solubility determination.
This guide serves as a foundational resource for researchers interested in the solubility of this compound. Further experimental investigation is necessary to establish a quantitative solubility profile in various organic solvents.
References
The Strategic Role of Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-(4-chlorophenyl)-2,2-difluoroacetate is a synthetic organic compound that stands at the intersection of several key strategic areas in medicinal chemistry. While direct and extensive research on this specific molecule is limited, its structural motifs—the 4-chlorophenyl group and the gem-difluoroacetate moiety—are well-established pharmacophores that impart desirable properties to drug candidates. This technical guide explores the potential applications of this compound as a versatile building block in drug discovery. By examining the known roles of its constituent parts, we extrapolate its potential in the synthesis of novel therapeutics, particularly as an intermediate for creating compounds with enhanced metabolic stability, improved pharmacokinetic profiles, and potent biological activity. This document provides an overview of its synthesis, potential biological activities based on related structures, and generalized experimental protocols for its utilization in medicinal chemistry research.
Introduction: The Value Proposition of Fluorine in Drug Design
The introduction of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to optimize various properties.[1][2][3] The difluoromethyl group (CF2H), accessible from precursors like this compound, is of particular interest. It can act as a bioisostere for hydroxyl, thiol, or amine groups and can participate in hydrogen bonding, a critical interaction for drug-target binding.[2] Furthermore, the high electronegativity of fluorine can modulate the acidity of nearby protons and influence the overall electronic properties of a molecule, often leading to enhanced binding affinity and metabolic stability.[1][3]
The 4-chlorophenyl group is another common feature in many approved drugs. The chlorine atom can increase lipophilicity, which may enhance membrane permeability, and it can also occupy hydrophobic pockets in target proteins, contributing to binding affinity.
Given these characteristics, this compound emerges as a valuable, yet underexplored, starting material for the synthesis of novel drug candidates.[1] Its potential applications span various therapeutic areas, including oncology, infectious diseases, and metabolic disorders, where the modulation of enzyme activity or receptor binding is a key therapeutic strategy.
Synthesis of this compound and Derivatives
The synthesis of α,α-difluoro-α-aryl esters can be achieved through several established synthetic routes. While specific high-yield protocols for this compound are not extensively published in peer-reviewed journals, general methods for analogous compounds can be adapted.
A plausible synthetic workflow for the preparation of this compound and its subsequent derivatization into a hypothetical bioactive compound is depicted below.
Experimental Protocol: General Synthesis of α,α-Difluoro-α-arylacetates
This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.
-
Esterification of the Arylacetic Acid:
-
To a solution of 4-chlorophenylacetic acid (1 equivalent) in ethanol (10 volumes), add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield ethyl 4-chlorophenylacetate.
-
-
α,α-Difluorination:
-
Dissolve ethyl 4-chlorophenylacetate (1 equivalent) in a suitable aprotic solvent (e.g., acetonitrile).
-
Add a fluorinating agent, such as Selectfluor® (2.5 equivalents).
-
The reaction may require the addition of a base (e.g., sodium hydride) to generate the enolate.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or GC-MS).
-
Quench the reaction carefully with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Potential Applications in Medicinal Chemistry
Based on the known biological activities of structurally related compounds, this compound can be envisioned as a precursor for several classes of therapeutic agents.
Enzyme Inhibitors
The difluoromethyl group can mimic a tetrahedral intermediate in enzymatic reactions, making derivatives of this compound potential inhibitors of various enzymes. For instance, α,α-difluoro-α-aryl acetic acid derivatives have been explored as inhibitors for proteases, kinases, and metabolic enzymes.
The following diagram illustrates a hypothetical mechanism of enzyme inhibition where a derivative of the title compound targets the active site of an enzyme.
A potential application could be in the design of inhibitors for enzymes like α-glucosidase or α-amylase, which are targets for anti-diabetic drugs. While no direct data exists for this compound, other aryl acetate derivatives have shown inhibitory activity against these enzymes.[4][5]
Table 1: Hypothetical IC50 Values of this compound Derivatives Against Target Enzymes (Extrapolated Data)
| Derivative | Target Enzyme | Hypothetical IC50 (µM) |
| Amide Derivative 1 | Protease X | 5.2 |
| Amide Derivative 2 | Kinase Y | 10.8 |
| Carboxylic Acid | Glucosidase Z | 25.1 |
Note: The data in this table is purely hypothetical and for illustrative purposes to demonstrate potential efficacy based on related structures. Actual IC50 values would need to be determined experimentally.
Modulators of Nuclear Receptors
The structural features of this compound derivatives could allow them to act as ligands for nuclear receptors, which are involved in a wide range of physiological processes and are important drug targets.
Agrochemicals
Beyond medicinal chemistry, this compound is a valuable intermediate in the synthesis of modern agrochemicals, such as fungicides and herbicides. The presence of the fluorinated moiety can enhance the potency and metabolic stability of these agents in the target organisms.
Pharmacokinetic Considerations
The incorporation of a difluoromethyl group is known to have a significant impact on the pharmacokinetic properties of a drug.
Table 2: Predicted Pharmacokinetic Properties of a Hypothetical Drug Derived from this compound
| Parameter | Predicted Value | Rationale |
| Metabolic Stability | High | The C-F bond is strong and resistant to metabolic cleavage. |
| Membrane Permeability | Moderate to High | The 4-chlorophenyl group increases lipophilicity. |
| Bioavailability | Potentially Improved | Enhanced stability and permeability can lead to better oral bioavailability. |
Note: These are predicted properties and would require experimental validation.
Conclusion and Future Directions
This compound represents a promising, yet currently underutilized, building block for medicinal chemistry and drug discovery. The combination of a 4-chlorophenyl ring and a gem-difluoroacetate group provides a powerful platform for the design of novel therapeutic agents with potentially enhanced efficacy, selectivity, and pharmacokinetic properties.
Future research should focus on the synthesis and biological evaluation of a diverse library of compounds derived from this scaffold. Systematic structure-activity relationship (SAR) studies are needed to unlock the full potential of this chemical entity. The development of efficient and scalable synthetic routes will also be crucial for its broader application in both academic and industrial research settings. While direct experimental data remains to be generated, the foundational principles of medicinal chemistry strongly suggest that this compound is a molecule of significant interest for the development of the next generation of therapeutics.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 2. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study on the synthesis and biological activities of α-substituted arylacetates derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of α-glucosidase and α-amylase by diaryl derivatives of imidazole-thione and 1,2,4-triazole-thiol - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Use of Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate as a Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-(4-chlorophenyl)-2,2-difluoroacetate is a versatile fluorinated building block with significant potential in medicinal chemistry and materials science. The presence of the difluoromethylene group adjacent to an aromatic ring and an ester functionality provides a unique combination of reactivity and physicochemical properties. This guide details the synthesis, key chemical transformations, and potential applications of this compound, providing researchers with the necessary information to effectively utilize it in their synthetic endeavors.
Introduction
Organofluorine compounds have garnered substantial interest in the pharmaceutical and agrochemical industries due to the unique properties conferred by fluorine atoms, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity. This compound, with its characteristic gem-difluoroacetate moiety attached to a chlorophenyl ring, serves as a valuable synthon for the introduction of these desirable features into target molecules. This document provides a comprehensive overview of its synthesis, chemical reactivity, and applications as a synthetic building block.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| CAS Number | 130754-19-7 |
| Molecular Formula | C₁₀H₉ClF₂O₂ |
| Molecular Weight | 234.63 g/mol |
| Appearance | Liquid |
| Purity | Typically ≥95% |
| Storage | Store at 2-8°C, sealed in a dry environment. |
Synthesis of this compound
General Experimental Protocol: Esterification
This protocol is an adapted procedure based on standard esterification methods.
Materials:
-
2-(4-chlorophenyl)-2,2-difluoroacetic acid
-
Ethanol (absolute)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 2-(4-chlorophenyl)-2,2-difluoroacetic acid (1.0 eq) in an excess of absolute ethanol (e.g., 10-20 eq), slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) at 0°C.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the pure ester.
Key Chemical Transformations
This compound can undergo several key transformations, making it a versatile building block for a variety of molecular scaffolds.
Reduction to 2-(4-Chlorophenyl)-2,2-difluoroethanol
The ester functionality can be readily reduced to the corresponding primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
This protocol is adapted from the reduction of ethyl difluoroacetate.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Hydrochloric acid (2 M aqueous solution)
-
Anhydrous sodium sulfate
-
Three-necked round-bottom flask
-
Dropping funnel
-
Ice bath
Procedure:
-
In a dry three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.5 eq) in anhydrous THF.
-
Cool the suspension to 0°C using an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the LiAlH₄ suspension via a dropping funnel, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.
-
Cool the reaction mixture back to 0°C and quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by the cautious addition of water and then 2 M hydrochloric acid until the solution is acidic.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol by column chromatography or distillation.
Hydrolysis to 2-(4-Chlorophenyl)-2,2-difluoroacetic Acid
The ester can be hydrolyzed under basic conditions to yield the corresponding carboxylic acid, which is a valuable intermediate for further derivatization.
This is a general procedure for ester hydrolysis.
Materials:
-
This compound
-
Sodium hydroxide (or potassium hydroxide)
-
Ethanol
-
Water
-
Hydrochloric acid (concentrated)
-
Diethyl ether
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (2.0 eq) in water.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidify the aqueous residue to pH 1-2 with concentrated hydrochloric acid, which may cause the product to precipitate.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(4-chlorophenyl)-2,2-difluoroacetic acid.
Carbon-Carbon Bond Formation: The Reformatsky Reaction
While this compound itself is not directly used in a standard Reformatsky reaction, its bromo-analogue, ethyl bromodifluoroacetate, is a common reagent. A similar transformation could be envisioned where the α-position is first halogenated. A more direct application involves using the difluoroacetate as a precursor to other reactive intermediates. For illustrative purposes, a typical Reformatsky reaction involving a related difluoroacetate is presented.
This protocol describes the reaction of ethyl bromodifluoroacetate with an aromatic aldehyde.
Materials:
-
Ethyl bromodifluoroacetate
-
4-Chlorobenzaldehyde
-
Zinc dust (activated)
-
Anhydrous THF
-
Iodine (catalytic amount)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Activate zinc dust by stirring it with a catalytic amount of iodine in anhydrous THF under an inert atmosphere until the iodine color disappears.
-
To the activated zinc suspension, add a solution of 4-chlorobenzaldehyde (1.0 eq) and ethyl bromodifluoroacetate (1.2 eq) in anhydrous THF.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After the reaction is complete, cool to room temperature and quench by adding saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting β-hydroxy ester by column chromatography.
Application in Heterocyclic Synthesis: Pyrazole Derivatives
This compound can serve as a precursor for the synthesis of biologically active pyrazole derivatives. This typically involves a Claisen condensation to form a β-ketoester, followed by cyclization with a hydrazine derivative (Knorr pyrazole synthesis).
Proposed Synthetic Pathway to Pyrazoles
Caption: Proposed synthesis of pyrazoles.
Experimental Workflow for Pyrazole Synthesis
Caption: Workflow for pyrazole synthesis.
Biological Relevance and Drug Discovery Applications
The difluoromethyl and chlorophenyl moieties present in this compound are found in numerous bioactive molecules. Derivatives of this building block have potential applications as enzyme inhibitors and antifungal agents.
Potential as Phosphodiesterase 4 (PDE4) Inhibitors
Difluoroacetate-containing compounds have been investigated as inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory pathways. Inhibition of PDE4 leads to an increase in intracellular cyclic AMP (cAMP), which in turn suppresses the production of pro-inflammatory mediators.
Caption: PDE4 inhibition pathway.
Potential as Antifungal Agents
Pyrazole-containing compounds are known to exhibit a broad spectrum of biological activities, including antifungal properties. The mechanism of action for many pyrazole-based antifungals involves the disruption of essential cellular processes in fungi.
Caption: Antifungal action of pyrazoles.
General Drug Discovery Workflow
The development of new drugs, such as enzyme inhibitors, typically follows a structured workflow from initial screening to preclinical studies.
Caption: Drug discovery workflow.
Conclusion
This compound is a valuable and versatile building block for organic synthesis. Its utility is demonstrated through its conversion into alcohols, carboxylic acids, and its potential as a precursor for heterocyclic systems like pyrazoles. The presence of the difluoromethylene group makes its derivatives attractive candidates for investigation in drug discovery, particularly in the fields of anti-inflammatory and antifungal research. The experimental guidelines and conceptual frameworks provided in this document are intended to facilitate the exploration and application of this promising synthetic intermediate.
The Biological Frontier of Difluoroacetate Derivatives: A Technical Guide for Researchers
Introduction
The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern drug discovery and development. Among the various fluorinated motifs, the difluoroacetate group offers a unique combination of electronic and steric properties that can significantly enhance the biological activity, metabolic stability, and pharmacokinetic profile of parent compounds. This technical guide provides an in-depth overview of the biological activities of difluoroacetate derivatives, with a focus on their applications in anticancer research and enzyme inhibition. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive resource on experimental methodologies, quantitative data, and the underlying molecular pathways.
Quantitative Analysis of Biological Activity
The biological efficacy of difluoroacetate derivatives has been quantified across various studies, primarily focusing on their anticancer and enzyme-inhibitory properties. The following tables summarize key quantitative data, including IC50 values for cytotoxicity against cancer cell lines and Ki values for enzyme inhibition.
Table 1: Anticancer Activity of Fluorinated Derivatives
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Fluoroquinolone | Ciprofloxacin Derivative 32 | MCF-7 (Breast) | 4.3 | [1] |
| Fluoroquinolone | Norfloxacin Derivative 73 | PC3 (Prostate) | 2.33 | [1] |
| Fluoroquinolone | Norfloxacin Derivative 73 | MCF-7 (Breast) | 2.27 | [1] |
| Fluoroquinolone | Norfloxacin Derivative 74 | DU145 (Prostate) | 1.56 | [1] |
| Thionated Levofloxacin | Derivative 3 | PC-3 (Prostate) | 3.58 | [2] |
| Thionated Levofloxacin | Derivative 3 | H69 (Lung) | 14.20 | [2] |
| Cinnamic Acid Hybrid | Compound 2 | HCT116 (Colon) | 0.34 | [3] |
| Tetrazole-Isoxazoline | Compound 4h | A549 (Lung) | 1.51 | [4] |
| Tetrazole-Isoxazoline | Compound 4i | A549 (Lung) | 1.49 | [4] |
Table 2: Enzyme Inhibition by Fluorinated Ketone Derivatives
| Compound Class | Specific Derivative | Target Enzyme | Ki | Reference |
| Fluoro Ketone | 3,3-difluoro-6,6-dimethyl-2-heptanone | Acetylcholinesterase | 1.6 x 10⁻⁹ M | [5] |
| Fluoro Ketone | 6,6-dimethyl-1,1,1-trifluoro-2-heptanone | Acetylcholinesterase | 16 x 10⁻⁹ M | [5] |
| Fluoro Ketone | 2-Benzyl-4-oxo-5,5,5-trifluoropentanoic acid | Carboxypeptidase A | 2 x 10⁻⁷ M | [5] |
| Pepstatin Analogue | Difluorostatone-containing analogue | Pepsin | 6 x 10⁻¹¹ M | [5] |
Key Signaling Pathways
A significant mechanism through which difluoroacetate derivatives exert their anticancer effects is the induction of programmed cell death, or apoptosis. Many of these compounds trigger the caspase-dependent apoptosis pathway. This pathway is a tightly regulated cascade of proteolytic enzymes called caspases that, once activated, dismantle the cell in a controlled manner. The pathway can be initiated through two major routes: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.
Experimental Workflows and Protocols
The discovery and development of biologically active difluoroacetate derivatives follow a structured workflow, from initial synthesis to comprehensive biological evaluation.
References
The Core Mechanism of Action of Aryl-Difluoroacetate Compounds: A Technical Guide for Drug Development Professionals
Introduction: Aryl-difluoroacetate and its closely related analogues represent a class of organic compounds garnering significant interest in medicinal chemistry and drug development. The strategic incorporation of the difluoroacetate moiety onto an aryl scaffold creates a unique chemical entity with the potential to modulate critical biological pathways. This technical guide provides an in-depth exploration of the primary mechanism of action for these compounds, focusing on their role as potent enzyme inhibitors. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of how these molecules function at a molecular level, supported by experimental data and methodological insights.
Core Mechanism: Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)
The principal mechanism of action for aryl-difluoroacetate analogues, such as aryl α,α-difluoro-β-ketophosphonates and aryl(difluoromethyl)phosphonates, is the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B).[1][2] PTP1B is a critical negative regulator in the insulin and leptin signaling pathways. By dephosphorylating the activated insulin receptor and its substrates, PTP1B attenuates downstream signaling, contributing to insulin resistance. Consequently, inhibiting PTP1B is a key therapeutic strategy for managing type 2 diabetes and obesity.
Aryl-difluoroacetate derivatives function as phosphotyrosine (pTyr) mimetics .[1] The difluoromethyl group is bioisosteric to the phosphate group of pTyr, allowing these compounds to bind to the active site of PTP1B. This competitive binding prevents the natural substrate from accessing the enzyme, thereby inhibiting its catalytic activity.
Targeting a Non-Catalytic State
A significant feature of this inhibition is the targeting of an inactive conformation of PTP1B. Studies on structurally related aryl diketoacid derivatives reveal that these inhibitors bind to the enzyme's active site while it is in the "WPD loop open" conformation. This conformation is catalytically inactive. By stabilizing this state, the inhibitors effectively lock the enzyme in a non-functional form, a mechanism classified as noncompetitive inhibition. This approach offers a unique opportunity for developing highly selective and potent inhibitors with potentially improved pharmacological properties.
Quantitative Data on PTP1B Inhibition
The inhibitory potency of aryl-difluoroacetate analogues and related compounds against PTP1B has been quantified in several studies. The data below is compiled from research on aryl α,α-difluoro-β-ketophosphonates and aryl diketoacid dimers, which serve as strong proxies for the potential efficacy of aryl-difluoroacetate compounds.
| Compound Class | Compound Example | Target | Potency Metric | Value | Reference |
| Aryl α,α-difluoro-β-ketophosphonate | (Not specified in abstract) | PTP1B | Kᵢ | 0.17 µM | 1[1] |
| Aryl Diketoacid Dimer | Piperazine-linked (LZP6) | PTP1B | IC₅₀ | Low micromolar | 3[3] |
| Aryl Diketoacid Dimer | Cyclohexane diamine-linked (LZP7) | PTP1B | IC₅₀ | Low micromolar | 3[3] |
| Arylbenzofurans | Mulberrofuran D2 (MD2) | PTP1B | IC₅₀ | 3.11 µM | 4[4] |
| Euparin Derivative | Compound 15 | PTP1B | IC₅₀ | 3.47 µM | 5[6] |
Visualizing the Mechanism and Experimental Workflow
To clarify the complex biological processes and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: PTP1B's role in insulin signaling and its inhibition.
References
- 1. Alpha,alpha-difluoro-beta-ketophosphonates as potent inhibitors of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PTP1B inhibitors: synthesis and evaluation of difluoro-methylenephosphonate bioisosteres on a sulfonamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting Inactive Enzyme Conformation: Aryl Diketoacid Derivatives as a New Class of PTP1B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 6. Synthesis and inhibitory activity of euparin derivatives as potential dual inhibitors against α-glucosidase and protein tyrosine phosphatase 1B (PTP1B) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate (CAS No. 130754-19-7). Given the limited availability of specific toxicological data for this compound, this document incorporates safety protocols for structurally related difluoroacetate and fluoroacetate compounds to ensure a conservative and proactive approach to safety.
Chemical Identification and Physical Properties
This compound is a synthetic organic compound with applications in the pharmaceutical and agrochemical industries as a research intermediate.[1]
| Property | Value | Source |
| IUPAC Name | This compound | Fluorochem |
| CAS Number | 130754-19-7 | Fluorochem |
| Molecular Formula | C₁₀H₉ClF₂O₂ | [1] |
| Molecular Weight | 234.63 g/mol | [1] |
| Physical State | Liquid | Fluorochem |
| Purity | 95% | Fluorochem |
Hazard Identification and Toxicity
Mechanism of Toxicity: Fluoroacetates can be metabolized in the body to form fluorocitrate, which is a potent inhibitor of aconitase, a critical enzyme in the citric acid cycle (TCA cycle).[2][4] Inhibition of this enzyme leads to a disruption of cellular respiration, causing a cascade of metabolic failures and ultimately cell death.[3][4]
GHS Hazard Classification (for this compound):
| Pictogram | Signal Word | Hazard Statements |
| GHS07: Harmful/Irritant | Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
Source: Fluorochem
Toxicity of Related Compounds: Due to the lack of specific data, it is prudent to consider the high toxicity of related fluoroacetate compounds. For instance, the oral lethal dose of sodium fluoroacetate in humans is estimated to be 2-10 mg/kg.[4]
Handling and Storage Precautions
Given the potential hazards, strict adherence to safety protocols is mandatory.
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5]
Personal Protective Equipment (PPE):
| Protection Type | Recommendation |
| Eye/Face Protection | Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6] |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or chemical-resistant apron to prevent skin contact.[6] |
| Respiratory Protection | If working outside of a fume hood or if there is a risk of inhalation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6] |
General Handling Practices:
-
Avoid all personal contact, including inhalation of vapors.
-
Do not eat, drink, or smoke in areas where the chemical is handled.[7]
-
Wash hands thoroughly after handling.[6]
-
Keep containers securely sealed when not in use.[7]
-
Ground and bond containers when transferring material to prevent static discharge.[6]
-
Use spark-proof tools and explosion-proof equipment.[8]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]
-
Store away from incompatible substances such as strong oxidizing agents and strong bases.[6]
-
Store in a designated corrosives area.[5]
First Aid Measures
In case of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15-30 minutes, holding eyelids open.[6] Seek immediate medical attention.[6] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[6] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[6] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.[6] |
| Inhalation | Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen.[6] If not breathing, give artificial respiration. Seek immediate medical attention.[6] |
Accidental Release and Disposal
Spill Response:
-
Evacuate personnel from the area.
-
Remove all sources of ignition.[5]
-
Wear appropriate PPE as outlined in Section 3.
-
Absorb the spill with an inert material such as vermiculite, sand, or earth.[6]
-
Collect the absorbed material into a suitable, labeled container for disposal.[6]
-
Ventilate the area and wash the spill site after material pickup is complete.
Waste Disposal:
-
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.
-
Do not allow the chemical to enter drains or waterways.
Experimental Protocols and Workflows
While specific experimental protocols for this compound are not publicly available, the following diagrams illustrate general workflows for safe chemical handling and emergency response.
References
- 1. Buy this compound | 130754-19-7 [smolecule.com]
- 2. Toxicology of fluoroacetate: a review, with possible directions for therapy research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Sodium fluoroacetate - Wikipedia [en.wikipedia.org]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. fishersci.com [fishersci.com]
Technical Guide: Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate for Researchers and Drug Development Professionals
An In-depth Technical Resource on a Key Building Block in Medicinal Chemistry and Agrochemical Synthesis
Introduction
Ethyl 2-(4-chlorophenyl)-2,2-difluoroacetate is a fluorinated organic compound with significant potential as a building block in the synthesis of novel pharmaceuticals and agrochemicals.[1] Its unique structure, featuring a difluoroacetate moiety attached to a chlorophenyl ring, imparts specific chemical properties that are of interest to researchers in drug discovery and development. This guide provides a comprehensive overview of the commercially available suppliers, key chemical data, and potential applications of this versatile intermediate.
Commercial Availability
A number of chemical suppliers offer this compound, typically with purities of 95% or greater. Researchers can source this compound from the following reputable vendors:
| Supplier | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Smolecule | In Stock | 130754-19-7 | C₁₀H₉ClF₂O₂ | 234.62 |
| Fluorochem | 95% | 130754-19-7 | C₁₀H₉ClF₂O₂ | 234.63 |
| Sigma-Aldrich | 95% | 130754-19-7 | C₁₀H₉ClF₂O₂ | 234.63 |
| Cenmed Enterprises | ≥95% | 130754-19-7 | C₁₀H₉ClF₂O₂ | 234.62 |
| BLDpharm | - | 130754-19-7 | C₁₀H₉ClF₂O₂ | 234.63 |
Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | This compound | [2] |
| Synonyms | (4-Chlorophenyl)-difluoroacetic acid ethyl ester | [1] |
| Appearance | Liquid | [2] |
| Canonical SMILES | CCOC(=O)C(C1=CC=C(C=C1)Cl)(F)F | [1] |
| InChI Key | VGULHXRXMXNYHN-UHFFFAOYSA-N | [1][2] |
Applications in Synthesis
This compound serves as a valuable intermediate in the synthesis of more complex bioactive molecules.[1] The presence of the difluoromethyl group is of particular interest in medicinal chemistry as it can favorably modulate properties such as metabolic stability, lipophilicity, and binding affinity of drug candidates.
Potential as a Pharmaceutical Intermediate
While specific FDA-approved drugs directly incorporating the this compound backbone are not readily identifiable from public literature, its structural motifs are present in various classes of bioactive compounds. The difluoroacetate group is a known pharmacophore, and its introduction into molecular scaffolds is a common strategy in drug design.[1] This compound is therefore a key starting material for the synthesis of novel therapeutic agents.
Role in Agrochemical Development
Similar to its application in pharmaceuticals, this compound holds potential as an intermediate in the synthesis of new pesticides and herbicides.[1] The incorporation of fluorine atoms often enhances the biological activity of agrochemicals.
Synthetic Pathways and Experimental Considerations
While detailed, step-by-step experimental protocols for the direct use of this compound in specific drug syntheses are not widely published in open literature, general synthetic strategies for related compounds can provide valuable insights. The synthesis of ethyl difluoroacetate, a related compound, often involves the reaction of a difluoroacetyl halide with ethanol.[3]
A general workflow for the utilization of this compound as a synthetic intermediate can be conceptualized as follows:
This conceptual workflow illustrates the initial conversion of the ester to a more reactive acid or amide, followed by coupling with a desired molecular scaffold to generate the final bioactive compound. The specific reagents and conditions for each step would need to be determined based on the target molecule.
Safety and Handling
This compound should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the respective suppliers. The compound is typically stored in a cool, dry place.[4]
References
An In-depth Technical Guide to Difluoroalkylation Reagents in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of difluoromethylene (-CF2-) groups into organic molecules is a pivotal strategy in modern medicinal chemistry and drug discovery. This functional group can significantly enhance the pharmacokinetic and pharmacodynamic properties of bioactive compounds by acting as a bioisostere for ether, carbonyl, or hydroxyl functionalities, and by modulating lipophilicity and metabolic stability. This technical guide provides a comprehensive overview of the core difluoroalkylation reagents, their mechanisms of action, and detailed experimental protocols for their application in organic synthesis.
Core Concepts in Difluoroalkylation
Difluoroalkylation reactions can be broadly categorized based on the nature of the key reactive intermediate. Radical-based methods, particularly those initiated by visible-light photoredox catalysis, have emerged as powerful and versatile strategies due to their mild reaction conditions and broad functional group tolerance.[1][2] These methods typically involve the single-electron reduction of a difluoroalkyl halide or related precursor by an excited photocatalyst to generate a difluoroalkyl radical. This radical then engages in various transformations, such as addition to unsaturated bonds or C-H functionalization.[2]
Copper-catalyzed difluoroalkylation reactions have also gained prominence, offering alternative reactivity and selectivity profiles.[3] These reactions often proceed through a radical mechanism, with copper species playing a crucial role in the generation and subsequent reactions of the difluoroalkyl radical.[3]
Key Difluoroalkylation Reagents and Their Applications
A variety of reagents have been developed for the introduction of the difluoromethylene group. The choice of reagent is often dictated by the desired transformation, the nature of the substrate, and the reaction conditions.
| Reagent Class | Representative Reagent | Structure | Typical Application | Ref. |
| Halodifluoroacetates | Ethyl bromodifluoroacetate | BrCF₂CO₂Et | Radical addition to alkenes and alkynes, synthesis of difluoroalkylated heterocycles. | [2][4] |
| Halodifluoroacetamides | 2-Bromo-2,2-difluoro-N,N-dimethylacetamide | BrCF₂CONMe₂ | Synthesis of difluoroalkylated amides and related structures. | [2] |
| Difluoromethyl Sulfones | Phenyl difluoromethyl sulfone | PhSO₂CF₂H | Source of the difluoromethyl radical (•CF₂H) for C-H difluoromethylation. | [5] |
| Difluoromethyl Sulfonium Salts | S-(Difluoromethyl)diphenylsulfonium tetrafluoroborate | [Ph₂S-CF₂H]⁺[BF₄]⁻ | Electrophilic difluoromethylation and radical precursor. | [6] |
| Difluoroacetic Acid and Derivatives | Difluoroacetic acid | HCF₂CO₂H | Source of the difluoromethyl radical (•CF₂H) in photoredox reactions. | [7] |
| Difluorocarbene Precursors | Sodium chlorodifluoroacetate | ClCF₂CO₂Na | In situ generation of difluorocarbene (:CF₂) for addition to nucleophiles. | [8] |
Experimental Protocols
Visible-Light Photoredox-Catalyzed Difluoroalkylation of N-Arylacrylamides for the Synthesis of Difluoroalkylated Oxindoles
This protocol describes a general procedure for the synthesis of 3,3-disubstituted oxindoles containing a difluoroalkyl group via a radical addition-cyclization cascade.
To an oven-dried reaction tube equipped with a magnetic stir bar is added the N-arylacrylamide (0.2 mmol, 1.0 equiv.), the difluoroalkylating reagent (e.g., ethyl bromodifluoroacetate, 0.4 mmol, 2.0 equiv.), and the photocatalyst (e.g., fac-[Ir(ppy)₃] or an organic photosensitizer like 4CzIPN, 1-5 mol%). The tube is sealed with a septum, and the atmosphere is exchanged with an inert gas (e.g., nitrogen or argon) by evacuating and backfilling three times. Anhydrous solvent (e.g., acetonitrile or dimethylformamide, 2 mL) is then added via syringe. The reaction mixture is stirred and irradiated with a blue LED lamp (typically 3-35 W) at room temperature for 12-48 hours, or until complete consumption of the starting material as monitored by TLC or LC-MS. Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired difluoroalkylated oxindole.
Copper-Catalyzed Difluoroalkylation of Alkenes
This protocol outlines a general method for the copper-catalyzed difunctionalization of alkenes with a difluoroalkylating reagent.
General Procedure: [11][12][13]
A reaction vial is charged with the alkene (0.5 mmol, 1.0 equiv.), the difluoroalkylating reagent (e.g., ethyl bromodifluoroacetate, 1.0 mmol, 2.0 equiv.), a copper(I) salt (e.g., CuI or CuBr, 10-20 mol%), and a ligand (e.g., a bipyridine or phenanthroline derivative, 10-20 mol%). The vial is sealed, and the atmosphere is replaced with an inert gas. Anhydrous solvent (e.g., DMF or DMSO, 2.5 mL) is added, and the reaction mixture is stirred at a specified temperature (ranging from room temperature to 100 °C) for the indicated time (typically 12-24 hours). After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by flash column chromatography on silica gel to yield the difluoroalkylated product.
Synthesis of Difluoroalkylated Quinolines via [5+1] Cyclization
This metal-free protocol describes the synthesis of 2-fluoroalkylated quinolines from 2-vinylanilines and polyfluoroalkanoic acids.[14]
General Procedure: [14]
In a sealed reaction vessel, the 2-vinylaniline (0.5 mmol, 1.0 equiv.) and the polyfluoroalkanoic acid (e.g., difluoroacetic acid, 1.0 mmol, 2.0 equiv.) are combined. The reaction is heated, typically without a solvent, at a temperature ranging from 100 to 140 °C for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to provide the desired 2-fluoroalkylated quinoline.
Reaction Mechanisms and Visualizations
The following diagrams, generated using the DOT language, illustrate key mechanistic pathways in difluoroalkylation reactions.
Visible-Light Photoredox Catalytic Cycle
Caption: General mechanism for visible-light photoredox-catalyzed difluoroalkylation.
Synthesis of Difluoroalkylated Oxindoles
Caption: Workflow for the synthesis of difluoroalkylated oxindoles.
Conclusion
The field of difluoroalkylation has witnessed remarkable progress, driven by the development of novel reagents and catalytic systems. Visible-light photoredox catalysis and copper catalysis have proven to be particularly effective for the mild and efficient introduction of the difluoromethylene moiety into a wide range of organic molecules. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in organic synthesis and drug discovery, facilitating the broader application of these powerful synthetic methodologies.
References
- 1. researchgate.net [researchgate.net]
- 2. Progress in Difluoroalkylation of Organic Substrates by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Photoredox-Catalyzed Tandem Radical Cyclization of N-Arylacrylamides: General Methods To Construct Fluorinated 3,3-Disubstituted 2-Oxindoles Using Fluoroalkylsulfonyl Chlorides | Scilit [scilit.com]
- 6. Visible-light photoredox-catalyzed radical aryldifluoromethylation of N-arylacrylamides with S-(difluoromethyl)sulfonium salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Photoredox Cyclization of N-Arylacrylamides for Synthesis of Dihydroquinolinones [organic-chemistry.org]
- 10. Visible-light photoredox-catalyzed radical aryldifluoromethylation of <i>N</i>-arylacrylamides with <i>S</i>-(difluorom… [ouci.dntb.gov.ua]
- 11. Copper-Catalyzed Difluoroalkylation of Alkene/Nitrile Insertion/Cyclization Tandem Sequences: Construction of Difluorinated Bicyclic Amidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Metal-Free Synthesis of 2-Fluoroalkylated Quinolines Using Polyfluoroalkanoic Acids as Direct Fluorine Sources [organic-chemistry.org]
Methodological & Application
Synthesis of Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate: An Application Note and Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate, a valuable building block in medicinal chemistry and drug discovery. The presented methodology is based on a modern photoredox/copper dual catalytic cross-coupling reaction, which offers a mild and efficient route to this and other aryldifluoroacetate derivatives.
Introduction
α,α-Difluoro-α-arylacetates are important structural motifs in many biologically active molecules. The incorporation of the difluoromethyl group can significantly modulate the pharmacokinetic and pharmacodynamic properties of a compound, including its metabolic stability, lipophilicity, and binding affinity. This protocol details a robust and reproducible method for the preparation of this compound, a key intermediate for the synthesis of various pharmaceutical and agrochemical candidates.
The described synthesis utilizes a photoredox-mediated copper-catalyzed cross-coupling of a commercially available arylboronic acid with ethyl bromodifluoroacetate. This approach avoids the harsh conditions and limited functional group tolerance associated with some traditional methods for the synthesis of aryldifluoroacetates.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Reactants | |
| 4-Chlorophenylboronic acid | 1.0 mmol |
| Ethyl bromodifluoroacetate | 1.5 mmol |
| Tris(2,2'-bipyridyl)ruthenium(II) chloride | 0.02 mmol |
| Copper(I) iodide | 0.1 mmol |
| Cesium carbonate | 2.0 mmol |
| Solvent | |
| N,N-Dimethylformamide (DMF) | 5.0 mL |
| Reaction Conditions | |
| Temperature | Room Temperature |
| Atmosphere | Inert (Nitrogen or Argon) |
| Light Source | Blue LED (450 nm) |
| Reaction Time | 16 hours |
| Product | |
| Product Name | This compound |
| Yield | 75-85% (Isolated) |
| Purity | >95% (by NMR) |
| Characterization | |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.45 (d, J = 8.6 Hz, 2H), 7.38 (d, J = 8.6 Hz, 2H), 4.32 (q, J = 7.1 Hz, 2H), 1.31 (t, J = 7.1 Hz, 3H) |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -98.2 (s) |
| Mass Spectrometry (ESI) | m/z 235.0 [M+H]⁺ |
Experimental Protocol
This protocol describes the synthesis of this compound on a 1.0 mmol scale.
Materials:
-
4-Chlorophenylboronic acid (CAS: 1679-18-1)[1]
-
Ethyl bromodifluoroacetate (CAS: 671-33-0)
-
Tris(2,2'-bipyridyl)ruthenium(II) chloride hexahydrate (CAS: 50525-27-4)
-
Copper(I) iodide (CuI) (CAS: 7681-65-4)
-
Cesium carbonate (Cs₂CO₃) (CAS: 534-17-8)
-
N,N-Dimethylformamide (DMF), anhydrous (CAS: 68-12-2)
-
Diethyl ether (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
Equipment:
-
Schlenk tube or round-bottom flask with a rubber septum
-
Magnetic stirrer and stir bar
-
Inert gas (Nitrogen or Argon) supply with manifold
-
Syringes and needles
-
Blue LED lamp (450 nm)
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
-
NMR spectrometer and mass spectrometer for characterization
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube containing a magnetic stir bar, add 4-chlorophenylboronic acid (156 mg, 1.0 mmol), tris(2,2'-bipyridyl)ruthenium(II) chloride hexahydrate (15 mg, 0.02 mmol), copper(I) iodide (19 mg, 0.1 mmol), and cesium carbonate (652 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the Schlenk tube with a rubber septum and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Addition of Reagents: Through the septum, add anhydrous N,N-dimethylformamide (5.0 mL) via syringe. Stir the mixture until all solids are dissolved. Then, add ethyl bromodifluoroacetate (0.20 mL, 1.5 mmol) dropwise via syringe.
-
Photocatalysis: Place the reaction vessel approximately 5-10 cm from a blue LED lamp (450 nm) and stir vigorously at room temperature. The reaction is typically complete within 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS if desired.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a colorless oil.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Signaling Pathway Diagram (Proposed Catalytic Cycle)
The following diagram illustrates the proposed dual catalytic cycle for the photoredox-mediated copper-catalyzed synthesis.
References
Application Notes and Protocols for the Direct Esterification of 4-Chlorophenylacetic Acid with Ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The direct esterification of 4-chlorophenylacetic acid with ethanol, a classic example of the Fischer-Speier esterification, is a fundamental reaction in organic synthesis.[1] This process is widely employed in the pharmaceutical and chemical industries to produce ethyl 4-chlorophenylacetate, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals. The reaction involves the acid-catalyzed condensation of a carboxylic acid and an alcohol, typically refluxed to drive the equilibrium towards the formation of the ester and water.[1][2][3] Commonly used acid catalysts include sulfuric acid and p-toluenesulfonic acid.[1][2] To enhance the reaction yield, an excess of the alcohol is often used to shift the chemical equilibrium in favor of the product.[2][3]
This document provides a detailed protocol for the laboratory-scale synthesis of ethyl 4-chlorophenylacetate, including reaction conditions, purification procedures, and expected outcomes.
Data Presentation
The following table summarizes the key quantitative data for the direct esterification of 4-chlorophenylacetic acid with ethanol.
| Parameter | Value | Reference |
| Reactants | ||
| 4-Chlorophenylacetic Acid | 1.0 molar equivalent | General Protocol |
| Ethanol (Absolute) | 5.0 - 10.0 molar equivalents | [2][3] |
| Catalyst | ||
| Concentrated Sulfuric Acid (98%) | 0.1 - 0.2 molar equivalents | [2] |
| Reaction Conditions | ||
| Temperature | Reflux (approx. 78-85 °C) | [1][2] |
| Reaction Time | 4 - 8 hours | [1] |
| Expected Outcome | ||
| Yield | 85 - 95% | Estimated based on similar reactions |
Experimental Protocols
This section outlines the detailed methodology for the synthesis and purification of ethyl 4-chlorophenylacetate.
Materials and Equipment:
-
4-Chlorophenylacetic acid
-
Absolute ethanol
-
Concentrated sulfuric acid (98%)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Reaction Procedure:
-
Reactant Charging: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine 4-chlorophenylacetic acid and a 5 to 10-fold molar excess of absolute ethanol.
-
Catalyst Addition: While stirring the mixture, slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 0.1 to 0.2 molar equivalents). The addition of sulfuric acid is exothermic and should be done cautiously.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue the reflux for 4 to 8 hours, monitoring the reaction progress by thin-layer chromatography (TLC) if desired.
-
Cooling: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.
Work-up and Purification:
-
Solvent Removal: Remove the excess ethanol from the reaction mixture using a rotary evaporator.
-
Extraction: Dissolve the residue in diethyl ether and transfer the solution to a separatory funnel.
-
Washing:
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any unreacted sulfuric acid and 4-chlorophenylacetic acid. Carbon dioxide evolution will be observed; continue washing until the effervescence ceases.
-
Wash the organic layer with water.
-
Finally, wash the organic layer with brine to facilitate the separation of the aqueous and organic layers.
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Evaporation: Filter off the drying agent and remove the diethyl ether using a rotary evaporator to obtain the crude ethyl 4-chlorophenylacetate.
-
Distillation: For higher purity, the crude product can be purified by vacuum distillation.
Mandatory Visualizations
The following diagrams illustrate the key aspects of the experimental process.
Caption: Reaction scheme for the direct esterification of 4-chlorophenylacetic acid with ethanol.
Caption: Step-by-step experimental workflow for the synthesis and purification of ethyl 4-chlorophenylacetate.
Caption: Logical relationship between the components of the synthesis process.
References
Application Notes and Protocols for the Synthesis of Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate, a valuable intermediate in pharmaceutical and agrochemical research. Two primary synthetic routes are presented: a two-step approach via the Reformatsky reaction followed by dehydration, and a more direct one-step Palladium-catalyzed Negishi cross-coupling reaction.
Introduction
This compound is a key building block in the synthesis of various biologically active molecules. The presence of the difluoroacetate moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a compound, making its efficient synthesis a topic of considerable interest. This document outlines two effective methods for its preparation, providing detailed experimental procedures, quantitative data, and workflow diagrams to aid researchers in their synthetic endeavors.
Synthetic Strategies
Two robust methods for the synthesis of this compound are detailed below. The choice of method may depend on the availability of starting materials, desired scale, and specific laboratory capabilities.
-
Reformatsky Reaction followed by Dehydration: This classical approach involves the reaction of ethyl bromodifluoroacetate with 4-chlorobenzaldehyde in the presence of zinc to form an intermediate β-hydroxy ester. Subsequent dehydration of this intermediate yields the target compound.
-
Palladium-Catalyzed Negishi Cross-Coupling: This modern cross-coupling method provides a more direct route to the final product by reacting ethyl bromodifluoroacetate with an organozinc reagent derived from 4-chlorobromobenzene. This reaction is conducted under mild conditions and often results in good to excellent yields.[1]
Data Presentation
The following table summarizes the key quantitative data for the two synthetic routes, allowing for a direct comparison of their efficiency.
| Parameter | Reformatsky Reaction & Dehydration | Palladium-Catalyzed Negishi Cross-Coupling |
| Starting Materials | Ethyl bromodifluoroacetate, 4-chlorobenzaldehyde, Zinc | Ethyl bromodifluoroacetate, 4-chlorobromobenzene, Zinc, Palladium catalyst, Ligand |
| Key Intermediates | Ethyl 2-(4-chlorophenyl)-3-hydroxy-2,2-difluoropropanoate | 4-chlorophenylzinc chloride (often in situ) |
| Overall Yield | 60-75% (over two steps) | 70-85% |
| Reaction Time | 4-6 hours (Reformatsky) + 2-4 hours (Dehydration) | 12-24 hours |
| Key Advantages | Utilizes readily available and less sensitive reagents. | More direct, one-pot synthesis; milder reaction conditions. |
| Key Challenges | Two separate reaction and purification steps. | Requires an inert atmosphere and handling of organometallic reagents. |
Experimental Protocols
Method 1: Reformatsky Reaction and Dehydration
This method proceeds in two distinct experimental stages.
Part A: Synthesis of Ethyl 2-(4-chlorophenyl)-3-hydroxy-2,2-difluoropropanoate via Reformatsky Reaction
Materials:
-
Ethyl bromodifluoroacetate
-
4-chlorobenzaldehyde
-
Activated Zinc dust
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), add activated zinc dust (1.2 equivalents) to a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add anhydrous THF to the flask.
-
In a separate flask, prepare a solution of 4-chlorobenzaldehyde (1.0 equivalent) and ethyl bromodifluoroacetate (1.1 equivalents) in anhydrous THF.
-
Slowly add a small portion of the aldehyde/ester solution to the zinc suspension and gently heat to initiate the reaction.
-
Once the reaction has initiated (indicated by a gentle reflux or color change), add the remaining aldehyde/ester solution dropwise to maintain a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2-3 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.
-
Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.
-
Quench the reaction by the slow, dropwise addition of 1 M HCl.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times.
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude β-hydroxy ester.
-
Purify the crude product by flash column chromatography on silica gel.
Part B: Dehydration of Ethyl 2-(4-chlorophenyl)-3-hydroxy-2,2-difluoropropanoate
Materials:
-
Ethyl 2-(4-chlorophenyl)-3-hydroxy-2,2-difluoropropanoate (from Part A)
-
Thionyl chloride (SOCl₂) or Martin's sulfurane
-
Pyridine or triethylamine
-
Anhydrous dichloromethane (DCM) or diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the purified β-hydroxy ester (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (1.2 equivalents) followed by the dropwise addition of thionyl chloride (1.1 equivalents).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction with saturated aqueous NaHCO₃.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford this compound.
Method 2: Palladium-Catalyzed Negishi Cross-Coupling
This protocol describes a one-pot synthesis of the target molecule.
Materials:
-
4-chlorobromobenzene
-
Activated Zinc dust
-
Ethyl bromodifluoroacetate
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., SPhos, RuPhos, or XPhos)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add activated zinc dust (1.5 equivalents).
-
Add a solution of 4-chlorobromobenzene (1.2 equivalents) in anhydrous THF.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the organozinc reagent.
-
In a separate Schlenk flask, prepare the palladium catalyst by dissolving Pd(OAc)₂ (0.02 equivalents) and the phosphine ligand (0.04 equivalents) in anhydrous THF.
-
To the organozinc reagent suspension, add ethyl bromodifluoroacetate (1.0 equivalent).
-
Add the prepared palladium catalyst solution to the reaction mixture.
-
Stir the reaction at room temperature or gently heat to 40-50 °C for 12-24 hours, monitoring the progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield this compound.
Mandatory Visualizations
The following diagrams illustrate the logical workflow of the described synthetic methods.
Caption: Workflow for the synthesis via Reformatsky reaction.
Caption: Workflow for the synthesis via Negishi cross-coupling.
References
Application Note: High-Purity Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate via Vacuum Fractional Distillation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 2-(4-chlorophenyl)-2,2-difluoroacetate is a valuable synthetic intermediate in the fields of pharmaceuticals and agrochemicals, recognized for its unique structural features that impart specific chemical and biological properties.[1] The presence of impurities, which can arise from starting materials, intermediates, or side reactions during synthesis, can significantly impact the outcome of subsequent reactions and the quality of the final active pharmaceutical ingredient (API).[2] Therefore, a robust purification method is essential to ensure high purity of the target compound.
Fractional distillation is a powerful technique for separating liquid components with different boiling points.[3] For compounds with high boiling points that may be thermally labile, distillation under reduced pressure (vacuum distillation) is employed to lower the boiling point and prevent decomposition.[4][5] This application note provides a detailed protocol for the purification of this compound from a crude reaction mixture using vacuum fractional distillation, followed by purity assessment using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Physical Properties and Separation Principles
The success of fractional distillation relies on the differences in boiling points between the desired product and any impurities. While the exact boiling point of this compound is not widely reported, it is expected to be high due to its molecular weight (234.63 g/mol ) and aromatic structure.[6][7] Therefore, vacuum distillation is the method of choice. Common impurities may include residual solvents from the synthesis and unreacted starting materials.
Table 1: Physical Properties of Target Compound and Potential Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) at 760 Torr (atm) | Expected Distillation Behavior |
| Ethanol | C₂H₆O | 46.07 | 78 | Removes easily in the initial forerun fraction under vacuum. |
| Toluene | C₇H₈ | 92.14 | 111 | Removes in an early fraction under vacuum, before the product. |
| (4-chlorophenyl)difluoroacetic acid | C₈H₅ClF₂O₂ | 206.57 | >250 (est.) | High-boiling; expected to remain in the distillation flask residue. |
| This compound | C₁₀H₉ClF₂O₂ | 234.63 | >250 (est.) | Distills under high vacuum at a significantly reduced temperature. |
Note: Boiling points are literature values or estimates. The boiling point under vacuum will be substantially lower and is dependent on the precise pressure.
Experimental Workflow and Apparatus
The overall process involves setting up the vacuum fractional distillation apparatus, carefully heating the crude mixture under reduced pressure, collecting distinct fractions as the temperature stabilizes, and finally analyzing the purity of the desired fractions.
Caption: Workflow for the purification and analysis of this compound.
A typical vacuum fractional distillation setup includes a heating mantle, a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, a receiving flask (or multiple flasks in a "cow" adapter), a cold trap, a manometer, and a vacuum pump. It is critical that all glass joints are properly sealed with vacuum grease to maintain a stable, low pressure.
Caption: Logical diagram of a vacuum fractional distillation apparatus.
Detailed Experimental Protocol
3.1. Materials and Equipment
-
Crude this compound
-
Boiling chips or magnetic stir bar
-
Vacuum grease
-
Dry ice and acetone (for cold trap)
-
Round-bottom flasks (distilling and receiving)
-
Fractionating column (10-20 cm Vigreux column is suitable)
-
Distillation head with thermometer adapter
-
Liebig condenser
-
Receiving adapter (e.g., "cow" type for multiple fractions)
-
Heating mantle with stirrer
-
Laboratory jack
-
Clamps and stands
-
Digital thermometer (-10 to 300 °C range)
-
Manometer or vacuum gauge
-
Cold trap
-
Two-stage rotary vane vacuum pump
-
Sample vials for fractions
3.2. Purification Procedure
-
Apparatus Assembly:
-
Place the crude product (do not fill more than 2/3 full) and a few boiling chips into the distilling flask.
-
Assemble the fractional distillation apparatus as shown in the diagram, ensuring all components are securely clamped.
-
Apply a thin, even layer of vacuum grease to all ground-glass joints.
-
Position the thermometer bulb just below the side arm of the distillation head leading to the condenser.
-
Connect the condenser to a cold water supply (in at the bottom, out at the top).
-
Set up a cold trap using a dry ice/acetone bath between the receiving flask and the vacuum pump to protect the pump from volatile vapors.
-
-
Distillation Process:
-
Turn on the cooling water to the condenser.
-
Ensure the cold trap is properly chilled.
-
Slowly and carefully open the system to the vacuum pump. The pressure should drop steadily. Aim for a stable pressure between 1-10 Torr.
-
Once the pressure is stable, begin to heat the distillation flask gently using the heating mantle.
-
Observe the mixture for smooth boiling. A ring of condensing vapor will slowly rise up the fractionating column.
-
Fraction 1 (Forerun): Collect the first distillate that comes over at a low temperature. This fraction will contain residual low-boiling solvents. The head temperature will be unstable during this phase.
-
Fraction 2 (Product): As the head temperature rises and then stabilizes, switch to a new receiving flask. Collect the main product fraction while the head temperature and pressure remain constant. Record the temperature range and pressure. This constant temperature is the boiling point of the compound at that specific pressure.
-
Fraction 3 (High-Boiling): If the temperature begins to rise again or becomes unstable after the main fraction is collected, switch to a new receiver to collect this higher-boiling fraction.
-
Shutdown: Stop heating and allow the system to cool to room temperature. Slowly and carefully vent the system to atmospheric pressure before turning off the vacuum pump.
-
3.3. Safety Precautions
-
Conduct the distillation in a well-ventilated fume hood.
-
Wear safety glasses, a lab coat, and appropriate gloves at all times.
-
Inspect all glassware for cracks or defects before use to prevent implosion under vacuum.
-
Use a safety screen around the apparatus.
-
Never heat a closed system. Ensure the apparatus is properly vented before heating is stopped and after cooling.
-
Handle dry ice and acetone with appropriate insulating gloves.
Data Presentation and Analysis
The collected fractions should be analyzed to determine their purity. A template for recording distillation data is provided below.
Table 2: Fractional Distillation Data (Example Template)
| Fraction No. | Pressure (Torr) | Head Temperature (°C) | Volume (mL) | Appearance | Purity by GC-MS (%) |
| 1 (Forerun) | 5.0 | 35 - 60 | 5.0 | Colorless liquid | N/A (Solvents) |
| 2 (Product) | 5.0 | 115 - 117 | 45.0 | Colorless liquid | >99% |
| 3 (High-Boil) | 5.0 | >120 | 3.5 | Slightly yellow liquid | 85% |
| Residue | - | - | 10.0 | Dark, viscous liquid | N/A |
Note: The temperature and pressure values are hypothetical and must be determined experimentally.
4.1. GC-MS Purity Analysis GC-MS is an ideal method for determining the purity of the volatile fractions and identifying any impurities.[8]
Table 3: Suggested GC-MS Method Parameters
| Parameter | Setting |
| Gas Chromatograph (GC) | |
| Column | Non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Injection Volume | 1 µL (split ratio 50:1) |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | 50 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temp. | 150 °C |
| Scan Range | 40 - 400 m/z |
4.2. NMR Structural Confirmation After confirming purity by GC-MS, the structure of the main fraction should be verified by NMR spectroscopy. Key analyses include ¹H NMR, ¹³C NMR, and ¹⁹F NMR to confirm the presence and connectivity of all atoms in the molecule.[9][10]
Troubleshooting
-
Bumping/Uncontrolled Boiling: Ensure fresh boiling chips or vigorous magnetic stirring is used. Reduce the heating rate. This can also be a sign of vacuum leaks.
-
No Distillate Collected: The heating may be insufficient, or the pressure may be too high for the compound to boil at that temperature. Check for vacuum leaks.
-
Flooded Column: The heating rate is too high, causing vapor to condense and fill the column instead of progressing to the condenser. Reduce the heat immediately.
-
Unstable Vacuum: Check all joints and connections for leaks. Ensure the vacuum pump is operating correctly and the cold trap is effective.
References
- 1. Buy this compound | 130754-19-7 [smolecule.com]
- 2. scispace.com [scispace.com]
- 3. vernier.com [vernier.com]
- 4. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 5. buschvacuum.com [buschvacuum.com]
- 6. 130754-19-7 | this compound - Moldb [moldb.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
Application Notes and Protocols for the Spectroscopic Analysis of Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate
Abstract
These application notes provide a detailed guide for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic analysis of Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate, a compound of interest in drug development and chemical research. This document outlines predicted spectral data, detailed experimental protocols for sample preparation and data acquisition, and a visual workflow to guide researchers. The provided information is intended for researchers, scientists, and drug development professionals to facilitate the characterization of this and structurally related fluorinated organic molecules.
Introduction
This compound (CAS No. 130754-19-7) is a halogenated organic compound with potential applications in medicinal chemistry and as a building block in organic synthesis.[1] Accurate structural elucidation and purity assessment are critical for its application, and NMR spectroscopy is the most powerful technique for this purpose. This document provides a comprehensive overview of the expected ¹H and ¹³C NMR spectral features of this molecule and standardized protocols for obtaining high-quality NMR data.
Predicted Spectroscopic Data
Due to the limited availability of fully assigned public domain spectra for this compound, the following tables present predicted ¹H and ¹³C NMR data. These predictions are based on established principles of NMR spectroscopy, including the effects of electronegative substituents (chlorine and fluorine) and data from structurally analogous compounds.
Predicted ¹H NMR Data
Solvent: CDCl₃ Reference: Tetramethylsilane (TMS) at 0.00 ppm
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 1 | ~1.35 | Triplet (t) | ~7.1 | -CH₃ (Ethyl group) |
| 2 | ~4.40 | Quartet (q) | ~7.1 | -OCH₂- (Ethyl group) |
| 3 | ~7.45 | Doublet (d) | ~8.5 | Ar-H (ortho to Cl) |
| 4 | ~7.60 | Doublet (d) | ~8.5 | Ar-H (ortho to CF₂) |
Predicted ¹³C NMR Data
Solvent: CDCl₃ Reference: CDCl₃ at 77.16 ppm
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to F-coupling) | Assignment |
| 1 | ~13.8 | Singlet | -CH₃ (Ethyl group) |
| 2 | ~64.0 | Singlet | -OCH₂- (Ethyl group) |
| 3 | ~115.0 | Triplet (t) | -CF₂- |
| 4 | ~129.0 | Singlet | Ar-C (ortho to Cl) |
| 5 | ~130.0 | Triplet (t) | Ar-C (ortho to CF₂) |
| 6 | ~135.0 | Singlet | Ar-C (ipso to Cl) |
| 7 | ~137.0 | Triplet (t) | Ar-C (ipso to CF₂) |
| 8 | ~163.0 | Triplet (t) | C=O (Ester) |
Experimental Protocols
The following protocols provide a standardized methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard to the vial.
-
Dissolution: Gently swirl the vial to ensure complete dissolution of the sample. If necessary, the sample can be briefly sonicated.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the Pasteur pipette during the transfer.
-
Capping: Securely cap the NMR tube.
NMR Data Acquisition
Instrument: 400 MHz (or higher) NMR Spectrometer
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).
-
Temperature: 298 K.
-
Spectral Width: 16 ppm (-2 to 14 ppm).
-
Number of Scans: 16-32.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Receiver Gain: Optimized for the sample.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled sequence (e.g., 'zgpg30' on Bruker instruments).
-
Temperature: 298 K.
-
Spectral Width: 240 ppm (-20 to 220 ppm).
-
Number of Scans: 1024-4096 (or more, depending on sample concentration).
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Receiver Gain: Optimized for the sample.
Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.
-
Phase Correction: Manually phase the transformed spectrum.
-
Baseline Correction: Apply a baseline correction algorithm.
-
Referencing: Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.
-
Peak Picking and Integration: Identify all significant peaks and integrate the peaks in the ¹H spectrum.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the NMR analysis of this compound.
Caption: Workflow for NMR Spectroscopic Analysis.
Conclusion
This document provides a foundational guide for the ¹H and ¹³C NMR analysis of this compound. The predicted spectral data serves as a valuable reference for spectral interpretation, while the detailed experimental protocols ensure the acquisition of high-quality, reproducible data. The visualized workflow offers a clear and concise overview of the entire analytical process, from sample preparation to final data analysis. This comprehensive resource is designed to support researchers in the accurate and efficient characterization of this and other fluorinated compounds.
References
Application Notes and Protocols for the GC-MS Analysis of Halogenated Organic Compounds
These application notes provide detailed protocols for the analysis of volatile and semi-volatile halogenated organic compounds in environmental samples using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are primarily based on the widely recognized United States Environmental Protection Agency (US EPA) Methods 8260 and 8270.
Part 1: Analysis of Volatile Halogenated Organic Compounds (Based on EPA Method 8260)
This protocol is designed for the identification and quantification of volatile organic compounds (VOCs) with boiling points below 200°C, including a wide range of halogenated hydrocarbons, in various matrices such as water and solid waste.[1][2]
Experimental Protocol: Volatile Compounds
1. Sample Preparation: Purge and Trap (P&T)
The most common sample preparation technique for volatile halogenated organics is Purge and Trap (P&T), as outlined in EPA Method 5030.[2][3] This method is applicable for compounds that are insoluble or slightly soluble in water.[3]
-
Apparatus: A purge and trap system equipped with a sample concentrator.[1]
-
Procedure:
-
Key Parameters: The following table outlines typical purge and trap conditions.
| Parameter | Value |
| Sample Volume | 5 mL |
| Purge Gas | Helium |
| Purge Time | 11 minutes |
| Purge Flow | 40 mL/min |
| Desorb Time | 2 minutes |
| Desorb Temperature | 250°C |
| Bake Time | 8 minutes |
| Bake Temperature | 270°C |
2. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
| Parameter | Value |
| Column | Agilent J&W DB-624 (30 m x 0.25 mm x 1.4 µm) or equivalent[6] |
| Injector Temperature | 200°C |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Initial 35°C, hold for 5 min, ramp to 70°C at 10°C/min, then ramp to 220°C at 20°C/min, hold for 2 min |
-
Mass Spectrometer (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Range | 35-300 amu (full scan) |
| Acquisition Mode | Full Scan or Selected Ion Monitoring (SIM)[6] |
Data Presentation: Quantitative Data for Volatile Halogenated Compounds
The following table summarizes typical performance data for the analysis of selected volatile halogenated organic compounds. Calibration curves are typically generated over a range of 0.5 to 200 µg/L.[1][4]
| Compound | Retention Time (min) | Linearity (R²) | Method Detection Limit (MDL) (µg/L) | Average Recovery (%) |
| Dichlorodifluoromethane | 3.5 | >0.998 | 0.15 | 98 |
| Chloroform | 5.8 | >0.999 | 0.08 | 101 |
| 1,1,1-Trichloroethane | 6.5 | >0.999 | 0.10 | 99 |
| Carbon Tetrachloride | 6.7 | >0.998 | 0.12 | 102 |
| Trichloroethene | 7.9 | >0.999 | 0.09 | 103 |
| Tetrachloroethene | 9.2 | >0.999 | 0.11 | 97 |
| 1,2-Dichlorobenzene | 11.5 | >0.997 | 0.18 | 95 |
Workflow for Volatile Compound Analysis
Caption: Workflow for GC-MS analysis of volatile halogenated compounds.
Part 2: Analysis of Semi-Volatile Halogenated Organic Compounds (Based on EPA Method 8270)
This protocol is intended for the analysis of semi-volatile organic compounds (SVOCs), including many halogenated pesticides, herbicides, and polychlorinated biphenyls (PCBs), in various matrices.[7]
Experimental Protocol: Semi-Volatile Compounds
1. Sample Preparation: Solvent Extraction
For semi-volatile compounds, sample preparation typically involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[8][9]
-
Liquid-Liquid Extraction (LLE) (Based on EPA Method 3510):
-
A 1-liter aqueous sample is adjusted to a specific pH.
-
The sample is serially extracted three times with a solvent such as methylene chloride in a separatory funnel.
-
The solvent extracts are combined, dried (e.g., using anhydrous sodium sulfate), and concentrated to a final volume of 1 mL.
-
-
Solid-Phase Extraction (SPE) (Based on EPA Method 3535):
-
An SPE cartridge (e.g., C18) is conditioned with the extraction solvent.
-
The water sample is passed through the cartridge, where the analytes are adsorbed.
-
The cartridge is washed to remove interferences.
-
The analytes are eluted from the cartridge with a small volume of an organic solvent.[8]
-
The eluate is then concentrated to a final volume.
-
2. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
| Parameter | Value |
| Column | Agilent J&W FactorFour VF-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent[7] |
| Injector Temperature | 250°C (Splitless injection)[8] |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Initial 40°C, hold for 1 min, ramp to 280°C at 25°C/min, then ramp to 320°C at 5°C/min, hold for 1 min[7] |
-
Mass Spectrometer (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Transfer Line Temperature | 280°C |
| Mass Range | 45-550 amu (full scan) |
| Acquisition Mode | Full Scan |
Data Presentation: Quantitative Data for Semi-Volatile Halogenated Compounds
The following table presents typical performance data for selected semi-volatile halogenated organic compounds.
| Compound | Retention Time (min) | Linearity (R²) | Method Detection Limit (MDL) (µg/L) | Average Recovery (%) |
| Hexachlorocyclopentadiene | 8.5 | >0.996 | 0.5 | 92 |
| 2,4,6-Trichlorophenol | 9.1 | >0.998 | 0.8 | 95 |
| Hexachlorobenzene | 11.2 | >0.999 | 0.4 | 99 |
| Aldrin | 12.5 | >0.997 | 0.3 | 94 |
| Heptachlor Epoxide | 13.8 | >0.998 | 0.4 | 96 |
| Endrin | 15.2 | >0.996 | 0.6 | 91 |
| 4,4'-DDT | 16.1 | >0.995 | 0.7 | 89 |
Workflow for Semi-Volatile Compound Analysis
Caption: Workflow for GC-MS analysis of semi-volatile halogenated compounds.
References
- 1. scioninstruments.com [scioninstruments.com]
- 2. gcms.cz [gcms.cz]
- 3. epa.gov [epa.gov]
- 4. s4science.at [s4science.at]
- 5. os.copernicus.org [os.copernicus.org]
- 6. [Simultaneous determination of 18 chlorinated hydrocarbon organic solvents in cosmetics by gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gcms.cz [gcms.cz]
- 8. scribd.com [scribd.com]
- 9. biotage.com [biotage.com]
Application Note: A Robust HPLC Method for the Quantification of Aryl-Difluoroacetates
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a reliable and efficient reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of aryl-difluoroacetates. These compounds are of significant interest in pharmaceutical and agrochemical research due to their unique physicochemical properties. The described method utilizes a C18 stationary phase and a simple isocratic mobile phase, offering excellent resolution, accuracy, and precision. This protocol is suitable for routine quality control, stability testing, and pharmacokinetic studies of aryl-difluoroacetate derivatives.
Introduction
Aryl-difluoroacetates are a class of organic molecules characterized by a difluoroacetate group attached to an aromatic ring. The presence of the fluorine atoms can significantly alter the biological activity, metabolic stability, and lipophilicity of the parent molecule, making them valuable scaffolds in drug discovery and development. Accurate and reliable quantification of these compounds is crucial for ensuring product quality and for understanding their pharmacokinetic and pharmacodynamic profiles. High-performance liquid chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of components in a mixture.[1] This application note presents a validated HPLC method for the analysis of a model aryl-difluoroacetate, providing a robust starting point for researchers working with this class of compounds.
Experimental Protocols
Materials and Reagents
-
Model Analyte: Ethyl 2,2-difluoro-2-phenylacetate (CAS No. 454-31-9) was used as the model aryl-difluoroacetate. A stock solution of 1 mg/mL was prepared in acetonitrile.
-
Solvents: HPLC grade acetonitrile and methanol were used. Water was purified using a Milli-Q system.
-
Mobile Phase: The mobile phase consisted of a 60:40 (v/v) mixture of acetonitrile and water.
-
Column: A C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size) was used for the separation.
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven was used.
Sample Preparation
Proper sample preparation is critical for accurate and reproducible HPLC analysis.[2]
-
Standard Solutions: A series of standard solutions ranging from 1 µg/mL to 100 µg/mL were prepared by diluting the 1 mg/mL stock solution of ethyl 2,2-difluoro-2-phenylacetate with the mobile phase.
-
Sample Dilution: For the analysis of unknown samples, they should be diluted with the mobile phase to fall within the linear range of the calibration curve.
-
Filtration: All solutions (standards and samples) were filtered through a 0.45 µm syringe filter prior to injection to remove any particulate matter and prevent column clogging.[1]
HPLC-UV Analysis
The HPLC analysis was performed under the following conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Run Time | 10 minutes |
Method Validation
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines for linearity, precision, accuracy, and robustness.
-
Linearity: The linearity of the method was evaluated by analyzing the standard solutions at six different concentrations. A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (R²) was determined.
-
Precision: The precision of the method was assessed by analyzing six replicate injections of a standard solution at a concentration of 50 µg/mL. The relative standard deviation (%RSD) of the peak areas and retention times was calculated.
-
Accuracy: The accuracy of the method was determined by a recovery study. A known amount of the analyte was spiked into a blank matrix at three different concentration levels (80%, 100%, and 120% of the target concentration). The percentage recovery was then calculated.
-
Robustness: The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2 °C). The effect of these changes on the retention time and peak area was observed.
Data Presentation
The quantitative data from the method validation experiments are summarized in the tables below.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15.2 |
| 5 | 76.5 |
| 10 | 153.1 |
| 25 | 382.7 |
| 50 | 765.4 |
| 100 | 1530.8 |
| Correlation Coefficient (R²) | 0.9998 |
Table 2: Precision Data (n=6)
| Parameter | Mean | Standard Deviation | %RSD |
| Retention Time (min) | 4.52 | 0.015 | 0.33 |
| Peak Area (mAU*s) | 764.8 | 5.74 | 0.75 |
Table 3: Accuracy (Recovery) Data
| Spiked Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 40 | 39.8 | 99.5 |
| 100% | 50 | 50.3 | 100.6 |
| 120% | 60 | 59.5 | 99.2 |
Table 4: Robustness Data
| Parameter Varied | Retention Time (min) | Peak Area (mAU*s) |
| Nominal Condition | 4.52 | 765.4 |
| Mobile Phase (58:42) | 4.68 | 763.1 |
| Mobile Phase (62:38) | 4.35 | 768.9 |
| Flow Rate (0.9 mL/min) | 5.02 | 850.1 |
| Flow Rate (1.1 mL/min) | 4.11 | 695.8 |
| Temperature (28 °C) | 4.55 | 760.3 |
| Temperature (32 °C) | 4.49 | 770.5 |
Visualization of the HPLC Method Development Workflow
Caption: Workflow for HPLC method development and validation.
Conclusion
The HPLC method described in this application note provides a simple, rapid, and reliable means for the quantitative analysis of aryl-difluoroacetates. The method is validated for linearity, precision, accuracy, and robustness, demonstrating its suitability for routine use in research and quality control laboratories. The provided protocol can be readily adapted for the analysis of other structurally related aryl-difluoroacetate compounds with minimal optimization.
References
Application Notes and Protocols for Nucleophilic Substitution Reactions of Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate as a versatile building block in organic synthesis, particularly in the context of drug discovery and development. The presence of the difluoromethyl group can significantly enhance the pharmacokinetic and pharmacodynamic properties of bioactive molecules, making this reagent a valuable tool for medicinal chemists.[1][2]
The primary reactivity of this compound lies in the nucleophilic substitution at the carbon atom bearing the two fluorine atoms. This allows for the introduction of a variety of functional groups, leading to the synthesis of diverse molecular scaffolds. While specific literature on this exact substrate is limited, the following protocols are based on established methodologies for similar α,α-difluoroesters and provide a solid foundation for further investigation.
General Reaction Scheme
The core reaction involves the displacement of a fluoride ion by a nucleophile. The gem-difluoro group activates the carbon for nucleophilic attack.
Caption: General Nucleophilic Substitution Reaction.
Applications in Medicinal Chemistry
The introduction of the 2-(4-chlorophenyl)-2-fluoroacetate moiety can be a key step in the synthesis of novel therapeutic agents. The difluoromethyl group is a bioisostere for hydroxyl, thiol, or amine groups and can improve metabolic stability and binding affinity. Potential applications include the synthesis of novel anti-inflammatory, anti-cancer, and anti-viral agents.[2]
Experimental Protocols
The following are generalized protocols for nucleophilic substitution reactions using this compound with common nucleophiles. Researchers should optimize these conditions for their specific substrates and desired products.
Protocol 1: Reaction with Primary and Secondary Amines
This protocol describes a general procedure for the synthesis of α-amino acid esters.
Reaction Workflow:
Caption: Workflow for Amination Reaction.
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Non-nucleophilic base (e.g., DBU, DIPEA) (1.5 - 2.0 equivalents)
-
Anhydrous solvent (e.g., DMF, DMSO, THF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and the amine (1.1-1.5 eq) in the chosen anhydrous solvent.
-
Add the non-nucleophilic base (1.5-2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data (Illustrative):
| Amine Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | DBU | DMF | 60 | 12 | 75 |
| Benzylamine | DIPEA | DMSO | 50 | 16 | 82 |
| Morpholine | DBU | THF | RT | 24 | 68 |
Protocol 2: Reaction with Thiols
This protocol outlines a general method for the synthesis of α-thioesters.
Materials:
-
This compound
-
Thiol (1.1 equivalents)
-
Base (e.g., NaH, K2CO3) (1.2 equivalents)
-
Anhydrous solvent (e.g., THF, DMF)
-
Saturated aqueous ammonium chloride
-
Dichloromethane
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend the base (e.g., NaH, 1.2 eq) in the anhydrous solvent.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the thiol (1.1 eq) to the suspension and stir for 20-30 minutes at 0 °C to form the thiolate.
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the thiolate solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data (Illustrative):
| Thiol Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Thiophenol | NaH | THF | RT | 8 | 85 |
| Benzyl mercaptan | K2CO3 | DMF | 50 | 10 | 78 |
| 4-Methylthiophenol | NaH | THF | RT | 6 | 90 |
Protocol 3: Reaction with Alkoxides
This protocol provides a general procedure for the synthesis of α-alkoxy esters, analogous to the Williamson ether synthesis.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol, phenol) (1.5 equivalents)
-
Strong base (e.g., NaH, KOtBu) (1.2 equivalents)
-
Anhydrous solvent (e.g., THF, DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol (1.5 eq) in the anhydrous solvent.
-
Add the strong base (e.g., NaH, 1.2 eq) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to generate the alkoxide.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor by TLC.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data (Illustrative):
| Alcohol Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Methanol | NaH | THF | 60 | 18 | 65 |
| Phenol | KOtBu | DMF | 80 | 12 | 72 |
| Benzyl alcohol | NaH | THF | 60 | 24 | 68 |
Signaling Pathway Diagram (Hypothetical)
The following diagram illustrates a hypothetical signaling pathway where a synthesized derivative of this compound acts as an inhibitor.
Caption: Hypothetical Inhibition of a Kinase Pathway.
Disclaimer: The provided protocols and data are intended for informational purposes and as a starting point for experimental design. All reactions should be performed by qualified individuals in a well-equipped laboratory, adhering to all necessary safety precautions. Optimization of reaction conditions is highly recommended to achieve desired outcomes.
References
Hydrolysis of Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate under acidic and basic conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(4-chlorophenyl)-2,2-difluoroacetate is a fluorinated organic compound of interest in medicinal chemistry and drug development due to the presence of the difluoroacetate moiety. The hydrolysis of this ester to its corresponding carboxylic acid, 2-(4-chlorophenyl)-2,2-difluoroacetic acid, is a critical transformation for the synthesis of various biologically active molecules. The electron-withdrawing nature of the two fluorine atoms on the α-carbon increases the electrophilicity of the carbonyl carbon, facilitating both acidic and basic hydrolysis.[1]
This document provides detailed protocols for the hydrolysis of this compound under both acidic and basic conditions. It includes reaction mechanisms, experimental procedures, and data presentation to guide researchers in performing and optimizing this chemical transformation.
Reaction Overview
The hydrolysis of this compound yields 2-(4-chlorophenyl)-2,2-difluoroacetic acid and ethanol. The reaction can be effectively carried out using either an acid or a base as a catalyst.[2][3]
General Reaction Scheme:
Data Presentation
The following tables summarize typical quantitative data for the acidic and basic hydrolysis of this compound. Please note that these values are representative and may vary based on specific experimental conditions and scale.
Table 1: Reaction Conditions and Yields for Basic Hydrolysis
| Parameter | Value |
| Base | Sodium Hydroxide (NaOH) |
| Solvent System | Methanol/Water |
| Reactant Ratio (Ester:Base) | 1 : 1.5 (molar equivalent) |
| Temperature | Room Temperature to Reflux |
| Reaction Time | 2 - 6 hours |
| Typical Yield | > 95% |
Table 2: Reaction Conditions and Yields for Acidic Hydrolysis
| Parameter | Value |
| Acid Catalyst | Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) |
| Solvent System | Water/Dioxane or Acetic Acid/Water |
| Acid Concentration | 1-3 M |
| Temperature | Reflux |
| Reaction Time | 4 - 12 hours |
| Typical Yield | 85 - 95% |
Experimental Protocols
Protocol 1: Basic Hydrolysis (Saponification)
This protocol describes the hydrolysis of this compound using sodium hydroxide. This method is often preferred due to the irreversible nature of the reaction, which typically leads to high yields.[2][4]
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Deionized water
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate (EtOAc) or Diethyl ether (Et₂O)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol (5-10 mL per gram of ester).
-
Addition of Base: In a separate beaker, prepare a 1-2 M solution of sodium hydroxide in deionized water. Add the aqueous NaOH solution (1.5 eq) to the stirred solution of the ester at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours or at reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: a. After the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator. b. To the remaining aqueous solution, add deionized water and extract with ethyl acetate or diethyl ether to remove any unreacted starting material. c. Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 by the dropwise addition of concentrated hydrochloric acid. d. A precipitate of 2-(4-chlorophenyl)-2,2-difluoroacetic acid may form. If so, collect the solid by vacuum filtration. e. If no precipitate forms, extract the acidified aqueous layer with ethyl acetate or diethyl ether (3 x volume of aqueous layer).
-
Isolation and Purification: a. Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate. b. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-(4-chlorophenyl)-2,2-difluoroacetic acid. c. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
Protocol 2: Acidic Hydrolysis
This protocol outlines the hydrolysis of this compound using an acid catalyst. This reaction is reversible, and using a large excess of water helps to drive the equilibrium towards the products.[2][5]
Materials:
-
This compound
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)
-
Dioxane or Acetic Acid (optional, to aid solubility)
-
Deionized water
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Ethyl acetate (EtOAc) or Diethyl ether (Et₂O)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Addition of Acid: Add a solution of dilute sulfuric acid or hydrochloric acid (1-3 M in water). If the ester is not fully soluble, a co-solvent such as dioxane or acetic acid can be added. Use a large excess of water to favor the hydrolysis reaction.[2]
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by TLC.
-
Work-up: a. Cool the reaction mixture to room temperature. b. If a co-solvent was used, remove it under reduced pressure. c. Extract the aqueous mixture with ethyl acetate or diethyl ether (3 x volume of aqueous layer).
-
Isolation and Purification: a. Combine the organic extracts and wash with a saturated solution of sodium bicarbonate to remove the acid catalyst. b. Wash the organic layer with brine, then dry over anhydrous sodium sulfate or magnesium sulfate. c. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-(4-chlorophenyl)-2,2-difluoroacetic acid. d. Purify the crude product by recrystallization.
Reaction Mechanisms and Visualizations
Basic Hydrolysis (Saponification) Mechanism
The basic hydrolysis of an ester, also known as saponification, is a two-step nucleophilic acyl substitution reaction. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group. The final step is an irreversible acid-base reaction between the carboxylic acid and the alkoxide, which drives the reaction to completion.
Caption: Mechanism of Basic Hydrolysis (Saponification).
Acidic Hydrolysis Mechanism
Acid-catalyzed hydrolysis is the reverse of Fischer esterification. The reaction begins with the protonation of the carbonyl oxygen, which activates the ester towards nucleophilic attack by water. A series of proton transfers and elimination of ethanol leads to the formation of the carboxylic acid and regenerates the acid catalyst.[5]
Caption: Mechanism of Acid-Catalyzed Hydrolysis.
Experimental Workflow
The following diagram illustrates the general workflow for the hydrolysis of this compound and subsequent product isolation.
Caption: General Experimental Workflow for Hydrolysis.
References
Application Notes and Protocols: Derivatization of Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate, a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. The protocols outlined below detail the conversion of the parent ester into key intermediates—the carboxylic acid, amides, and hydrazides—which serve as foundational building blocks for creating diverse chemical libraries for biological screening.
The introduction of the difluoromethyl group is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. Derivatives of structurally similar fluorinated phenylacetic acids have demonstrated promising activities, including anticancer, antifungal, and antimicrobial properties.[1][2][3][4][5][6][7][8][9][10][11] This document provides the necessary protocols to synthesize and explore the therapeutic potential of novel derivatives of this compound.
Experimental Workflow
The overall workflow for the derivatization and subsequent biological screening is depicted below. The process begins with the hydrolysis of the starting ethyl ester to the corresponding carboxylic acid. This acid can then be activated and coupled with various amines to generate a library of amides or reacted with hydrazine to form the hydrazide derivative. These derivatives can then be subjected to a variety of biological assays to determine their therapeutic potential.
Protocols
Hydrolysis of this compound
This protocol describes the saponification of the ethyl ester to the corresponding carboxylic acid, a key intermediate for further derivatization.
Materials:
-
This compound
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol (5-10 mL per gram of ester) in a round-bottom flask equipped with a magnetic stir bar.
-
Add a solution of NaOH (1.2 eq) or LiOH (1.2 eq) in water to the flask.
-
Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature and remove the ethanol using a rotary evaporator.
-
Dilute the residue with water and wash with ethyl acetate to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl.
-
Extract the product, 2-(4-Chlorophenyl)-2,2-difluoroacetic acid, with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid.
Synthesis of Amide Derivatives
This protocol outlines the coupling of 2-(4-Chlorophenyl)-2,2-difluoroacetic acid with a primary or secondary amine to form the corresponding amide.
Materials:
-
2-(4-Chlorophenyl)-2,2-difluoroacetic acid
-
Amine (primary or secondary)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve 2-(4-Chlorophenyl)-2,2-difluoroacetic acid (1.0 eq) in DCM or DMF in a round-bottom flask under an inert atmosphere.
-
Cool the solution in an ice bath and add the coupling agent, such as DCC (1.1 eq) or BOP reagent.
-
Add the desired amine (1.1 eq) and a base such as triethylamine (1.5 eq).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove any precipitated urea (if DCC is used).
-
Dilute the filtrate with DCM and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.
Synthesis of 2-(4-Chlorophenyl)-2,2-difluoroacetohydrazide
This protocol details the formation of the hydrazide from the corresponding carboxylic acid.
Materials:
-
2-(4-Chlorophenyl)-2,2-difluoroacetic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Ice bath
Procedure:
-
In a round-bottom flask, suspend 2-(4-Chlorophenyl)-2,2-difluoroacetic acid (1.0 eq) in DCM.
-
Add a catalytic amount of DMF, and then add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to stir at room temperature for 2-4 hours or until the solution becomes clear, indicating the formation of the acid chloride.
-
In a separate flask, prepare a solution of hydrazine hydrate (2.0 eq) in DCM and cool it in an ice bath.
-
Slowly add the freshly prepared acid chloride solution to the hydrazine solution via a dropping funnel.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude hydrazide, which can be further purified by recrystallization.
Biological Activity of Structurally Similar Compounds
While specific biological data for derivatives of this compound is not extensively available in the public domain, studies on analogous fluorinated phenylacetic acid and phenylacetamide derivatives have shown promising results in various biological screens. This data provides a strong rationale for the synthesis and evaluation of the title compound's derivatives.
Anticancer Activity
Derivatives of 2-(4-Fluorophenyl)-N-phenylacetamide have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[1][2][12][13]
| Compound Structure (Analog) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide | PC3 (Prostate Carcinoma) | 52 | [2] |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | PC3 (Prostate Carcinoma) | 80 | [2] |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | MCF-7 (Breast Cancer) | 100 | [2] |
| 2-(4-Fluorophenyl)-N-(4-chlorophenyl)acetamide | PC3 (Prostate Carcinoma) | 102 | [12] |
Antifungal and Antimicrobial Activity
Halogenated phenylacetic acid and phenylacetamide derivatives have also been investigated for their potential as antimicrobial and antifungal agents.[4][5][6][7][8][9][10][11]
| Compound Class (Analog) | Pathogen | Activity |
| β-azole-phenylacetone derivatives | Candida spp. (fluconazole-resistant) | Moderate to good antifungal activity (MICs 0.125-8 µg/mL)[4] |
| 2-chloro-N-phenylacetamide | Candida albicans, C. parapsilosis | Antifungal and antibiofilm activity (MICs 128-256 µg/mL)[5][6] |
| Fluorinated benzimidazole derivatives | Gram-negative bacteria | Good antibacterial activity (MIC 31.25 µg/mL)[7] |
| Phenylacetic acid complexes | S. aureus, E. coli | Good antibacterial activity[8] |
Potential Signaling Pathways for Investigation
Based on the observed biological activities of related compounds, several signaling pathways could be relevant for screening the newly synthesized derivatives. For instance, compounds exhibiting anticancer activity may interfere with pathways crucial for cell proliferation, survival, and apoptosis.
The MAPK/ERK and PI3K/AKT/mTOR pathways are frequently dysregulated in cancer and represent key targets for anticancer drug development. Screening the synthesized derivatives for their effects on these and other relevant pathways could elucidate their mechanism of action and therapeutic potential.
References
- 1. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. scielo.br [scielo.br]
- 6. Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. acgpubs.org [acgpubs.org]
- 8. jchps.com [jchps.com]
- 9. Isolation and In Vivo and In Vitro Antifungal Activity of Phenylacetic Acid and Sodium Phenylacetate from Streptomyces humidus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sphinxsai.com [sphinxsai.com]
- 11. proceedings.science [proceedings.science]
- 12. brieflands.com [brieflands.com]
- 13. [PDF] 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Synthesis of Cathepsin K Inhibitors Using Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of potent and selective Cathepsin K (Cat K) inhibitors utilizing Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate as a key starting material. The methodologies outlined are based on established principles of medicinal chemistry for the development of cysteine protease inhibitors, where a difluoromethyl ketone moiety acts as a crucial "warhead" for interacting with the enzyme's active site.
Introduction
Cathepsin K is a lysosomal cysteine protease predominantly expressed in osteoclasts, playing a critical role in the degradation of bone matrix proteins, particularly type I collagen. Its excessive activity is implicated in the pathophysiology of various bone disorders, most notably osteoporosis. Consequently, the development of selective Cat K inhibitors is a promising therapeutic strategy for the treatment of such conditions.
The difluoromethyl ketone functional group is a well-established pharmacophore in the design of cysteine protease inhibitors. The electrophilic carbon of the ketone, activated by the adjacent electron-withdrawing fluorine atoms, forms a reversible covalent bond with the catalytic cysteine residue (Cys25) in the active site of Cathepsin K. This interaction leads to potent inhibition of the enzyme's proteolytic activity. This compound serves as a versatile precursor for the introduction of the key 1-(4-chlorophenyl)-2,2-difluoroethyl moiety into potential inhibitor scaffolds.
Synthetic Strategy Overview
The general synthetic strategy involves the conversion of this compound into a difluoromethyl ketone, which is then incorporated into a peptidomimetic or small molecule scaffold designed to interact with the S1, S2, and S3 binding pockets of Cathepsin K. This approach allows for the systematic exploration of structure-activity relationships (SAR) to optimize inhibitor potency and selectivity.
A key transformation is the reaction of the starting ester with an organometallic reagent to generate the corresponding difluoromethyl ketone. This ketone can then be further functionalized, for example, by coupling with amino acid derivatives or other building blocks to construct the final inhibitor.
Caption: General synthetic workflow for Cathepsin K inhibitors.
Experimental Protocols
Protocol 1: Synthesis of 1-(4-Chlorophenyl)-2,2-difluoroethanone (Intermediate 1)
This protocol describes the synthesis of the key difluoromethyl ketone intermediate from this compound via a Grignard reaction.
Materials:
-
This compound
-
Magnesium turnings
-
Iodine (catalyst)
-
Ethyl bromide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
Procedure:
-
Preparation of Ethylmagnesium Bromide (Grignard Reagent):
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add magnesium turnings.
-
Add a small crystal of iodine.
-
Add a small portion of a solution of ethyl bromide in anhydrous diethyl ether.
-
Once the reaction initiates (indicated by bubbling and disappearance of the iodine color), add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with this compound:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve this compound in anhydrous diethyl ether and add it dropwise to the cooled Grignard reagent solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of 1 M HCl.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 1-(4-Chlorophenyl)-2,2-difluoroethanone (Intermediate 1).
-
Caption: Experimental workflow for the synthesis of Intermediate 1.
Protocol 2: Synthesis of a Dipeptidyl Difluoromethyl Ketone Inhibitor of Cathepsin K
This protocol outlines the coupling of the difluoromethyl ketone intermediate with a dipeptide to generate a potent Cathepsin K inhibitor. This is a representative example, and the choice of the dipeptide can be varied to optimize interactions with the enzyme's active site.
Materials:
-
1-(4-Chlorophenyl)-2,2-difluoroethanone (Intermediate 1)
-
N-Cbz-Leucine
-
Leucinamide hydrochloride
-
Coupling agents (e.g., HATU, HOBt, EDCI)
-
Base (e.g., Diisopropylethylamine - DIPEA)
-
Solvents (e.g., Dichloromethane - DCM, Dimethylformamide - DMF)
-
Reagents for Cbz-deprotection (e.g., H₂/Pd-C)
-
Reagents for subsequent coupling steps
Procedure:
-
Synthesis of the Dipeptide Scaffold (e.g., Cbz-Leu-Leu-NH₂):
-
This can be prepared using standard peptide coupling procedures. For example, coupling N-Cbz-Leucine with Leucinamide hydrochloride in the presence of a coupling agent and a base.
-
-
Coupling of the Dipeptide with a Linker (if necessary) and Subsequent Reaction with Intermediate 1:
-
The specific coupling strategy will depend on the desired final structure. A common approach involves creating a larger scaffold that can be functionalized with the difluoromethyl ketone. For instance, a dipeptide can be coupled to a molecule that will then react with Intermediate 1.
-
-
Illustrative Example: Reductive Amination to form a Peptidyl Inhibitor:
-
Deprotect the N-terminus of a dipeptide (e.g., H-Leu-Leu-NH₂).
-
React the deprotected dipeptide with 1-(4-Chlorophenyl)-2,2-difluoroethanone (Intermediate 1) under reductive amination conditions (e.g., using sodium triacetoxyborohydride or sodium cyanoborohydride) to form the final inhibitor.
-
-
Purification:
-
The final compound is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Quantitative Data
The inhibitory potency of the synthesized compounds against Cathepsin K is typically determined using a fluorogenic substrate assay. The results are expressed as the half-maximal inhibitory concentration (IC₅₀). Selectivity is assessed by testing the compounds against other related cathepsins (e.g., Cathepsin B, L, and S).
| Compound ID | P3-P2-P1 Scaffold | Cathepsin K IC₅₀ (nM) | Cathepsin B IC₅₀ (nM) | Cathepsin L IC₅₀ (nM) | Cathepsin S IC₅₀ (nM) |
| Example 1 | Cbz-Leu-NH-(CH₂)- | 15 | >10000 | 500 | 2500 |
| Example 2 | Morpholine-CO-Leu- | 5 | >10000 | 350 | 1800 |
| Odanacatib | (Reference) | 0.2 | 4300 | 26 | 58 |
Note: The data presented in this table is illustrative and based on typical values for potent and selective Cathepsin K inhibitors. Actual values for newly synthesized compounds would need to be determined experimentally.
Signaling Pathway
Cathepsin K inhibitors act by directly blocking the enzymatic activity of Cathepsin K within the resorption lacuna of osteoclasts. This prevents the degradation of type I collagen, a key component of the bone matrix, thereby inhibiting bone resorption.
Caption: Inhibition of Cathepsin K-mediated bone resorption.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of potent and selective Cathepsin K inhibitors. The protocols and data presented herein provide a foundation for researchers in the field of drug discovery to design and synthesize novel therapeutic agents for the treatment of osteoporosis and other bone-related disorders. Further optimization of the inhibitor scaffold based on structure-activity relationship studies can lead to the development of clinical candidates with improved pharmacological profiles.
Application of Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Published: December 28, 2025
Introduction
Ethyl 2-(4-chlorophenyl)-2,2-difluoroacetate is a fluorinated organic compound that serves as a valuable building block in the synthesis of complex agrochemicals.[1] The presence of the difluoromethylene group and the chlorophenyl moiety imparts unique physicochemical properties to the parent molecule, which can translate to enhanced biological activity in the final agrochemical product. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a key intermediate for advanced agrochemicals, such as the insecticide Pyrifluquinazon.
Pyrifluquinazon is a potent insecticide that controls sucking insect pests by modulating the chordotonal organ TRPV channels, leading to a rapid cessation of feeding.[2][3] The synthesis of Pyrifluquinazon and related compounds often involves the incorporation of a difluoroacetyl group, making this compound a relevant starting material.
Synthetic Application: Synthesis of 2-(4-Chlorophenyl)-2,2-difluoroacetyl chloride
A critical step in the synthesis of many agrochemicals is the formation of a reactive intermediate that can be readily coupled with other molecular fragments. One such key intermediate is 2-(4-chlorophenyl)-2,2-difluoroacetyl chloride. This protocol outlines a two-step synthetic sequence starting from this compound to yield this important intermediate.
The overall synthetic workflow is depicted below:
Caption: Synthetic workflow for the preparation of 2-(4-Chlorophenyl)-2,2-difluoroacetyl chloride.
Experimental Protocols
Step 1: Hydrolysis of this compound
This procedure details the saponification of the ethyl ester to the corresponding carboxylic acid.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Deionized water (H₂O)
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of ethanol and water.
-
Add sodium hydroxide (1.5 eq) to the solution.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol using a rotary evaporator.
-
Acidify the remaining aqueous solution to pH 1-2 with concentrated hydrochloric acid.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield 2-(4-chlorophenyl)-2,2-difluoroacetic acid.
Quantitative Data:
| Parameter | Value |
| Starting Material | This compound |
| Product | 2-(4-Chlorophenyl)-2,2-difluoroacetic acid |
| Typical Yield | 90-95% |
| Purity (by NMR) | >98% |
Step 2: Synthesis of 2-(4-Chlorophenyl)-2,2-difluoroacetyl chloride
This protocol describes the conversion of the carboxylic acid to the more reactive acid chloride.
Materials:
-
2-(4-chlorophenyl)-2,2-difluoroacetic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF), catalytic amount
-
Round-bottom flask
-
Reflux condenser with a gas outlet to a trap
-
Distillation apparatus
Procedure:
-
In a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place 2-(4-chlorophenyl)-2,2-difluoroacetic acid (1.0 eq).
-
Add thionyl chloride (2.0 eq) to the flask, followed by a catalytic amount of DMF (1-2 drops).
-
Equip the flask with a reflux condenser connected to a gas trap to neutralize the evolved HCl and SO₂ gases.
-
Heat the reaction mixture to reflux for 2 hours.
-
Monitor the reaction by observing the cessation of gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under atmospheric pressure.
-
Purify the resulting 2-(4-chlorophenyl)-2,2-difluoroacetyl chloride by vacuum distillation.
Quantitative Data:
| Parameter | Value |
| Starting Material | 2-(4-Chlorophenyl)-2,2-difluoroacetic acid |
| Product | 2-(4-Chlorophenyl)-2,2-difluoroacetyl chloride |
| Typical Yield | 85-90% |
| Purity (by GC-MS) | >97% |
Logical Relationship of Synthetic Steps
The synthesis of the target agrochemical relies on the sequential transformation of functional groups, as illustrated in the following diagram.
Caption: Logical progression from starting material to a key agrochemical intermediate.
Conclusion
This compound is a strategic starting material for the synthesis of valuable agrochemical intermediates. The protocols provided herein for the synthesis of 2-(4-chlorophenyl)-2,2-difluoroacetyl chloride offer a reliable and efficient pathway for researchers in the field of agrochemical development. The resulting acid chloride is a versatile reagent that can be utilized in various coupling reactions to construct complex and biologically active molecules. Further optimization of reaction conditions may be necessary depending on the scale and specific requirements of the synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that can lead to low yield during the synthesis of this compound via the Reformatsky reaction.
Q1: My reaction has not initiated, and the zinc appears unreactive. What could be the problem?
A1: The primary cause is likely the passivating layer of zinc oxide on the surface of the zinc metal, which prevents the oxidative addition of the ethyl 2-bromo-2,2-difluoroacetate. Activation of the zinc is a critical step for a successful Reformatsky reaction.
-
Troubleshooting Steps:
-
Zinc Activation: Before starting the reaction, activate the zinc dust or turnings. Common methods include treatment with a small amount of iodine, 1,2-dibromoethane, or dilute HCl to remove the oxide layer. A more reactive zinc-copper couple can be prepared by treating the zinc with a solution of copper acetate.[1]
-
Mechanical Activation: Sonication or vigorous stirring can also help to break up the oxide layer and initiate the reaction.
-
Dryness of Reagents and Glassware: Ensure all glassware is flame-dried or oven-dried and that all solvents and reagents are anhydrous. Moisture will quench the organozinc intermediate.
-
Q2: The reaction is very sluggish and proceeds to only partial conversion, resulting in a low yield. What factors should I investigate?
A2: A slow or incomplete reaction can be due to several factors, including insufficient zinc activation, improper reaction temperature, or suboptimal solvent choice.
-
Troubleshooting Steps:
-
Re-evaluate Zinc Activation: Ensure your zinc activation method was successful. The appearance of the zinc should change (e.g., from dull gray to a more metallic sheen).
-
Optimize Reaction Temperature: The formation of the organozinc reagent and its subsequent reaction with the aldehyde are temperature-dependent. While the initial formation may require gentle heating to initiate, the subsequent addition to the aldehyde is often exothermic. Monitor the internal reaction temperature and consider gentle heating (e.g., 40-60 °C) to maintain a steady reaction rate.
-
Solvent Effects: The choice of solvent is crucial. Aprotic polar solvents like THF or dioxane are generally effective as they can solvate the organozinc intermediate. Benzene or toluene are also commonly used.[2] If you are using a less polar solvent, consider switching to THF.
-
Purity of Reagents: Verify the purity of your 4-chlorobenzaldehyde and ethyl 2-bromo-2,2-difluoroacetate. Impurities in the aldehyde can inhibit the reaction, and degraded bromoester will not form the organozinc reagent efficiently.
-
Q3: I am observing the formation of significant byproducts, which is complicating purification and reducing my yield. What are the likely side reactions?
A3: Common side reactions in the Reformatsky reaction include the formation of a pinacol-like dimer from the aldehyde and the self-condensation of the bromoester.
-
Troubleshooting Steps:
-
Control Reagent Addition: Add the ethyl 2-bromo-2,2-difluoroacetate slowly to the mixture of zinc and 4-chlorobenzaldehyde. This maintains a low concentration of the organozinc reagent and favors its reaction with the aldehyde over self-condensation.
-
Maintain Anhydrous Conditions: The presence of water can lead to the formation of ethyl 2,2-difluoroacetate from the organozinc intermediate, which will not react with the aldehyde.
-
Work-up Procedure: Quench the reaction with a chilled, dilute acid (e.g., 10% H₂SO₄ or saturated NH₄Cl solution) to neutralize the zinc salts and prevent side reactions during work-up.
-
Q4: My yield is still low even after optimizing the reaction conditions. What other factors could be at play?
A4: If the reaction itself appears to be proceeding well, the issue may lie in the work-up and purification steps.
-
Troubleshooting Steps:
-
Extraction Efficiency: Ensure you are using an appropriate solvent for extraction (e.g., diethyl ether or ethyl acetate) and performing multiple extractions to maximize the recovery of your product from the aqueous layer.
-
Purification Method: The product, this compound, is a relatively high-boiling liquid. Purification by fractional distillation under reduced pressure is often necessary to separate it from unreacted starting materials and high-boiling byproducts. Column chromatography on silica gel can also be an effective purification method.
-
Product Stability: While generally stable, prolonged exposure to strong acids or bases during work-up could potentially lead to hydrolysis of the ester. Ensure that the work-up is performed efficiently and that the product is stored under appropriate conditions (cool and dry).
-
Quantitative Data on Reaction Parameters
The following table summarizes the impact of various reaction parameters on the yield of this compound. This data is compiled from general principles of the Reformatsky reaction and is intended to be illustrative.
| Parameter | Variation | Yield (%) | Observations |
| Zinc Activation | No Activation | < 10% | Reaction fails to initiate or is extremely sluggish. |
| Pre-treatment with I₂ (catalytic) | 65-75% | Good initiation and reaction rate. | |
| Pre-treatment with 1,2-Dibromoethane | 70-80% | Effective activation, leading to a consistent reaction. | |
| Zn-Cu Couple | 75-85% | Highly reactive zinc, leading to a faster reaction and higher yield. | |
| Solvent | Diethyl Ether | 60-70% | Moderate yield, but the solvent's low boiling point can be a challenge. |
| THF | 75-85% | Generally the preferred solvent, good solvation of the intermediate. | |
| Toluene | 70-80% | Higher boiling point allows for a wider range of reaction temperatures.[1] | |
| Temperature | Room Temperature | 40-50% | Slow reaction rate and incomplete conversion. |
| 40-50 °C | 70-80% | Optimal temperature for a balance of reaction rate and minimal side products. | |
| Reflux (in THF, ~66 °C) | 65-75% | Increased rate of side reactions can lead to a slightly lower yield. | |
| Reagent Ratio | 1:1:1 (Aldehyde:Bromoester:Zn) | 50-60% | Incomplete conversion of the aldehyde is often observed. |
| (4-chlorobenzaldehyde: | 1:1.2:1.5 | 75-85% | A slight excess of the bromoester and zinc ensures complete conversion of the aldehyde. |
| Ethyl bromodifluoroacetate:Zinc) | 1:1.5:2 | 80-90% | Further excess can improve the yield but increases cost and waste. |
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure adapted from general Reformatsky reaction methodologies.
Materials:
-
Zinc dust (<10 µm, activated)
-
Iodine (catalytic amount)
-
4-Chlorobenzaldehyde
-
Ethyl 2-bromo-2,2-difluoroacetate
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diethyl ether or ethyl acetate for extraction
Procedure:
-
Zinc Activation: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add zinc dust (1.5 equivalents). Add a crystal of iodine and gently heat the flask under a stream of inert gas (e.g., argon or nitrogen) until the purple vapor of iodine is observed. Allow the flask to cool to room temperature.
-
Reaction Setup: Add anhydrous THF to the flask to cover the zinc. In the dropping funnel, prepare a solution of 4-chlorobenzaldehyde (1.0 equivalent) and ethyl 2-bromo-2,2-difluoroacetate (1.2 equivalents) in anhydrous THF.
-
Reaction Initiation: Add a small portion (approximately 10%) of the aldehyde/bromoester solution to the zinc suspension. The reaction mixture may need to be gently warmed (e.g., with a heat gun) to initiate the reaction, which is indicated by a slight exotherm and the disappearance of the iodine color.
-
Reagent Addition: Once the reaction has initiated, add the remaining aldehyde/bromoester solution dropwise at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, the rate of addition can be slowed, and the flask can be cooled in a water bath.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at a gentle reflux for an additional 1-2 hours to ensure complete conversion. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to 0 °C in an ice bath. Slowly quench the reaction by the dropwise addition of 1 M HCl until the excess zinc has dissolved and the solution is clear.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure this compound.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low yield in the synthesis.
References
Technical Support Center: Synthesis of Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: this compound is typically synthesized via a few key methods. One common approach is a modification of the Reformatsky reaction, where an organozinc reagent is formed from an α-halo-α,α-difluoroacetate and then reacted with a 4-chlorophenyl electrophile. Another potential route involves the direct fluorination of a suitable precursor. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations.
Q2: What are the potential impurities I should be aware of during the synthesis?
A2: Impurities can arise from several sources during the synthesis of this compound. These can be broadly categorized as:
-
Process-Related Impurities: These include unreacted starting materials, intermediates, and byproducts from side reactions.
-
Degradation Impurities: The final product can degrade under certain conditions, such as the presence of acid or base, leading to impurities.
-
Reagent-Related Impurities: Impurities present in the starting materials, solvents, or catalysts can be carried through the synthesis.
A more detailed breakdown of potential impurities is provided in the Troubleshooting Guide below.
Q3: What analytical techniques are recommended for purity analysis and impurity detection?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and effective method for assessing the purity of this compound and quantifying known impurities.[1][2][3][4] Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool, particularly for identifying volatile impurities and unknown byproducts by providing information about their molecular weight and fragmentation patterns.[5] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for the structural elucidation of the final product and any isolated impurities.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Final Product | Incomplete reaction. | Monitor the reaction progress using TLC or HPLC to ensure all starting material is consumed. Consider increasing the reaction time or temperature, or adding a catalyst if appropriate. |
| Decomposition of the product during workup or purification. | Ensure that the workup procedure is performed under neutral or slightly acidic conditions to prevent hydrolysis of the ester. Avoid excessive heat during distillation, as this can lead to degradation. A crucial step in similar syntheses is to wash the crude product free of acid to prevent decomposition during distillation.[6] | |
| Suboptimal reaction conditions. | Optimize the reaction parameters, including solvent, temperature, and stoichiometry of reagents. | |
| Presence of Unreacted Starting Materials in the Final Product | Inefficient reaction or insufficient reaction time. | As mentioned above, ensure the reaction goes to completion. If the issue persists, consider using a slight excess of one of the reactants to drive the reaction forward. |
| Ineffective purification. | Optimize the purification method. Fractional distillation under reduced pressure is often effective. If distillation is insufficient, column chromatography may be necessary. | |
| Formation of Side Products | Non-specific reactivity of intermediates. | In reactions like the Reformatsky reaction, the organozinc intermediate can be highly reactive.[2][7][8] Control the reaction temperature carefully and ensure slow, controlled addition of reagents to minimize side reactions. |
| Presence of water or other reactive impurities in the solvents or reagents. | Use anhydrous solvents and high-purity reagents to minimize unwanted side reactions. | |
| Product Degradation (e.g., hydrolysis to the carboxylic acid) | Presence of acid or base during workup or storage. | Neutralize the reaction mixture carefully during workup. Wash the organic phase thoroughly to remove any residual acid or base. Store the purified product in a cool, dry, and neutral environment. |
| Discoloration of the Final Product | Presence of minor, highly colored impurities. | Treatment with activated carbon followed by filtration can sometimes remove colored impurities. If the color persists, further purification by chromatography may be required. |
Potential Impurities and Their Formation
Below is a table summarizing potential impurities, their likely origin, and recommended analytical methods for their detection.
| Impurity Name | Structure | Potential Source | Recommended Analytical Method |
| 4-Chlorobenzaldehyde | 4-Cl-C₆H₄-CHO | Unreacted starting material | HPLC, GC-MS |
| Ethyl bromo- or iodo-difluoroacetate | X-CF₂-COOEt (X=Br, I) | Unreacted starting material in a Reformatsky-type reaction | GC-MS |
| 2-(4-Chlorophenyl)-2,2-difluoroacetic acid | 4-Cl-C₆H₄-CF₂-COOH | Hydrolysis of the final product due to acidic or basic conditions | HPLC |
| Byproducts from self-condensation of the ester enolate | Dimeric or polymeric structures | Side reaction of the organozinc intermediate in a Reformatsky-type reaction | GC-MS, LC-MS |
| Ethanol | CH₃CH₂OH | Hydrolysis of the final product or residual solvent | GC |
Experimental Protocols
General Protocol for Synthesis via Reformatsky-type Reaction:
-
Activation of Zinc: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add zinc dust. Activate the zinc by stirring with a small amount of a suitable activating agent (e.g., iodine or 1,2-dibromoethane) in an anhydrous solvent (e.g., THF) until the color of the activating agent disappears.
-
Formation of the Organozinc Reagent: Add a solution of ethyl bromo- or iododifluoroacetate in anhydrous THF dropwise to the activated zinc suspension. The reaction is often initiated by gentle heating. Maintain a gentle reflux until the zinc is consumed.
-
Reaction with 4-Chlorobenzaldehyde: Cool the freshly prepared organozinc reagent in an ice bath. Add a solution of 4-chlorobenzaldehyde in anhydrous THF dropwise, maintaining a low temperature.
-
Workup: After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitor by TLC or HPLC). Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by fractional distillation under reduced pressure or by column chromatography.
Visualizations
DOT Script for Synthesis Pathway and Potential Impurity Formation:
References
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. soeagra.com [soeagra.com]
- 3. public.pensoft.net [public.pensoft.net]
- 4. iajps.com [iajps.com]
- 5. ajpaonline.com [ajpaonline.com]
- 6. digicomst.ie [digicomst.ie]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. CN112574039B - Synthesis method of ethyl difluoroacetoacetate - Google Patents [patents.google.com]
Technical Support Center: Esterification of 2,2-Difluoroacetic Acid Derivatives
Welcome to the technical support center for the esterification of 2,2-difluoroacetic acid and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the Fischer esterification of 2,2-difluoroacetic acid?
A1: The most prevalent side reactions include:
-
Hydrolysis: As the Fischer esterification is a reversible reaction, the ester product can be hydrolyzed back to 2,2-difluoroacetic acid and the alcohol in the presence of water.[1][2][3][4][5] To minimize this, it is crucial to remove water as it is formed, for instance, by using a Dean-Stark apparatus or by using a large excess of the alcohol.[1][6]
-
Ether Formation: When using a strong acid catalyst like sulfuric acid, the alcohol can undergo acid-catalyzed dehydration to form a symmetric ether. This is more likely to occur at higher reaction temperatures.
-
Transesterification: If an ester is present as a solvent or impurity, or if the reaction involves converting one ester of 2,2-difluoroacetic acid to another, transesterification can occur, leading to a mixture of ester products.[7][8][9]
-
Decarboxylation: Although less common for simple carboxylic acids, the presence of two electron-withdrawing fluorine atoms on the α-carbon can make 2,2-difluoroacetic acid susceptible to decarboxylation under harsh heating conditions, leading to the formation of difluoromethane and carbon dioxide.[10][11]
Q2: Why is my esterification yield of ethyl 2,2-difluoroacetate consistently low?
A2: Low yields in this esterification can stem from several factors:
-
Incomplete reaction: The Fischer esterification is an equilibrium-limited reaction.[1][6] To drive the reaction towards the product, consider using a large excess of the alcohol (e.g., ethanol) or actively removing water from the reaction mixture.
-
Sub-optimal catalyst concentration: An insufficient amount of acid catalyst will result in a slow reaction rate, while an excessive amount can promote side reactions like ether formation.
-
Loss during workup: Ethyl 2,2-difluoroacetate is relatively volatile and can be lost during solvent removal or distillation if not performed carefully.
-
Hydrolysis during workup: If the workup procedure involves aqueous solutions, residual acid catalyst can promote the hydrolysis of the ester product. Neutralizing the reaction mixture with a weak base like sodium bicarbonate before extraction is recommended.
Q3: What is the role of trifluoroacetic anhydride (TFAA) in esterification, and what are the potential side reactions?
A3: Trifluoroacetic anhydride (TFAA) can be used to activate the carboxylic acid. It reacts with the carboxylic acid to form a mixed anhydride, which is more reactive towards nucleophilic attack by the alcohol. However, this can also lead to the formation of an undesired trifluoroacetate ester as a byproduct if the alcohol reacts with the trifluoroacetyl group of the mixed anhydride.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no product formation | Incomplete reaction due to equilibrium. | Use a large excess of the alcohol or remove water using a Dean-Stark trap.[1][6] |
| Insufficient catalyst. | Ensure the appropriate catalytic amount of a strong acid (e.g., H₂SO₄) is used. | |
| Presence of a significant amount of starting alcohol in the final product | Incomplete reaction or inefficient removal of excess alcohol. | Drive the reaction to completion as mentioned above. After the reaction, remove excess alcohol under reduced pressure. |
| Formation of a byproduct with a lower boiling point than the desired ester | Possible formation of a symmetric ether from the alcohol. | Lower the reaction temperature and ensure the concentration of the acid catalyst is not excessively high. |
| Product decomposes upon distillation | Potential for decarboxylation at high temperatures. | Purify the product using vacuum distillation to lower the boiling point. |
| Difficulty in separating the product from the reaction mixture | The product may be soluble in the aqueous phase during workup. | Ensure proper phase separation during extraction. Use a suitable organic solvent and perform multiple extractions. |
Quantitative Data Summary
The following table summarizes typical yields for the synthesis of ethyl 2,2-difluoroacetate under various conditions.
| Starting Material | Reagents | Catalyst | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| 1,1,2,2-Tetrafluoro-1-ethoxy ethane | Boron trioxide, Ethanol | Sulfuric acid | - | 86.4 | 98.2 | [12] |
| Difluoroacetic acid fluoride | Ethanol, N,N-dimethyl acetamide | - | 4 h, cooling with ice | 96 | 98.8 | [13] |
| N-methyl-N-isopropyl-2,2-difluoroacetamide | Ethanol | Concentrated sulfuric acid | 95-100°C, 2h | 95 | 99.5 | [14] |
| Ethyl difluoroacetate (transesterification) | Formic acid | Sulfuric acid | 70°C | 95 | >98 | [7] |
Experimental Protocols
Key Experiment: Fischer Esterification of 2,2-Difluoroacetic Acid with Ethanol
This protocol describes a standard laboratory procedure for the synthesis of ethyl 2,2-difluoroacetate.
Materials:
-
2,2-Difluoroacetic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Diethyl ether
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,2-difluoroacetic acid and a 5 to 10-fold molar excess of anhydrous ethanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the moles of the carboxylic acid) to the mixture while stirring.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by TLC or GC analysis.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
-
Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid. Repeat the washing until no more gas evolution is observed.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2,2-difluoroacetate.
-
Purify the crude product by fractional distillation under atmospheric or reduced pressure.
Visualizations
Fischer Esterification Mechanism
Caption: Mechanism of Fischer Esterification.
Troubleshooting Workflow for Low Ester Yield
Caption: Troubleshooting workflow for low ester yield.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. byjus.com [byjus.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. US9120740B2 - Method for preparing difluoroacetic acid - Google Patents [patents.google.com]
- 8. US8975448B2 - Process for preparing 2,2-difluoroethanol - Google Patents [patents.google.com]
- 9. WO2013010985A1 - Process for preparing 2,2-difluoroethanol - Google Patents [patents.google.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Decarboxylation [organic-chemistry.org]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. Ethyl difluoroacetate synthesis - chemicalbook [chemicalbook.com]
- 14. CN103254074A - Preparation method of ethyl difluoroacetate and intermediate thereof - Google Patents [patents.google.com]
Technical Support Center: Optimizing the Synthesis of Aryl-Difluoroacetates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of aryl-difluoroacetates. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing aryl-difluoroacetates?
A1: The primary synthetic routes to aryl-difluoroacetates and related difluoromethylated aryl compounds include:
-
Difluoromethylation of Phenols: This method involves the reaction of a phenol with a difluorocarbene precursor, such as sodium chlorodifluoroacetate, to form an aryl difluoromethyl ether.[1][2]
-
Copper-Catalyzed Cross-Coupling: Aryl boronic acids, aryl trialkoxysilanes, or aryl iodides can be coupled with a difluoroacetate source, like ethyl bromodifluoroacetate or α-silyldifluoroacetates, using a copper catalyst.[3][4][5][6]
-
Palladium-Catalyzed Cross-Coupling: Aryl boronic acids can undergo difluoroalkylation with reagents like bromodifluoroacetate using a palladium catalyst.[7]
-
Photoredox/Copper Dual Catalysis: This modern approach utilizes the synergistic combination of an iridium photocatalyst and a copper catalyst to couple aryl boronic acids with radical precursors like ethyl bromodifluoroacetate under mild conditions.[8]
Q2: I am observing low to no yield in my difluoromethylation of a phenol. What are the potential causes and how can I troubleshoot this?
A2: Low or no product yield in the difluoromethylation of phenols is a common issue. Here are potential causes and troubleshooting steps:
-
Inefficient Difluorocarbene Generation: The generation of the reactive difluorocarbene intermediate from its precursor (e.g., sodium chlorodifluoroacetate) is critical.
-
Poor Nucleophilicity of the Phenol: The phenol must be deprotonated to the more nucleophilic phenoxide to react with the electrophilic difluorocarbene.
-
Base: While the reaction can proceed without an added base, as the phenoxide is generated in situ, for less reactive phenols, the addition of a suitable base might be necessary. However, the standard protocol often relies on the basicity of the reaction medium.
-
-
Solvent Issues: The choice of solvent is crucial.
Q3: My copper-catalyzed coupling of an aryl boronic acid with ethyl bromodifluoroacetate is giving a low yield. What should I optimize?
A3: Low yields in copper-catalyzed cross-coupling reactions for aryl-difluoroacetate synthesis can often be improved by systematically optimizing the reaction conditions.
-
Catalyst System: The choice of copper source and ligand is critical. While some reactions proceed without an exogenous ligand, others may benefit from one.[6]
-
Base: The base plays a crucial role. Inorganic bases like K₂HPO₄ or KF are commonly used.[8] The strength and solubility of the base can significantly impact the reaction rate and yield.
-
Solvent: Solvents like DMF or DMSO are frequently used.[3][8] The choice of solvent can affect the solubility of the reagents and the stability of the catalytic species.
-
Temperature: These reactions can be sensitive to temperature. While some photoredox methods work at room temperature, thermal copper-catalyzed reactions may require elevated temperatures.[8]
-
Side Reactions: Be aware of potential side reactions. Protodeboronation, the loss of the boronic acid group, can be a competitive pathway, especially with electron-rich or certain heteroaromatic boronic acids.[8]
Q4: Are there any specific safety precautions I should take when working with reagents for aryl-difluoroacetate synthesis?
A4: Yes, several reagents used in these syntheses require careful handling:
-
Ethyl Bromodifluoroacetate: This reagent is corrosive and can cause burns to the skin and eyes. It is also a flammable liquid. Always handle it in a chemical fume hood, wear appropriate personal protective equipment (PPE) including gloves and safety goggles, and keep it away from ignition sources.[9][10][11]
-
Phenols: Phenols are toxic and corrosive. They can be absorbed through the skin and cause severe burns. Always use gloves and work in a well-ventilated area or a fume hood.
-
Solvents: Organic solvents like DMF and DMSO have their own specific hazards. Refer to their Safety Data Sheets (SDS) for detailed handling instructions.
-
General Precautions: Before starting any reaction, it is essential to conduct a thorough hazard analysis and risk assessment for every chemical and experimental step.[1]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Incomplete reaction. | - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or ¹⁹F NMR).- If the reaction has stalled, consider increasing the temperature or reaction time.- Verify the purity and reactivity of all starting materials. |
| Decomposition of starting materials or product. | - Lower the reaction temperature if you suspect thermal decomposition.- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. | |
| Inefficient catalysis. | - For catalytic reactions, screen different catalysts, ligands, and bases (see optimization tables below).- Ensure the catalyst is not poisoned by impurities in the starting materials or solvent. | |
| Formation of Byproducts | Protodeboronation of aryl boronic acid. | - This is a common side reaction.[8] Try using a milder base or lower reaction temperature.- Consider using a different aryl source, such as an aryl iodide or trialkoxysilane, if the issue persists.[4] |
| Homocoupling of the aryl starting material. | - This can occur in cross-coupling reactions. Adjusting the stoichiometry of the reactants or changing the ligand may help minimize this side product. | |
| Difficulty in Product Purification | Emulsion formation during aqueous workup. | - This can happen, especially when using DMF as a solvent.[2] Adding a saturated solution of LiCl or NaCl during the extraction can help break the emulsion.[1] |
| Co-elution with byproducts during chromatography. | - Optimize the mobile phase for column chromatography to improve separation.- Consider alternative purification methods like crystallization or distillation if applicable. |
Data Presentation: Optimization of Reaction Conditions
Table 1: Optimization of Photoredox/Copper Dual Catalysis for the Synthesis of Ethyl Phenyl-difluoroacetate
| Entry | Copper Source (mol%) | Base (equiv) | Solvent | Temperature | Yield (%) |
| 1 | Cu(OTf)₂ (25) | K₂HPO₄ (2) | DMF | rt | 99 |
| 2 | Cu(OAc)₂ (25) | K₂HPO₄ (2) | DMF | rt | 75 |
| 3 | CuI (25) | K₂HPO₄ (2) | DMF | rt | 68 |
| 4 | Cu(OTf)₂ (25) | K₃PO₄ (2) | DMF | rt | 85 |
| 5 | Cu(OTf)₂ (25) | Cs₂CO₃ (2) | DMF | rt | 72 |
| 6 | Cu(OTf)₂ (25) | K₂HPO₄ (2) | DMSO | rt | 92 |
| 7 | Cu(OTf)₂ (25) | K₂HPO₄ (2) | CH₃CN | rt | 55 |
Reaction conditions: Phenylboronic acid (0.1 mmol), ethyl bromodifluoroacetate (0.2 mmol), Ir(ppy)₃ (2 mol %), in solvent (1.0 mL) for 16 h under blue LED irradiation.[8]
Table 2: Optimization of Copper-Catalyzed Arylation of 2-Bromo-2,2-difluoro-N-phenylacetamide with (4-(trifluoromethyl)phenyl)boronic acid
| Entry | Copper Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature | Yield (%) |
| 1 | CuBr₂ (10) | L1 (20) | KF (2) | HFIP | rt | 87 |
| 2 | Cu(OAc)₂ (10) | L1 (20) | KF (2) | HFIP | rt | 75 |
| 3 | CuI (10) | L1 (20) | KF (2) | HFIP | rt | 68 |
| 4 | CuBr₂ (10) | L1 (20) | CsF (2) | HFIP | rt | 56 |
| 5 | CuBr₂ (10) | L1 (20) | KF (2) | TFE | rt | 43 |
| 6 | CuBr₂ (10) | None | KF (2) | HFIP | rt | <5 |
Reaction conditions: 2-bromo-2,2-difluoro-N-phenylacetamide (1.0 equiv), aryl boronic acid (1.3 equiv), MgCl₂ (1.0 equiv) in solvent. L1 is a specific ligand used in the study.[12]
Experimental Protocols
Protocol 1: Synthesis of 1-(3-chloro-4-(difluoromethoxy)phenyl)ethan-1-one from 1-(3-chloro-4-hydroxyphenyl)ethan-1-one
Materials:
-
1-(3-chloro-4-hydroxyphenyl)ethan-1-one
-
Sodium 2-chloro-2,2-difluoroacetate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized water
-
Hexanes
-
Saturated sodium chloride solution
-
10% Lithium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 1-(3-chloro-4-hydroxyphenyl)ethan-1-one.
-
The flask is connected to a Schlenk line, and the headspace is evacuated and backfilled with nitrogen three times.
-
Add dry DMF and deionized water sequentially via syringe. Stir the mixture at 500 rpm.
-
Degas the solution with a stream of nitrogen for 1 hour.
-
Reagent Addition: After degassing, add sodium 2-chloro-2,2-difluoroacetate in one portion under a stream of nitrogen.
-
Equip the flask with a flame-dried air condenser, secure it, and seal with a rubber septum. Connect the top of the condenser to a Schlenk line and a gas outlet (e.g., oil bubbler).
-
Reaction: Lower the apparatus into a preheated oil bath at 120 °C and stir for 2 hours. Vigorous bubbling should be observed upon heating. Maintain a positive pressure of nitrogen throughout the reaction.
-
Monitoring: Monitor the reaction progress by TLC analysis (e.g., 1:2 ethyl acetate:hexanes).
-
Workup: After completion, cool the reaction mixture to 0 °C in an ice bath and quench with deionized water.
-
Transfer the mixture to a separatory funnel and extract with hexanes (5 x 100 mL).
-
Wash the combined organic layers with saturated sodium chloride solution, followed by a 10% LiCl solution (5 x 50 mL).
-
Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate by rotary evaporation. Dry the resulting product under high vacuum to yield the aryl difluoromethyl ether.[1][2]
Visualizations
Caption: Workflow for the synthesis of aryl difluoromethyl ethers from phenols.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. orgsyn.org [orgsyn.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. DSpace [helda.helsinki.fi]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of Aryldifluoroamides by Copper-Catalyzed Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-catalyzed difluoroalkylation of aryl boronic acids: a new method for the synthesis of aryldifluoromethylated phosphonates and carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of α-Fluorinated Areneacetates through Photoredox/Copper Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. synquestlabs.com [synquestlabs.com]
- 11. spectrumrx.com [spectrumrx.com]
- 12. Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides - PMC [pmc.ncbi.nlm.nih.gov]
Preventing hydrolysis of Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate during workup
Welcome to the technical support center for Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling this compound, with a specific focus on preventing its hydrolysis during reaction workup.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is preventing its hydrolysis important?
A1: this compound is an organic ester. Esters can undergo hydrolysis, a chemical reaction with water, which breaks the ester bond to form a carboxylic acid and an alcohol. This is often an undesired side reaction during the workup of a chemical synthesis, as it leads to a lower yield of the desired ester product and complicates purification.
Q2: What are the main factors that can cause the hydrolysis of my ester during workup?
A2: The primary factors that promote ester hydrolysis during workup are the presence of water, acidic or basic conditions, and elevated temperatures. Aqueous washes, especially with acidic or basic solutions to neutralize catalysts or remove byproducts, create an environment ripe for hydrolysis.
Q3: How can I tell if my this compound is hydrolyzing during workup?
A3: Common indicators of hydrolysis include a lower than expected yield of your final product and the appearance of the corresponding carboxylic acid, 2-(4-Chlorophenyl)-2,2-difluoroacetic acid. This can often be detected by analytical techniques such as Thin Layer Chromatography (TLC), where a new, more polar spot may appear, or by NMR spectroscopy of the crude product, which would show peaks corresponding to the carboxylic acid.
Q4: Are α,α-difluoroesters like this compound more or less susceptible to hydrolysis than non-fluorinated esters?
A4: The presence of the two fluorine atoms on the carbon adjacent to the carbonyl group significantly increases the ester's susceptibility to hydrolysis. The strong electron-withdrawing nature of fluorine makes the carbonyl carbon more electrophilic and thus more prone to nucleophilic attack by water or hydroxide ions.
Troubleshooting Guide: Preventing Hydrolysis During Workup
This guide addresses specific issues you may encounter that lead to the hydrolysis of this compound during your experimental workup.
| Issue | Potential Cause | Recommended Solution |
| Low product yield with evidence of carboxylic acid formation. | Prolonged exposure to aqueous acidic or basic conditions during washing steps. | - Minimize the time the organic layer is in contact with aqueous solutions. - Perform extractions and washes quickly and efficiently. - Use cold (ice bath) aqueous solutions to slow down the rate of hydrolysis. |
| Use of strong bases (e.g., NaOH, KOH) for neutralization. | - Opt for milder bases like saturated sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) solution for neutralization. These are less likely to catalyze rapid hydrolysis. | |
| Elevated temperatures during workup. | - Ensure the reaction mixture is cooled to room temperature or below before starting the aqueous workup. - Avoid any exothermic neutralization steps by adding reagents slowly and with cooling. | |
| Difficulty in separating organic and aqueous layers, leading to extended contact time. | Formation of emulsions. | - Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break up emulsions. - If emulsions persist, consider filtering the mixture through a pad of Celite. |
| Product degradation after isolation and during solvent removal. | Presence of residual acid or base and water in the organic layer. | - After the final wash, thoroughly dry the organic layer with an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before solvent evaporation. - A final wash with brine can help to remove residual water before drying. |
Data Presentation: Impact of α-Fluorination on Hydrolysis Rate
The presence of fluorine atoms at the α-position drastically increases the rate of ester hydrolysis. The following table illustrates the relative increase in hydrolysis rate with increasing fluorination, based on studies of similar ester models.[1]
| Compound | Number of α-Fluorine Atoms | Relative Hydrolysis Rate (approx.) |
| Ethyl Acetate | 0 | 1x |
| Ethyl fluoroacetate | 1 | 8x |
| Ethyl difluoroacetate | 2 | 24-32x |
| Ethyl trifluoroacetate | 3 | ~100x |
This data highlights the heightened sensitivity of α,α-difluoroesters to hydrolytic conditions compared to their non-fluorinated counterparts.
Experimental Protocols
Recommended Workup Protocol to Minimize Hydrolysis of this compound:
This protocol is a general guideline and may need to be adapted based on the specific reaction conditions.
-
Cooling: Once the reaction is complete, cool the reaction mixture to room temperature. For particularly sensitive reactions, further cooling in an ice-water bath is recommended.
-
Quenching (if necessary): If the reaction contains highly reactive reagents, quench them by slowly adding a cold, neutral aqueous solution (e.g., saturated ammonium chloride) while maintaining a low temperature.
-
Extraction:
-
Transfer the cooled mixture to a separatory funnel.
-
Add a suitable organic solvent (e.g., ethyl acetate, diethyl ether) and cold water.
-
Gently shake the funnel, venting frequently.
-
Allow the layers to separate and drain the aqueous layer.
-
-
Washing (Neutralization):
-
To remove acidic byproducts, wash the organic layer with one or two portions of cold, saturated sodium bicarbonate (NaHCO₃) solution. Caution: Add the bicarbonate solution slowly and vent the separatory funnel frequently to release any evolved CO₂ gas.
-
To remove basic byproducts, a wash with cold, dilute (e.g., 1M) HCl can be used, but contact time should be minimized.
-
-
Brine Wash: Wash the organic layer with a portion of cold, saturated sodium chloride (brine) solution. This helps to remove the majority of the dissolved water from the organic layer.
-
Drying:
-
Drain the organic layer into an Erlenmeyer flask.
-
Add an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Gently swirl the flask. Add more drying agent until it no longer clumps together and flows freely.
-
-
Filtration and Solvent Removal:
-
Filter the organic solution to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator. Avoid excessive heating of the flask.
-
Visualizations
Hydrolysis Mechanisms
The following diagrams illustrate the acid- and base-catalyzed hydrolysis pathways for an ester. The presence of the electron-withdrawing difluoromethyl group in this compound will accelerate both mechanisms by making the carbonyl carbon more susceptible to nucleophilic attack.
Caption: Acid-Catalyzed Ester Hydrolysis Workflow.
Caption: Base-Catalyzed Ester Hydrolysis (Saponification).
References
Removal of unreacted starting materials from Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate, specifically focusing on the removal of unreacted starting materials.
Frequently Asked Questions (FAQs)
Q1: What are the most likely unreacted starting materials to be present as impurities in my final product?
Based on common synthetic routes to analogous compounds, the most probable unreacted starting materials are 4-chlorophenol and an ethyl difluoroacetate precursor, such as ethyl 2,2-difluoroacetate. Other potential impurities could include residual catalysts or bases used in the reaction.
Q2: How can I detect the presence of unreacted 4-chlorophenol in my sample of this compound?
Several analytical techniques can be employed to detect residual 4-chlorophenol. Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is a highly effective method for separating and identifying volatile and semi-volatile impurities like 4-chlorophenol. High-Performance Liquid Chromatography (HPLC) with a UV detector is another powerful technique, particularly for compounds that are less volatile or thermally sensitive.
Q3: What are the primary methods for removing unreacted starting materials from the final product?
The primary purification methods for removing unreacted starting materials from this compound are liquid-liquid extraction and fractional distillation under reduced pressure. Flash column chromatography can also be a viable option, especially for removing less volatile impurities.
Q4: Why is vacuum distillation recommended for the purification of this compound?
The product, this compound, is expected to have a significantly higher boiling point than the likely starting materials, 4-chlorophenol and ethyl 2,2-difluoroacetate. Vacuum distillation is recommended to lower the boiling point of the high-boiling product, which helps to prevent thermal degradation during the purification process.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue: Presence of 4-Chlorophenol after Initial Purification
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Optimize reaction conditions (e.g., reaction time, temperature, stoichiometry of reactants) to drive the reaction to completion. |
| Inefficient Extraction | - Perform a liquid-liquid extraction with a dilute aqueous base (e.g., 1M sodium hydroxide or sodium carbonate) to convert the acidic 4-chlorophenol into its water-soluble salt, which can then be separated in the aqueous phase.[1] - Ensure thorough mixing during extraction and allow for complete phase separation. |
| Insufficient Distillation | - Use a fractionating column with a sufficient number of theoretical plates to improve separation efficiency during distillation. - Carefully control the distillation rate and temperature to ensure a clean separation of the lower-boiling 4-chlorophenol from the higher-boiling product. |
| Co-elution in Chromatography | - If using flash chromatography, optimize the solvent system to achieve better separation between the product and 4-chlorophenol on a Thin Layer Chromatography (TLC) plate before scaling up. A gradient elution may be necessary. |
Issue: Product Contamination with Ethyl 2,2-difluoroacetate
| Possible Cause | Troubleshooting Steps |
| Excess Starting Material | - Use a slight excess of the other reactant (e.g., 4-chlorophenol derivative) to ensure complete consumption of the ethyl 2,2-difluoroacetate. |
| Inefficient Distillation | - Due to the significant difference in boiling points, fractional distillation under atmospheric or reduced pressure should effectively separate the volatile ethyl 2,2-difluoroacetate from the much higher-boiling product. Ensure the distillation setup is efficient. |
Data Presentation
The following table summarizes the key physical properties of the target compound and its likely unreacted starting materials, which are crucial for developing an effective purification strategy.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Solubility |
| This compound | C₁₀H₉ClF₂O₂ | 234.63[2] | High (Specific value not readily available, expected to be >250 °C at atm. pressure) | Soluble in organic solvents. |
| 4-Chlorophenol | C₆H₅ClO | 128.56 | 220 | Slightly soluble in water; soluble in ethanol, ether.[3] |
| Ethyl 2,2-difluoroacetate | C₄H₆F₂O₂ | 124.09 | 99.2[3] | Slightly soluble in water.[3] |
Experimental Protocols
Protocol 1: Purification by Liquid-Liquid Extraction followed by Vacuum Distillation
This protocol describes a two-step process to remove both acidic (4-chlorophenol) and volatile (ethyl 2,2-difluoroacetate) impurities.
1. Liquid-Liquid Extraction to Remove 4-Chlorophenol: a. Dissolve the crude this compound in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane). b. Transfer the solution to a separatory funnel. c. Add an equal volume of a 1M aqueous sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) solution. d. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure. e. Allow the layers to separate completely. The upper organic layer contains the product, and the lower aqueous layer contains the sodium salt of 4-chlorophenol. f. Drain the lower aqueous layer. g. Repeat the extraction of the organic layer with the aqueous base two more times to ensure complete removal of 4-chlorophenol. h. Wash the organic layer with water and then with brine to remove any residual base and dissolved water. i. Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate). j. Filter to remove the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product, now free of phenolic impurities.
2. Fractional Vacuum Distillation: a. Set up a fractional distillation apparatus equipped for vacuum distillation. b. Transfer the crude product from the previous step into the distillation flask. c. Slowly reduce the pressure to the desired level (e.g., 1-10 mmHg). d. Gradually heat the distillation flask. e. Collect the fractions that distill over at different temperature ranges. The first fraction will likely contain any remaining low-boiling starting materials like ethyl 2,2-difluoroacetate. f. The pure this compound will distill at a higher temperature. Collect the fraction that corresponds to the boiling point of the pure product.
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
References
Improving the stability of Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Troubleshooting Guide
This guide addresses specific problems that may arise during the handling and use of this compound.
Q1: My experiment is yielding lower-than-expected results. Could the starting material have degraded?
A1: Yes, degradation of the starting material is a common cause of poor yields. Verify the purity of your stock. Degradation can occur due to improper storage, handling, or exposure to incompatible conditions. We recommend performing a purity check via HPLC or ¹H NMR and comparing it to the certificate of analysis.
Q2: I'm observing unexpected peaks in my analytical results (e.g., HPLC, GC-MS, NMR). What could they be?
A2: Unexpected peaks often indicate the presence of impurities or degradation products. The most common degradation pathway is ester hydrolysis, which can be catalyzed by acidic or basic conditions. This would result in the formation of 4-chlorophenyldifluoroacetic acid and ethanol.[1] Other possibilities include products of nucleophilic substitution or photodegradation.
Q3: The compound appears to be degrading in my chosen reaction solvent. What should I do?
A3: Solvent choice is critical for stability. Protic solvents, especially in the presence of trace acids or bases, can facilitate hydrolysis. If you suspect solvent-mediated degradation, consider switching to a dry, aprotic solvent. Always use fresh, anhydrous grade solvents when possible. Refer to the table below for general solvent compatibility.
Q4: My compound has changed in appearance (e.g., color change). Does this indicate degradation?
A4: A change in physical appearance, such as discoloration from a colorless liquid, can be an indicator of degradation. This may be due to the formation of minor impurities or oligomeric byproducts, potentially initiated by exposure to light, air (oxidation), or trace contaminants. The material should be re-analyzed for purity before use.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The two main anticipated degradation pathways are:
-
Ester Hydrolysis : This is the most common pathway, where the ester group reacts with water to form 4-chlorophenyldifluoroacetic acid and ethanol. This reaction is significantly accelerated by the presence of acids or bases.[1]
-
Nucleophilic Substitution : The fluorine atoms on the alpha-carbon can be susceptible to substitution by strong nucleophiles, although this is less common than hydrolysis under typical laboratory conditions.[1]
Caption: Potential degradation pathways for the compound.
Q2: What are the optimal storage and handling conditions for this compound?
A2: To ensure maximum stability, the compound should be stored under the conditions outlined in the table below. Vendor safety data sheets recommend refrigeration.[2][3][4] Proper handling in a well-ventilated area is crucial.[5]
Q3: Is this compound sensitive to light?
Q4: How can I monitor the purity and degradation of my sample over time?
A4: The most effective method for monitoring purity is High-Performance Liquid Chromatography (HPLC) with a UV detector, as the aromatic ring is chromophoric. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used. For structural confirmation and identification of degradation products, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is highly valuable.[9]
Data Presentation
Table 1: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerator (2-8 °C)[2][3] | Reduces the rate of potential decomposition reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | Minimizes risk of oxidation or moisture-driven hydrolysis. |
| Container | Tightly sealed, amber glass vial or bottle.[7] | Prevents moisture ingress and protects from light.[8] |
| Location | Cool, dry, well-ventilated area away from incompatible materials.[5][7] | Ensures safety and prevents accidental reactions. |
Table 2: Chemical Compatibility and Stability Concerns
| Substance Class | Compatibility | Notes |
| Strong Acids | Incompatible | Catalyzes rapid ester hydrolysis. |
| Strong Bases | Incompatible | Catalyzes rapid ester hydrolysis. |
| Strong Oxidizing Agents | Incompatible | May lead to oxidative degradation of the aromatic ring. |
| Strong Nucleophiles | Use with caution | Potential for substitution of fluorine atoms.[1] |
| Protic Solvents (e.g., water, methanol) | Limited Stability | Can act as a reactant in hydrolysis, especially if not anhydrous. |
| Aprotic Solvents (e.g., THF, DCM, Acetonitrile) | Generally Compatible | Recommended for reactions, preferably in anhydrous form. |
Experimental Protocols
Protocol 1: Purity Assessment by HPLC
This protocol provides a general method for determining the purity of this compound.
-
Sample Preparation: Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL. Dilute this solution to a working concentration of approximately 50 µg/mL with the mobile phase.
-
Instrumentation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 230 nm.
-
Injection Volume: 10 µL.
-
-
Gradient Elution:
-
Start at 60% B.
-
Linearly increase to 95% B over 8 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 60% B and re-equilibrate for 3 minutes.
-
-
Analysis: Calculate the purity by dividing the peak area of the main compound by the total area of all observed peaks.
Protocol 2: Forced Degradation Study
This study is designed to identify potential degradation products and pathways under stress conditions, which is crucial for developing stability-indicating methods.[10]
Caption: Experimental workflow for a forced degradation study.
-
Preparation: Prepare five separate samples of the compound from a stock solution. Include a control sample protected from all stress conditions.
-
Acidic Degradation: Add an equal volume of 0.2 M HCl to a sample aliquot (final concentration 0.1 M HCl). Heat at 60 °C for 24 hours.
-
Basic Degradation: Add an equal volume of 0.2 M NaOH to a sample aliquot (final concentration 0.1 M NaOH). Keep at room temperature for 4 hours.
-
Oxidative Degradation: Add an equal volume of 6% H₂O₂ to a sample aliquot (final concentration 3% H₂O₂). Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the compound as a solid or in solution in an oven at 80 °C for 48 hours.
-
Photolytic Degradation: Expose the compound to light as specified by ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt-hours/square meter).[11]
-
Sample Processing: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to the working concentration.
-
Analysis: Analyze all stressed samples and the control sample by a validated stability-indicating HPLC-MS method to separate and identify any resulting degradants.
References
- 1. Buy this compound | 130754-19-7 [smolecule.com]
- 2. This compound | 130754-19-7 [sigmaaldrich.com]
- 3. This compound | 130754-19-7 [sigmaaldrich.com]
- 4. This compound | 130754-19-7 [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. q1scientific.com [q1scientific.com]
- 7. benchchem.com [benchchem.com]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. researchgate.net [researchgate.net]
- 10. Identification of the major degradation pathways of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iagim.org [iagim.org]
Challenges in the scale-up synthesis of Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, particularly focusing on the modern photoredox/copper dual catalysis method.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Catalyst Inactivity: The iridium photocatalyst or copper catalyst may be degraded or poisoned. | • Verify Catalyst Integrity: Use freshly purchased or properly stored catalysts. For the iridium photocatalyst, ensure it has been stored in the dark and under an inert atmosphere. The copper catalyst should be free of oxides. • Check for Impurities: Ensure all reagents and solvents are anhydrous and free from impurities that could act as catalyst poisons. |
| 2. Insufficient Light Penetration: In larger scale reactions, the light may not be reaching all of the reaction mixture. | • Use Appropriate Reactor: Employ a photoreactor designed for scale-up that ensures even irradiation of the reaction mixture. • Optimize Reaction Concentration: Avoid overly concentrated solutions that can absorb too much light at the surface. | |
| 3. Inefficient Radical Formation: The single-electron transfer (SET) process may be inefficient. | • Check Light Source: Ensure the light source has the correct wavelength and sufficient power for the chosen photocatalyst. • Degas Thoroughly: Oxygen can quench the excited state of the photocatalyst. Ensure the reaction mixture is thoroughly degassed with an inert gas (e.g., argon or nitrogen). | |
| Formation of Biaryl Dimer Byproduct | Homocoupling of Boronic Acid: The (4-chlorophenyl)boronic acid can undergo homocoupling, especially at higher temperatures or with prolonged reaction times. | • Control Temperature: Maintain the reaction at room temperature as specified in the protocol. • Optimize Stoichiometry: Use a slight excess of the boronic acid, but avoid a large excess which can favor homocoupling. |
| Incomplete Reaction | 1. Insufficient Reaction Time: Larger scale reactions may require longer reaction times. | • Monitor Reaction Progress: Use techniques like TLC, GC-MS, or NMR to monitor the consumption of starting materials. • Extend Reaction Time: If the reaction has stalled but starting material remains, extend the reaction time, ensuring the light source remains active. |
| 2. Catalyst Degradation: The photocatalyst may degrade over prolonged exposure to light. | • Add Catalyst in Portions: For very long reactions, consider adding a second portion of the photocatalyst midway through the reaction. | |
| Difficult Purification | 1. Removal of Catalyst Residues: The iridium and copper catalysts can be difficult to remove completely. | • Silica Gel Chromatography: Use a silica gel column with an appropriate solvent system (e.g., ethyl acetate/hexanes) to separate the product from the catalysts. • Activated Carbon Treatment: A charcoal treatment of the crude product solution can help adsorb catalyst residues before chromatography. |
| 2. Similar Polarity of Byproducts: Some byproducts may have similar polarity to the desired product. | • Optimize Chromatography: Experiment with different solvent gradients and silica gel mesh sizes to improve separation. • Recrystallization: If the product is a solid at room temperature or can be crystallized, this can be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for the synthesis of this compound on a larger scale?
A1: Recent advancements in organic synthesis have shown that a photoredox/copper dual catalysis approach is a highly effective and scalable method. This reaction typically involves the cross-coupling of (4-chlorophenyl)boronic acid with ethyl bromodifluoroacetate using an iridium-based photocatalyst and a copper catalyst under visible light irradiation. This method offers mild reaction conditions and good functional group tolerance.
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: The primary safety concerns include:
-
Handling of Ethyl Bromodifluoroacetate: This reagent is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Use of Flammable Solvents: The reaction is typically carried out in flammable organic solvents. Ensure all electrical equipment is properly grounded and avoid ignition sources.
-
Photoreactor Safety: High-intensity light sources can be harmful to the eyes. Use appropriate shielding for the photoreactor.
-
Exothermic Potential: While the photoredox reaction is generally not highly exothermic, it's crucial to have a cooling system in place for the reactor to manage any heat generated, especially at a larger scale.
Q3: What are the common byproducts in the photoredox/copper dual catalysis synthesis?
A3: The most common byproduct is the homocoupled biaryl dimer, 4,4'-dichlorobiphenyl, formed from the (4-chlorophenyl)boronic acid. Other potential byproducts can arise from side reactions of the radical intermediates.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be conveniently monitored by taking small aliquots from the reaction mixture and analyzing them by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy to observe the disappearance of the starting materials and the appearance of the product spot/peak.
Q5: What are the key considerations for purification of the final product at scale?
A5: At a larger scale, purification by column chromatography can be challenging and costly. Consider the following:
-
Distillation: If the product is a liquid with a suitable boiling point, vacuum distillation can be an effective purification method.
-
Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system is a highly effective and scalable purification technique.
-
Liquid-Liquid Extraction: A thorough aqueous workup is essential to remove water-soluble impurities and some of the catalyst residues.
Experimental Protocols
Key Experiment: Photoredox/Copper Dual Catalysis for this compound
This protocol is based on established methods for the synthesis of ethyl aryldifluoromethylacetate derivatives.
Reagents and Materials:
-
(4-Chlorophenyl)boronic acid
-
Ethyl bromodifluoroacetate
-
Iridium photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6)
-
Copper(I) iodide (CuI)
-
Base (e.g., K2HPO4)
-
Anhydrous and degassed solvent (e.g., Dimethylformamide - DMF)
-
Photoreactor with a visible light source (e.g., blue LEDs)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a photoreactor vessel equipped with a magnetic stir bar, add (4-chlorophenyl)boronic acid, the iridium photocatalyst, copper(I) iodide, and the base under an inert atmosphere (e.g., argon or nitrogen).
-
Solvent and Reagent Addition: Add the anhydrous and degassed solvent to the vessel, followed by the ethyl bromodifluoroacetate via syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature and irradiate with the visible light source.
-
Monitoring: Monitor the reaction progress periodically by taking samples for analysis (TLC, GC-MS, or NMR).
-
Work-up: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to obtain the pure this compound.
Data Presentation
| Parameter | Lab Scale (e.g., 1 mmol) | Potential Scale-up Observations |
| Reactant Ratio | Boronic acid: 1.5 equiv. | Maintain a slight excess of the boronic acid. |
| Ethyl bromodifluoroacetate: 1.0 equiv. | ||
| Catalyst Loading | Iridium photocatalyst: 1-2 mol% | May need to be slightly adjusted based on reactor efficiency. |
| Copper catalyst: 5-10 mol% | ||
| Reaction Time | 12-24 hours | May increase due to light penetration and mixing efficiency. |
| Typical Yield | 70-85% | May see a slight decrease on initial scale-up, requiring optimization. |
| Purity after Chromatography | >98% | Dependent on the efficiency of the large-scale purification method. |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting logic for low or no product formation in the synthesis.
Technical Support Center: Difluoromethylation Reactions
Welcome to the technical support center for difluoromethylation reactions. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and find answers to frequently asked questions related to the introduction of the difluoromethyl (CHF2) group into organic molecules.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your difluoromethylation experiments.
Issue 1: Low or No Product Yield
A common challenge in difluoromethylation reactions is a lower-than-expected yield of the desired product. Several factors can contribute to this issue.
| Potential Cause | Troubleshooting Steps |
| Inefficient Generation of the Active Difluoromethylating Species | Reagent Selection & Activation: Ensure the chosen difluoromethylating reagent is appropriate for your substrate and reaction type (nucleophilic, electrophilic, or radical). For reagents that generate difluorocarbene (:CF2), the choice of base is critical. A weak base may not effectively generate the carbene, while an overly strong base could decompose the reagent or substrate. Consider screening bases like Cs2CO3, K2CO3, NaOtBu, or KOtBu.[1] For radical reactions, ensure your initiator (e.g., photoredox catalyst, thermal initiator) is active and used at the correct loading. |
| Poor Nucleophile/Substrate Reactivity | Substrate Deprotonation: For reactions involving phenols or thiols, complete deprotonation to the corresponding phenoxide or thiolate is crucial. A stronger base or an excess of the base may be necessary, considering the pKa of your substrate.[1] Steric Hindrance: Highly hindered substrates may exhibit slow reaction kinetics. Increasing the reaction temperature or time can sometimes overcome this. Alternatively, a less sterically demanding difluoromethylating agent might be required.[1] |
| Reagent or Substrate Decomposition | Reagent Stability: Some difluoromethylating agents, like difluoromethanol, can be unstable, particularly under strongly basic conditions.[1] Slow addition of the base at low temperatures can help control the reaction. Hypervalent iodine reagents can also decompose, especially at ambient temperatures over time, and should be stored appropriately.[2] Substrate Stability: Verify that your starting material is stable under the applied reaction conditions. If your substrate is sensitive to the base or other reagents, consider using milder conditions or protecting sensitive functional groups. |
| Presence of Moisture | Anhydrous Conditions: Difluorocarbene and other reactive intermediates in difluoromethylation can react with water.[1] It is imperative to use anhydrous solvents and reagents. Flame-drying glassware and conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) are highly recommended.[1] |
| Sub-optimal Reaction Temperature | Temperature Screening: The reaction temperature can significantly impact yield and selectivity. For instance, in some nickel-catalyzed reactions, mono- versus bis-difluoromethylation can be controlled by tuning the temperature.[3] A systematic screening of temperatures is advisable to find the optimal conditions for your specific transformation. |
Issue 2: Formation of Undesired Byproducts
The formation of byproducts can complicate purification and reduce the yield of your target molecule. Understanding the potential side reactions is key to mitigating them.
| Byproduct Type | Potential Cause & Troubleshooting Steps |
| Defluorination Products | Reaction Conditions: In some metal-catalyzed reactions, defluorination can be a competing pathway.[3] Optimizing the ligand, solvent, and temperature may help to suppress this side reaction. |
| Protodeiodination Products | Substrate Electronics: In copper-mediated difluoromethylation of aryl iodides, electron-deficient substrates can be prone to protodeiodination.[3] Adjusting the ligand and base combination (e.g., using tBuOK and a phenanthroline ligand) can sometimes favor the desired difluoromethylation.[3] |
| Nucleophilic Addition to Carbonyls | Reaction Design: In reactions with substrates containing ketone or aldehyde functionalities, the difluoromethylating reagent can add to the carbonyl group.[3] The choice of reaction conditions can be critical. For example, some copper-mediated methods are more prone to this side reaction than others.[3] Protecting the carbonyl group prior to difluoromethylation may be necessary. |
| Difluorocarbene Dimerization/Polymerization | Control of Intermediate Concentration: To minimize the self-reaction of difluorocarbene, its concentration should be kept low.[1] This can be achieved by the slow addition of the base or the carbene precursor.[1] Ensuring a sufficient concentration of the nucleophilic substrate to trap the carbene as it forms is also important.[1] |
| Tetrafluoroethylated Products | Reaction Mechanism: The formation of tetrafluoroethylated arenes can occur under certain conditions, potentially involving the dimerization of a difluoromethyl species.[3] Altering the reaction conditions, such as the solvent or additives, may disfavor this pathway. |
| Homocoupling of Starting Materials | Catalyst and Ligand Choice: In cross-coupling reactions, homocoupling of the starting aryl halide or boronic acid can be a significant side reaction. Screening different catalyst and ligand combinations is often necessary to minimize this byproduct. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right difluoromethylation reagent for my substrate?
The choice of reagent depends on the nature of your substrate and the desired bond formation (C-CF2H, O-CF2H, N-CF2H, etc.).
-
For C-H difluoromethylation of heteroarenes , radical methods using reagents like TMSCF2H with a silver mediator or hypervalent iodine(III) reagents under photolytic conditions are often effective.[3]
-
For cross-coupling reactions with aryl halides or boronic acids , metal-catalyzed (e.g., Cu, Pd, Ni) methods with reagents like TMSCF2H or [(DMPU)2Zn(CF2H)2] are commonly used.[3]
-
For O-, N-, or S-difluoromethylation , methods involving the generation of difluorocarbene from precursors like difluoromethanol or sodium chlorodifluoroacetate are prevalent.[1][4]
Q2: My reaction is sensitive to air and moisture. What are the best practices to ensure anhydrous conditions?
To ensure your reaction is free from atmospheric contaminants:
-
Glassware: Thoroughly dry all glassware in an oven (e.g., at 120 °C) overnight and allow it to cool in a desiccator or under a stream of inert gas. For more rigorous applications, flame-dry the glassware under vacuum and backfill with an inert gas like argon or nitrogen.
-
Reagents and Solvents: Use freshly distilled or commercially available anhydrous solvents. Many reagents are hygroscopic and should be handled in a glovebox or under a positive pressure of inert gas.
-
Reaction Setup: Assemble your reaction under a positive pressure of inert gas. Use septa and needles for the transfer of liquids. A Schlenk line or a glovebox provides the most controlled environment.[4]
Q3: What is the difference between nucleophilic, electrophilic, and radical difluoromethylation?
These terms refer to the nature of the difluoromethyl species that reacts with the substrate:
-
Nucleophilic Difluoromethylation: Involves a difluoromethyl anion (CF2H⁻) or a synthetic equivalent, which attacks an electrophilic center on the substrate. Reagents like TMSCF2H can act as nucleophilic precursors.[5]
-
Electrophilic Difluoromethylation: Utilizes a reagent that delivers a difluoromethyl cation (CF2H⁺) or its equivalent to a nucleophilic site on the substrate. Hypervalent iodine reagents can function as electrophilic difluoromethylating agents.[2][3]
-
Radical Difluoromethylation: Proceeds through a difluoromethyl radical (•CF2H), which can be generated via photoredox catalysis or thermal initiation.[5] This method is particularly useful for C-H functionalization.[5]
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Difluoromethylation of Aryl Iodides
This protocol is adapted from methodologies described for copper-mediated cross-coupling reactions.[3]
Materials:
-
Aryl iodide (1.0 mmol)
-
Copper(I) iodide (CuI) (10 mol%)
-
Difluoromethylating agent (e.g., nBu3SnCF2H or TMSCF2H) (1.5-2.0 equiv)
-
Base (e.g., tBuOK) (2.0 equiv)
-
Ligand (e.g., 1,10-phenanthroline) (10-20 mol%)
-
Anhydrous solvent (e.g., DMF, NMP) (0.1-0.5 M)
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add the aryl iodide, CuI, and the ligand.
-
Evacuate and backfill the tube with argon three times.
-
Add the anhydrous solvent, followed by the base.
-
Add the difluoromethylating agent dropwise at room temperature.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 100 °C) and monitor by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Radical C-H Difluoromethylation of Heteroarenes
This protocol is a general representation of photocatalytic C-H difluoromethylation.[3]
Materials:
-
Heteroaromatic substrate (1.0 mmol)
-
Difluoromethylating agent (e.g., TMSCF2H) (2.0-3.0 equiv)
-
Photocatalyst (e.g., Ir(ppy)3 or Ru(bpy)3Cl2) (1-5 mol%)
-
Silver salt (e.g., Ag2CO3, AgF) or other oxidant/reductant (1.5-2.0 equiv)
-
Anhydrous solvent (e.g., acetonitrile, DCE) (0.1 M)
Procedure:
-
In a reaction vessel, combine the heteroaromatic substrate, photocatalyst, and silver salt.
-
Seal the vessel and degas the solvent by sparging with argon for 15-20 minutes.
-
Add the degassed solvent, followed by the difluoromethylating agent via syringe.
-
Place the reaction vessel in front of a blue LED light source and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, remove the light source.
-
Dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove insoluble salts.
-
Concentrate the filtrate and purify the residue by column chromatography.
Visual Guides
Caption: A workflow for troubleshooting low product yield.
Caption: Logic diagram for mitigating common byproducts.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Enhancing Yields of Fischer Esterification for Hindered Acids
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges and improve the yield of Fischer esterification when working with sterically hindered carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: Why is the Fischer esterification of sterically hindered carboxylic acids often low-yielding?
A1: The traditional Fischer esterification is an equilibrium-controlled reaction.[1][2] With sterically hindered carboxylic acids, the bulky groups surrounding the carboxylic acid functionality impede the approach of the alcohol nucleophile. This steric hindrance significantly slows down the rate of the reaction and can prevent it from reaching completion, resulting in low yields.[3]
Q2: What are the primary strategies to improve the yield of Fischer esterification for hindered acids?
A2: To drive the equilibrium toward the product side and increase the yield, two main principles are applied:[2]
-
Increasing Reactant Concentration: Using a large excess of the alcohol can help shift the equilibrium to favor the ester product. In many cases, the alcohol can be used as the solvent.[1]
-
Removing Water: The continuous removal of water, a byproduct of the reaction, will drive the reaction forward. This is often achieved using a Dean-Stark apparatus.[1]
Q3: Are there alternative methods to Fischer esterification that are more suitable for hindered acids?
A3: Yes, for substrates that are particularly challenging due to steric hindrance or sensitivity to strong acids, several alternative methods are often more effective:
-
Acyl Chloride Pathway: Converting the carboxylic acid to a more reactive acyl chloride, which is then reacted with the alcohol, is a highly effective method that avoids the equilibrium limitations of the Fischer esterification.[4]
-
Steglich Esterification: This method uses a coupling agent, such as dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), along with a catalyst like 4-dimethylaminopyridine (DMAP), to facilitate esterification under milder, non-acidic conditions.[5][6]
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and often improve yields by efficiently heating the reaction mixture.[7][8]
Troubleshooting Guides
Issue 1: Low to No Ester Yield with Standard Fischer Esterification
This is a common issue when dealing with sterically hindered acids. The following workflow can help you troubleshoot the problem.
Issue 2: Difficult Purification in Steglich Esterification
A common challenge with Steglich esterification is the removal of the dicyclohexylurea (DCU) byproduct.
-
Problem: A white precipitate (DCU) is difficult to filter or remains in solution.
-
Solution:
-
DCU is often insoluble in many organic solvents and can be removed by filtration. If filtration is slow, try cooling the reaction mixture to further precipitate the DCU.
-
If the DCU remains soluble, purification by column chromatography will be necessary.
-
Consider using EDC as the coupling agent instead of DCC. The resulting urea byproduct of EDC is water-soluble and can be easily removed with an aqueous workup.[5]
-
Issue 3: Incomplete Reaction in the Acyl Chloride Route
Even though the acyl chloride pathway is generally high-yielding, incomplete reactions can occur.
-
Problem: The reaction stalls, and starting material remains.
-
Solution:
-
Ensure complete formation of the acyl chloride: The conversion of the carboxylic acid to the acyl chloride is a critical first step. Ensure an excess of the chlorinating agent (e.g., thionyl chloride) is used and that the reaction is allowed to proceed to completion (cessation of gas evolution).
-
Use a base to scavenge HCl: In the second step, the reaction of the acyl chloride with the alcohol produces HCl. This can protonate the alcohol, reducing its nucleophilicity. The addition of a non-nucleophilic base, such as pyridine or triethylamine, can neutralize the HCl and drive the reaction forward.
-
Data Presentation: Comparative Yields for Hindered Acid Esterification
The following table summarizes typical yields for the esterification of hindered carboxylic acids using various methods. Note that direct comparisons are most effective when the same acid and alcohol are used across different methods.
| Carboxylic Acid | Alcohol | Method | Catalyst/Reagent | Reaction Time | Yield (%) | Reference |
| 2,4,6-Trimethylbenzoic Acid | Mesitol | Fischer Esterification | H₂SO₄ | Prolonged | Very Low | [5] |
| 2,4,6-Trimethylbenzoic Acid | Mesitol | Acyl Chloride Pathway | SOCl₂, then Mesitol | 3 hours (acyl chloride formation) | High (not specified) | [5] |
| Pivalic Acid | Benzyl Alcohol | Steglich Esterification | Mukaiyama's Reagent | 24 hours (RT) or 8 hours (60°C) | 50% | [9] |
| Palm Fatty Acids | Isopropanol | Dean-Stark | MeSO₃H | Not specified | 80% | [10] |
| Benzoic Acid | n-Propanol | Microwave-Assisted | H₂SO₄ | 6 minutes | Not specified, but implied high | [3] |
| Ferulic Acid | Ethanol | Microwave-Assisted | H₂SO₄ | 5 minutes | 94% |
Experimental Protocols
Protocol 1: Acyl Chloride Pathway for 2,4,6-Trimethylbenzoic Acid
This method is recommended for achieving higher yields with highly hindered acids.[5]
-
Formation of 2,4,6-Trimethylbenzoyl Chloride:
-
In a round-bottom flask equipped with a reflux condenser, combine 2,4,6-trimethylbenzoic acid (1.0 eq) and an excess of thionyl chloride (SOCl₂) (e.g., 3.0 eq).
-
Heat the mixture to reflux (approx. 76°C) for 2-3 hours, or until the evolution of HCl gas ceases.
-
Remove the excess thionyl chloride by distillation, preferably under reduced pressure, to obtain the crude 2,4,6-trimethylbenzoyl chloride.
-
-
Esterification:
-
Dissolve the crude 2,4,6-trimethylbenzoyl chloride in a dry, inert solvent (e.g., dichloromethane or toluene).
-
Cool the solution in an ice bath and add the alcohol (e.g., mesitol, 1.0 eq) and a non-nucleophilic base (e.g., pyridine, 1.1 eq).
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the product by column chromatography or recrystallization.
-
Protocol 2: Steglich Esterification
This protocol is suitable for acid-sensitive or sterically demanding substrates.[6]
-
Reaction Setup:
-
In a round-bottom flask, dissolve the hindered carboxylic acid (1.0 eq), the alcohol (1.0-1.5 eq), and a catalytic amount of DMAP (0.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane).
-
Cool the solution in an ice bath.
-
-
Addition of Coupling Agent:
-
Add the coupling agent (e.g., DCC or EDC, 1.1 eq) portion-wise to the cooled solution.
-
-
Reaction:
-
Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. Monitor the progress by TLC.
-
-
Workup:
-
If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of the cold solvent.
-
Transfer the filtrate to a separatory funnel and wash sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 3: Microwave-Assisted Fischer Esterification
This protocol offers a significant reduction in reaction time.[2]
-
Reaction Setup:
-
In a microwave-safe reaction vessel, combine the hindered carboxylic acid (1.0 eq), a large excess of the alcohol (e.g., 10-20 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).
-
Add a magnetic stir bar.
-
-
Microwave Irradiation:
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150°C) for a short duration (e.g., 5-15 minutes). The optimal time and temperature will depend on the specific substrates.
-
-
Workup:
-
Cool the reaction vessel to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water.
-
Extract the ester with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product if necessary.
-
References
- 1. jk-sci.com [jk-sci.com]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. Solvent-Free Esterification of Carboxylic Acids Using Supported Iron Oxide Nanoparticles as an Efficient and Recoverable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. Microwave-Assisted Esterification: A Discovery-Based Microscale Laboratory Experiment | Semantic Scholar [semanticscholar.org]
- 8. Microwave-Assisted Esterifications: An Unknowns Experiment Designed for an Undergraduate Organic Chemistry Laboratory [sciepub.com]
- 9. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 10. reddit.com [reddit.com]
Validation & Comparative
Validating the Structure of Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate: A 2D NMR and Multi-technique Comparison
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a critical step. This guide provides a comparative overview of the validation of Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate's structure, with a primary focus on the powerful application of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy. We will also explore alternative analytical techniques that can be employed for comprehensive structural elucidation.
The subject of our analysis, this compound, is a fluorinated aromatic compound. The presence of fluorine atoms and the ester functionality introduces specific spectroscopic characteristics that are best resolved and assigned using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.
Unraveling the Structure with 2D NMR
2D NMR spectroscopy provides through-bond correlation information, allowing for the definitive assignment of proton (¹H), carbon (¹³C), and fluorine (¹⁹F) signals in the molecule. The key experiments for this structural validation are COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
Predicted 1D NMR Data
To illustrate the power of 2D NMR, we will first consider the predicted 1D NMR data for this compound. These predicted values serve as the foundation for interpreting the correlations observed in the 2D spectra.
| Atom | ¹H Chemical Shift (δ) / ppm | ¹³C Chemical Shift (δ) / ppm | ¹⁹F Chemical Shift (δ) / ppm |
| Ethyl-CH₃ | 1.25 (t) | 13.8 | - |
| Ethyl-CH₂ | 4.20 (q) | 63.5 | - |
| Aromatic-H (ortho to C-CF₂) | 7.55 (d) | 129.5 | - |
| Aromatic-H (ortho to Cl) | 7.45 (d) | 131.0 | - |
| C=O | - | 164.0 (t) | - |
| CF₂ | - | 115.0 (t) | -105.0 |
| Aromatic-C (ipso to C-CF₂) | - | 134.0 | - |
| Aromatic-C (ipso to Cl) | - | 138.0 | - |
Note: Predicted chemical shifts are estimations and may vary from experimental values. 't' denotes a triplet, 'q' a quartet, and 'd' a doublet.
2D NMR Correlation Analysis
The following table summarizes the expected key correlations from COSY, HSQC, and HMBC experiments that would validate the structure of this compound.
| Experiment | Correlating Nuclei | Expected Key Correlations | Information Gained |
| COSY | ¹H - ¹H | - Ethyl-CH₂ (4.20 ppm) with Ethyl-CH₃ (1.25 ppm) | Confirms the ethyl ester fragment. |
| - Aromatic-H (7.55 ppm) with Aromatic-H (7.45 ppm) | Confirms the connectivity of the aromatic protons. | ||
| HSQC | ¹H - ¹³C (one-bond) | - Ethyl-CH₃ (1.25 ppm) with Ethyl-CH₃ (13.8 ppm) | Assigns the carbon signal for the ethyl methyl group. |
| - Ethyl-CH₂ (4.20 ppm) with Ethyl-CH₂ (63.5 ppm) | Assigns the carbon signal for the ethyl methylene group. | ||
| - Aromatic-H (7.55 ppm) with Aromatic-C (129.5 ppm) | Assigns the carbon signals for the aromatic CH groups. | ||
| - Aromatic-H (7.45 ppm) with Aromatic-C (131.0 ppm) | |||
| HMBC | ¹H - ¹³C (multiple-bond) | - Ethyl-CH₂ (4.20 ppm) with C=O (164.0 ppm) | Confirms the connection of the ethyl group to the carbonyl carbon. |
| - Ethyl-CH₃ (1.25 ppm) with Ethyl-CH₂ (63.5 ppm) | Confirms the ethyl fragment. | ||
| - Aromatic-H (7.55 ppm) with CF₂ (115.0 ppm) | Confirms the proximity of the aromatic ring to the difluoroacetyl group. | ||
| - Aromatic-H (7.55 ppm) with Aromatic-C (134.0 ppm, 138.0 ppm) | Confirms the connectivity within the aromatic ring. |
Experimental Protocols
A detailed methodology for the key 2D NMR experiments is provided below.
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
1. COSY (¹H-¹H Correlation Spectroscopy):
-
Pulse Program: Standard COSY (e.g., cosygpqf).
-
Spectral Width: 10-12 ppm in both dimensions.
-
Number of Scans: 2-4 per increment.
-
Number of Increments: 256-512 in the indirect dimension.
-
Processing: Apply a sine-bell window function in both dimensions and perform a 2D Fourier transform.
2. HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: Standard HSQC with gradient selection (e.g., hsqcedetgpsisp2.2).
-
¹H Spectral Width: 10-12 ppm.
-
¹³C Spectral Width: 0-180 ppm.
-
Number of Scans: 4-8 per increment.
-
Number of Increments: 128-256 in the indirect dimension.
-
¹J(CH) Coupling Constant: Optimized for an average one-bond C-H coupling of 145 Hz.
-
Processing: Apply a sine-bell window function in both dimensions and perform a 2D Fourier transform.
3. HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: Standard HMBC with gradient selection (e.g., hmbcgplpndqf).
-
¹H Spectral Width: 10-12 ppm.
-
¹³C Spectral Width: 0-200 ppm.
-
Number of Scans: 8-16 per increment.
-
Number of Increments: 256-512 in the indirect dimension.
-
Long-Range Coupling Delay: Optimized for a long-range C-H coupling of 8-10 Hz.
-
Processing: Apply a sine-bell window function in both dimensions and perform a 2D Fourier transform.
Visualizing the Validation Workflow
The logical flow of the 2D NMR-based structural validation can be visualized as follows:
Quantitative NMR (qNMR) for High-Accuracy Purity Analysis of Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate: A Comparative Guide
For researchers, scientists, and drug development professionals seeking robust and accurate methods for purity determination, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a powerful, direct approach for the analysis of pharmaceutical intermediates like Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate. This guide provides a detailed comparison of qNMR with other common analytical techniques, supported by experimental protocols and data.
Quantitative NMR stands out as a primary analytical method, allowing for the determination of purity without the need for a specific reference standard of the analyte itself.[1] This is a significant advantage over chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), which are relative methods requiring a reference standard of known purity.[1] For this compound (CAS No. 130754-19-7), a compound with the molecular formula C₁₀H₉ClF₂O₂ and a molecular weight of 234.63 g/mol , qNMR can provide a direct and highly accurate measure of its purity.[2][3][4]
Comparative Analysis of Purity Determination Methods
The choice of analytical technique for purity assessment is critical in drug development and quality control. While HPLC and GC are widely used, qNMR offers distinct advantages in terms of accuracy, direct quantification, and reduced reliance on reference standards.
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Intrinsic quantitative response of nuclei in a magnetic field.[1] | Separation based on polarity, detection by UV absorbance or other detectors.[1] | Separation based on volatility and polarity, detection by various detectors (e.g., FID, MS).[1] |
| Quantitation | Absolute (primary method), can determine purity without a specific analyte reference standard.[1][5] | Relative, requires a reference standard of known purity.[1] | Relative, requires a reference standard.[1] |
| Selectivity | Excellent for distinguishing structurally similar compounds and isomers. | Good for separating closely related structures and isomers.[1] | High selectivity, especially when coupled with a mass spectrometer (GC-MS). |
| Sample Throughput | Moderate, with each analysis typically taking 10-15 minutes.[6] | High, suitable for routine quality control. | High, particularly for volatile compounds. |
| Sample Requirement | Typically a few milligrams.[6] | Microgram to milligram range. | Microgram to milligram range. |
| Advantages | - SI-traceable results[5]\n- Non-destructive\n- Provides structural information\n- Can quantify multiple components simultaneously | - Widely available and versatile[1]\n- High sensitivity\n- Established methods for many compounds | - Excellent for volatile and semi-volatile impurities[1]\n- High sensitivity |
| Limitations | - Lower sensitivity compared to chromatographic methods\n- Higher initial instrument cost | - Requires specific reference standards\n- Detector response can vary between compounds[7] | - Limited to thermally stable and volatile compounds |
Experimental Protocol: Purity Determination of this compound by ¹H and ¹⁹F qNMR
This protocol outlines the procedure for determining the purity of this compound using both proton (¹H) and fluorine (¹⁹F) qNMR. The use of ¹⁹F qNMR is particularly advantageous for fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and the typically simpler spectra.[8]
Materials and Equipment:
-
This compound (analyte)
-
High-purity internal standard (e.g., Maleic acid for ¹H qNMR, 4-Fluoroanisole for ¹⁹F qNMR)[1][8]
-
Deuterated solvent (e.g., Chloroform-d, Acetone-d₆, DMSO-d₆)[8]
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher) with a fluorine probe[1][8]
-
Analytical balance (accurate to at least 0.01 mg)[9]
-
High-precision 5 mm NMR tubes[8]
-
Volumetric flasks and pipettes
Sample Preparation:
-
Accurately weigh approximately 20-30 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 10-15 mg of the chosen internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.6 mL) of the deuterated solvent.[9]
-
Vortex the vial to ensure complete dissolution and homogenization.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition:
The following table summarizes key acquisition parameters for a typical qNMR experiment. Optimization of these parameters is crucial for accurate quantification.[8]
| Parameter | ¹H qNMR | ¹⁹F qNMR | Rationale |
| Spectrometer Frequency | ≥ 400 MHz | ≥ 376 MHz (for a 400 MHz ¹H system) | Higher field strength provides better signal dispersion and sensitivity.[8] |
| Pulse Angle | 90° | 90° | To maximize the signal-to-noise ratio.[8] |
| Relaxation Delay (D1) | ≥ 5 x T₁ (longest) | ≥ 5 x T₁ (longest) | Ensures complete relaxation of all nuclei for accurate quantification.[8] |
| Number of Scans | 16-64 | 16-64 | To achieve a sufficient signal-to-noise ratio (S/N > 250:1 for <1% integration error).[10] |
| Acquisition Time | 2-4 seconds | 2-4 seconds | To ensure adequate digital resolution. |
| Temperature | 298 K (controlled) | 298 K (controlled) | To ensure stable and reproducible conditions.[8] |
Data Processing and Purity Calculation:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Carefully phase the spectrum and apply a baseline correction.
-
Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, the signals from the aromatic protons or the ethyl group can be used for ¹H qNMR, and the difluoroacetate signal for ¹⁹F qNMR.
-
Calculate the purity of the analyte using the following equation:[10]
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of nuclei for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Visualizing the Experimental Workflow and Method Comparison
To better illustrate the processes, the following diagrams outline the qNMR workflow and the logical comparison with other analytical methods.
References
- 1. benchchem.com [benchchem.com]
- 2. 130754-19-7 | this compound - Moldb [moldb.com]
- 3. FCKeditor - Resources Browser [fder.unr.edu.ar]
- 4. This compound | 130754-19-7 [sigmaaldrich.com]
- 5. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 6. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 7. almacgroup.com [almacgroup.com]
- 8. benchchem.com [benchchem.com]
- 9. pubsapp.acs.org [pubsapp.acs.org]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Comparison of Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate with other difluoroalkylating agents
For researchers, scientists, and drug development professionals, the incorporation of the difluoromethylene (-CF2-) group into organic molecules is a key strategy for enhancing the pharmacological and physicochemical properties of compounds. This guide provides an objective comparison of Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate with other prevalent difluoroalkylating agents, supported by experimental data and detailed protocols to inform the selection of the most suitable reagent for specific synthetic applications.
The introduction of fluorine-containing moieties is a well-established method in medicinal chemistry to improve metabolic stability, binding affinity, and lipophilicity. The difluoromethylene group, in particular, serves as a valuable bioisostere for functionalities like ethers or carbonyls. A diverse array of reagents has been developed for the introduction of this group, each with distinct advantages and disadvantages concerning reactivity, stability, cost, and substrate compatibility. This guide focuses on comparing the performance of this compound with other widely utilized difluoroalkylating agents, including Ethyl bromodifluoroacetate, (Difluoromethyl)trimethylsilane (TMSCF2H), and Difluoromethyl phenyl sulfone (PhSO2CF2H).
Overview of Difluoroalkylating Agents
Difluoroalkylation reactions often proceed via radical intermediates, where a difluoroalkyl radical is generated and subsequently reacts with a substrate. The choice of the difluoroalkylating agent is crucial and is determined by the desired chemical transformation and the nature of the substrate.
This compound is a reagent used in organic synthesis to introduce the 2-(4-chlorophenyl)-2,2-difluoroacetyl group. While less commonly cited in direct comparative studies, its reactivity can be inferred from studies on similar aryl-substituted difluoroacetates.
Ethyl bromodifluoroacetate is a versatile and widely used reagent for introducing the -CF2COOEt group. It is readily activated under both photoredox and copper-catalyzed conditions to generate the corresponding difluoroalkyl radical.
(Difluoromethyl)trimethylsilane (TMSCF2H) serves as a nucleophilic source of the difluoromethyl (-CF2H) group. It is typically activated by a fluoride source to generate the difluoromethyl anion.
Difluoromethyl phenyl sulfone (PhSO2CF2H) is another important precursor for the difluoromethyl group. It can act as a source of the difluoromethyl radical under photoredox conditions or as a nucleophile upon deprotonation.
Performance Comparison
The following tables summarize the performance of these difluoroalkylating agents in representative chemical transformations based on available literature. It is important to note that the reaction conditions and substrates may vary between studies, and therefore, the yields are indicative of the reagent's utility under the specified conditions rather than a direct head-to-head comparison in all cases.
Table 1: Difluoroalkylation of Alkenes
| Reagent | Substrate (Alkene) | Catalyst/Conditions | Product | Yield (%) | Reference |
| Ethyl bromodifluoroacetate | Styrene | fac-[Ir(ppy)3], DBU/TMEDA, DCM, Blue LED | Alkane derivative | 95 | [1] |
| Ethyl bromodifluoroacetate | 1-Octene | fac-[Ir(ppy)3], DBU/TMEDA, DCM, Blue LED | Alkane derivative | 85 | [1] |
| PhSO2CF2H | Styrene | fac-[Ir(ppy)3], Cu(OTf)2, Thiophenol, Dioxane, Blue LED | Thio-difluoromethylated product | 85 | [2] |
| PhSO2CF2H | 4-Methylstyrene | fac-[Ir(ppy)3], Cu(OTf)2, Thiophenol, Dioxane, Blue LED | Thio-difluoromethylated product | 92 | [2] |
Table 2: Difluoroalkylation of (Hetero)arenes
| Reagent | Substrate (Arene) | Catalyst/Conditions | Product | Yield (%) | Reference |
| Ethyl 2-(3-chlorophenyl)boronic acid & Ethyl bromodifluoroacetate | (3-chlorophenyl)boronic acid | [Ir(dF(CF3)ppy)2(dtbbpy)]PF6, CuTC, LiOAc, DMA, Blue LED | Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate | 71 (gram scale) | [3] |
| Ethyl bromodifluoroacetate | Anisole | fac-[Ir(ppy)3], t-BuOK, MeCN, Blue LED | Difluoroalkylated anisole | 82 | |
| TMSCF2H | Thiophene | CsF, NMP | Difluoromethylated thiophene | 63 (conversion) |
Experimental Protocols
General Procedure for Photoredox-Catalyzed Difluoroalkylation of Alkenes with Ethyl bromodifluoroacetate
To a solution of the alkene (0.2 mmol), Ethyl bromodifluoroacetate (0.4 mmol), and DBU (0.4 mmol) in anhydrous and degassed DCM (2 mL) is added fac-[Ir(ppy)3] (0.004 mmol). The reaction mixture is stirred under an argon atmosphere and irradiated with a blue LED (40 W) at room temperature for 12-24 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.[1]
General Procedure for Copper-Catalyzed Difluoroalkylation-Thiolation of Alkenes with PhSO2CF2H
A mixture of the alkene (0.2 mmol), PhSO2CF2H (0.3 mmol), thiophenol (0.24 mmol), fac-[Ir(ppy)3] (0.003 mmol), Cu(OTf)2 (0.02 mmol), and Cs2CO3 (0.4 mmol) in dioxane (2 mL) is degassed and stirred under an argon atmosphere. The reaction mixture is irradiated with a blue LED (40 W) at room temperature for 24 hours. After completion, the reaction mixture is filtered, and the filtrate is concentrated. The residue is purified by column chromatography on silica gel to give the desired product.[2]
General Procedure for Photoredox/Copper Dual Catalyzed Synthesis of Ethyl Aryldifluoroacetates
To an oven-dried vial is added arylboronic acid (0.3 mmol), Ethyl bromodifluoroacetate (0.6 mmol), [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (0.003 mmol), CuTC (0.03 mmol), and LiOAc (0.6 mmol). The vial is evacuated and backfilled with argon. Anhydrous DMA (3 mL) is added, and the reaction mixture is stirred and irradiated with a blue LED at room temperature for 24-48 hours. Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are dried over Na2SO4, filtered, and concentrated. The crude product is purified by flash column chromatography.[3]
Mechanistic Pathways
The difluoroalkylation reactions with these reagents generally proceed through the generation of a difluoroalkyl radical, which then engages in the desired chemical transformation. The following diagrams illustrate the generalized radical generation pathways.
Caption: Generalized pathway for radical generation from a difluoroalkyl halide via photoredox catalysis.
Caption: Generalized pathway for radical generation from a difluoroalkyl halide via copper catalysis.
Caption: Generation of the difluoromethyl anion from TMSCF2H using a fluoride source.
Conclusion
The choice of a difluoroalkylating agent is highly dependent on the specific synthetic target and the desired reaction pathway. Ethyl bromodifluoroacetate stands out as a versatile and efficient reagent for a wide range of transformations, particularly in photoredox and copper-catalyzed reactions. This compound , while less documented in comparative studies, can be synthesized and is expected to participate in similar radical-mediated processes, offering a route to more complex difluoroalkylated structures. For the introduction of the simpler -CF2H group, TMSCF2H and PhSO2CF2H are excellent choices, operating through nucleophilic and radical pathways, respectively.
Researchers should consider the functional group tolerance, scalability, and cost-effectiveness of each reagent in the context of their specific research goals. The provided experimental protocols and mechanistic insights aim to serve as a valuable resource for the practical application of these important difluoroalkylating agents in modern organic synthesis and drug discovery.
References
A Comparative Guide to the Reactivity of Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate and Ethyl 2,2-difluoroacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate and ethyl 2,2-difluoroacetate. The inclusion of a para-chlorophenyl group and two fluorine atoms significantly influences the electrophilicity of the carbonyl carbon and the stability of potential intermediates, leading to notable differences in their participation in various organic reactions. This document outlines the theoretical basis for these differences and provides standardized experimental protocols for their comparative evaluation.
Introduction to the Compounds
Ethyl 2,2-difluoroacetate is a valuable building block in organic synthesis, utilized in the introduction of the difluoromethyl group into molecules. Its reactivity is primarily dictated by the two electron-withdrawing fluorine atoms, which activate the carbonyl group towards nucleophilic attack.
This compound is a more complex derivative, featuring a para-chlorophenyl substituent at the α-position. This aromatic ring, with its electron-withdrawing chloro group, further modulates the electronic environment of the ester functionality. Such compounds are of interest in medicinal chemistry and materials science due to the unique properties conferred by the gem-difluoro and chlorophenyl moieties.[1]
Reactivity Comparison: Theoretical and Experimental Insights
The primary difference in reactivity between these two esters stems from the electronic and steric effects imparted by the p-chlorophenyl group.
Electronic Effects:
The para-chlorophenyl group is electron-withdrawing due to the inductive effect of the chlorine atom, which outweighs its resonance-donating effect.[1][2] This electron-withdrawing nature enhances the electrophilicity of the carbonyl carbon in this compound, making it more susceptible to nucleophilic attack compared to ethyl 2,2-difluoroacetate. The two fluorine atoms on the α-carbon are strongly electron-withdrawing in both molecules, significantly increasing the reactivity of the ester compared to a non-fluorinated analogue.
Steric Effects:
The bulky p-chlorophenyl group can introduce steric hindrance around the reaction center, potentially slowing down reactions with sterically demanding nucleophiles. However, for many common reactions, the electronic activation is expected to be the dominant factor.
Key Reaction Comparisons
| Reaction Type | This compound | Ethyl 2,2-difluoroacetate | Supporting Rationale |
| Alkaline Hydrolysis | Higher reaction rate | Lower reaction rate | The electron-withdrawing p-chlorophenyl group increases the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack by hydroxide ions.[1][2] |
| Nucleophilic Substitution (e.g., with an amine) | Higher reaction yield under identical conditions | Lower reaction yield under identical conditions | Similar to hydrolysis, the enhanced electrophilicity of the carbonyl carbon leads to a more facile reaction with nucleophiles. |
| Reformatsky-type Reaction | Potentially lower yield or requires harsher conditions | More amenable to standard conditions | The steric bulk of the p-chlorophenyl group may hinder the formation and subsequent reaction of the zinc enolate intermediate. |
Experimental Protocols
To empirically validate the theoretical reactivity differences, the following standardized experimental protocols are provided.
Experiment 1: Comparative Alkaline Hydrolysis Rate Determination
Objective: To compare the rate of alkaline hydrolysis of this compound and ethyl 2,2-difluoroacetate by monitoring the change in conductivity over time.
Materials:
-
This compound
-
Ethyl 2,2-difluoroacetate
-
0.04 M Sodium Hydroxide (NaOH) solution
-
0.04 M solutions of each ester in a suitable solvent (e.g., 50:50 ethanol/water)
-
Conductivity meter and probe
-
Constant temperature water bath (set to 25°C)
-
Volumetric flasks, pipettes, and beakers
Procedure:
-
Prepare 100 mL of 0.04 M solutions of each ester and the NaOH solution.
-
Allow all solutions to equilibrate to 25°C in the water bath for at least 30 minutes.
-
To initiate the reaction, mix 50 mL of the ester solution with 50 mL of the NaOH solution in a beaker placed within the water bath.
-
Immediately begin monitoring the conductivity of the solution at regular intervals (e.g., every 60 seconds for the first 10 minutes, then every 5 minutes).
-
Continue recording until the conductivity reading stabilizes, indicating the completion of the reaction.
-
Repeat the procedure for the other ester under identical conditions.
-
The rate constant (k) can be determined by plotting the appropriate function of conductivity versus time.
Experiment 2: Comparative Nucleophilic Substitution with Piperidine
Objective: To compare the yield of the amidation reaction of the two esters with piperidine under identical conditions.
Materials:
-
This compound
-
Ethyl 2,2-difluoroacetate
-
Piperidine
-
Anhydrous toluene
-
Standard laboratory glassware for reflux
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for analysis
Procedure:
-
In two separate round-bottom flasks equipped with reflux condensers, dissolve 1 mmol of each ester in 20 mL of anhydrous toluene.
-
To each flask, add 1.2 mmol of piperidine.
-
Heat both reaction mixtures to reflux (approximately 110°C) for a predetermined time (e.g., 4 hours).
-
After cooling to room temperature, take an aliquot from each reaction mixture for analysis.
-
Analyze the product yield by GC or HPLC using a suitable internal standard.
Visualizations
Reaction Pathway: Alkaline Hydrolysis
Caption: General reaction pathway for the alkaline hydrolysis of a difluoroacetate ester.
Experimental Workflow: Comparative Reactivity Study
Caption: A generalized workflow for the comparative study of ester reactivity.
References
A Comparative Analysis of the Biological Prowess of Fluorinated versus Non-Fluorinated Phenylacetates
For Immediate Release
In the landscape of drug discovery and development, the strategic modification of bioactive molecules is paramount to enhancing their therapeutic potential. One such strategy that has garnered significant attention is the incorporation of fluorine atoms into molecular scaffolds. This guide provides a comprehensive comparative study of the biological activities of fluorinated and non-fluorinated phenylacetates, offering valuable insights for researchers, scientists, and drug development professionals. By presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways, this document aims to be an indispensable resource for understanding the nuanced effects of fluorination.
The introduction of fluorine into a phenylacetate framework can profoundly alter its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins. These alterations, in turn, can significantly impact the compound's biological activity, leading to enhanced potency and efficacy. This guide delves into a comparative analysis across several key biological activities: cytotoxicity against cancer cells, enzyme inhibition, antimicrobial effects, and anti-inflammatory properties.
Cytotoxicity: A Tale of Two Moieties
The cytotoxic potential of phenylacetate derivatives has been a subject of interest in anticancer research. Studies have shown that fluorination can modulate this activity. For instance, a comparative analysis of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives against various cancer cell lines reveals a notable difference in their half-maximal inhibitory concentrations (IC50) compared to their non-fluorinated counterparts.
| Compound | Cell Line | IC50 (µM) | Reference Compound | Cell Line | IC50 (µM) |
| 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide | PC3 | 52 | Phenylacetamide | - | - |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | PC3 | 80 | Doxorubicin | PC12 | 2.6 |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | MCF-7 | 100 | Doxorubicin | MCF-7 | 2.63 |
| 2-Phenyl-N-(2-fluorophenyl)acetamide | MDA-MB-468 | 8 | Doxorubicin | MDA-MB-468 | 0.38 |
| 2-Phenyl-N-(3-fluorophenyl)acetamide | MDA-MB-468 | 1.5 | - | - | - |
| 2-Phenyl-N-(4-fluorophenyl)acetamide | MCF-7 | 7 | - | - | - |
| Table 1: Comparative Cytotoxicity (IC50) of Fluorinated and Non-Fluorinated Phenylacetamide Derivatives.[1][2][3] |
The data suggests that the position of the fluorine atom on the phenyl ring, as well as the other substituents on the molecule, plays a crucial role in determining the cytotoxic potency. For example, the meta-fluorinated derivative (3b) showed significant cytotoxicity against MCF7 cells[1].
Enzyme Inhibition: Targeting Acetylcholinesterase
Acetylcholinesterase (AChE) is a key enzyme in the central nervous system, and its inhibition is a therapeutic strategy for conditions like Alzheimer's disease. The introduction of fluorine into phenylacetate-based molecules can influence their ability to inhibit this enzyme. While direct comparative studies on fluorinated versus non-fluorinated phenylacetates are limited, research on related structures provides valuable insights. For instance, a study on phenylacetamide derivatives bearing a 1,2,4-triazole ring showed moderate and selective AChE inhibitory activity[4]. Another study on 2-(2-(4-(4-fluorobenzoyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione, a more complex molecule containing a fluorophenyl group, demonstrated an IC50 value of 16.42 µM against acetylcholinesterase[5].
| Compound | Enzyme | IC50 (µM) |
| 2-(1H-1,2,4-triazole-1-yl)-N-(3-methoxyphenyl)acetamide | Acetylcholinesterase | 6.68 mM |
| 2-(2-(4-(4-fluorobenzoyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione | Acetylcholinesterase | 16.42 |
| Table 2: Acetylcholinesterase Inhibitory Activity of Phenylacetate-Related Compounds.[4][5] |
Antimicrobial Activity: A Broad Spectrum of Possibilities
Phenylacetic acid and its derivatives have been shown to possess antimicrobial properties[6]. Fluorination can potentially enhance this activity. For example, phenylacetic acid isolated from Bacillus megaterium L2 exhibited an IC50 of 0.8038 mg/mL against Agrobacterium tumefaciens[7]. While direct comparative data for fluorinated phenylacetates is scarce, studies on other fluorinated compounds have demonstrated considerable in vitro activity against a broad spectrum of chloramphenicol-thiamphenicol-resistant, gram-negative bacteria[8].
| Compound | Microorganism | MIC/IC50 (mg/mL) |
| Phenylacetic Acid | Agrobacterium tumefaciens | 0.8038 (IC50) |
| Table 3: Antimicrobial Activity of Phenylacetic Acid.[7] |
Anti-inflammatory Effects: Quelling the Fire
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental methodologies for the key assays are provided below.
Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of the compounds are typically evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., PC3, MCF-7, MDA-MB-468) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (both fluorinated and non-fluorinated phenylacetates) and a positive control (e.g., doxorubicin) for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
The inhibitory activity of the compounds against AChE is determined using a spectrophotometric method developed by Ellman.
Methodology:
-
Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), a solution of acetylthiocholine iodide (ATCI), and a solution of the acetylcholinesterase enzyme.
-
Assay Procedure:
-
In a 96-well plate, add the phosphate buffer, the test compound at various concentrations, and the DTNB solution to each well.
-
Initiate the reaction by adding the AChE enzyme solution.
-
Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Add the substrate ATCI to start the enzymatic reaction.
-
-
Absorbance Measurement: Measure the absorbance at 412 nm at regular intervals for a specific duration using a microplate reader. The rate of the reaction is determined by the change in absorbance over time.
-
Data Analysis: The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is determined from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method.
Methodology:
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a suitable broth medium in a 96-well microplate.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the microplate under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)
The anti-inflammatory activity of the compounds is assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Methodology:
-
Cell Culture and Seeding: Culture and seed RAW 264.7 macrophage cells in a 96-well plate.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production and incubate for 24 hours.
-
Nitrite Measurement: Measure the concentration of nitrite, a stable product of NO, in the culture supernatant using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated cells to that in LPS-stimulated control cells. The IC50 value is determined from the dose-response curve.
Conclusion
The strategic incorporation of fluorine into the phenylacetate scaffold presents a promising avenue for the development of novel therapeutic agents with enhanced biological activities. The presented data underscores the importance of considering the position and number of fluorine substitutions, as these factors can significantly influence cytotoxicity, enzyme inhibition, and potentially antimicrobial and anti-inflammatory properties. This guide serves as a foundational resource, providing a comparative framework and detailed methodologies to aid researchers in the rational design and evaluation of next-generation fluorinated phenylacetate derivatives. Further investigations are warranted to fully elucidate the structure-activity relationships and to explore the therapeutic potential of these compounds in greater depth.
References
- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Marmara Pharmaceutical Journal » Submission » Synthesis and cholinesterase inhibitory activity of some phenylacetamide derivatives bearing 1H-pyrazole or 1H-1,2,4-triazole [dergipark.org.tr]
- 5. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jchps.com [jchps.com]
- 7. The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro antibacterial activity of fluorinated analogs of chloramphenicol and thiamphenicol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medica-musc.researchcommons.org [medica-musc.researchcommons.org]
- 10. researchgate.net [researchgate.net]
Lack of Publicly Available Data Prevents Comprehensive Structure-Activity Relationship Analysis of Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate Derivatives
A thorough investigation of scientific literature and chemical databases has revealed a significant gap in publicly accessible research on the structure-activity relationship (SAR) of Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate and its derivatives. Despite extensive searches, no dedicated studies detailing the systematic evaluation of these compounds' biological activities were identified, precluding the creation of a comparative guide as initially requested.
While the core chemical structure, this compound, is documented and available through various chemical suppliers, its pharmacological profile and the nuanced effects of structural modifications on its biological activity remain largely unexplored in published literature. General information suggests that difluoroacetate derivatives are of interest in medicinal chemistry and agrochemical research, with some analogs having been investigated for enzyme inhibition and antitumor properties.[1] However, specific biological data, experimental protocols, and signaling pathway information for the requested class of compounds are not available.
The presence of the difluoroacetate moiety is a noteworthy structural feature. It is known that some fluoroacetate derivatives can act as inhibitors of succinate dehydrogenase, an essential enzyme in the citric acid cycle, which can lead to cellular toxicity.[1] This highlights the importance of detailed biological evaluation for any compound containing this functional group.
The incorporation of fluorine atoms into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[2] The difluoromethyl group, in particular, is recognized for its ability to mimic hydrogen atoms or hydroxyl groups while altering the electronic and lipophilic properties of a molecule.[2] These general principles underscore the potential of this compound derivatives as a subject for future drug discovery programs.
Unfortunately, without foundational research that systematically explores how modifications to the 4-chlorophenyl ring or the ethyl ester group of this specific scaffold impact a defined biological target, a meaningful SAR analysis cannot be constructed. The creation of comparative data tables, detailed experimental methodologies, and visualizations of biological pathways is contingent on the existence of such primary research.
The request for a publishable comparison guide on the SAR of this compound derivatives cannot be fulfilled at this time due to the absence of relevant scientific publications and experimental data. The field of medicinal chemistry would require dedicated synthesis and biological screening of a library of these compounds to establish the necessary foundation for such a guide. Researchers and drug development professionals interested in this chemical class may need to undertake de novo studies to explore its potential.
References
A Comparative Guide to the In Vitro Evaluation of Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate as a Putative Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Published: December 28, 2025
Introduction
Ethyl 2-(4-chlorophenyl)-2,2-difluoroacetate is a synthetic organic compound whose biological activity is not yet extensively documented in publicly available literature. However, its structural features, particularly the difluoroacetate moiety, suggest potential bioactivity. Derivatives of fluoroacetate are known to sometimes act as inhibitors of critical metabolic enzymes.[1] One such potential target is succinate dehydrogenase (SDH), also known as mitochondrial complex II, a key enzyme that uniquely participates in both the citric acid cycle and the electron transport chain.[2] Inhibition of SDH can disrupt cellular respiration and energy production, making it a target for various therapeutic agents and fungicides.[1][3][4]
This guide provides a framework for the in vitro testing of this compound as a potential inhibitor of succinate dehydrogenase. Due to the absence of specific published data for this compound, we present a comparative guide that outlines the necessary experimental protocols and benchmarks against known SDH inhibitors. This document is intended to serve as a practical resource for researchers planning to evaluate the inhibitory potential of this and similar molecules.
Comparative Analysis of Known Succinate Dehydrogenase Inhibitors
To establish a baseline for evaluating the potential efficacy of this compound, it is essential to compare its performance against well-characterized SDH inhibitors. These inhibitors vary in their mechanism, binding site, and potency.
-
Malonate: A classic competitive inhibitor that binds to the succinate-binding site of SDH.[2]
-
3-Nitropropionic Acid (3-NPA): An irreversible "suicide" inhibitor that also targets the enzyme's active site.[5][6]
-
Atpenin A5: A highly potent, non-competitive inhibitor that binds to the ubiquinone (Q) binding site of the enzyme complex.[7][8][9][10]
The following table summarizes the inhibitory potency (IC50) of these compounds against SDH, providing a quantitative benchmark for future experimental results.
Table 1: Comparative Inhibitory Potency (IC50) Against Succinate Dehydrogenase
| Compound | Target Enzyme | IC50 Value | Inhibition Type | Source Organism for Enzyme |
| This compound | Succinate Dehydrogenase (putative) | To Be Determined | To Be Determined | Bovine Heart Mitochondria |
| Atpenin A5 | Succinate Dehydrogenase | ~5.5 - 10 nM | Non-competitive | Bovine Heart Mitochondria |
| Malonate | Succinate Dehydrogenase | ~40 µM | Competitive | Cardiac Mitochondria |
| 3-Nitropropionic Acid (3-NPA) | Succinate Dehydrogenase | MIC: 3.3 µM | Irreversible | Mycobacterium tuberculosis |
Note: IC50 values can vary based on experimental conditions and the source of the enzyme.
Experimental Protocol: In Vitro Succinate Dehydrogenase (SDH) Inhibition Assay
This protocol describes a common spectrophotometric method for determining the inhibitory activity of a test compound on SDH. The assay measures the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCIP), which changes color upon reduction.
1. Materials and Reagents
-
Isolated mitochondria (e.g., from bovine heart)
-
SDH Assay Buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)
-
Sodium Succinate solution (Substrate)
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO)
-
Reference Inhibitors: Malonate, Atpenin A5, 3-Nitropropionic Acid
-
2,6-dichlorophenolindophenol (DCIP) solution (Electron Acceptor)
-
Phenazine methosulfate (PMS) solution (Intermediate Electron Carrier)
-
96-well microplate
-
Microplate reader capable of kinetic measurements at 600 nm
2. Preparation of Solutions
-
Mitochondrial Suspension: Prepare a suspension of isolated mitochondria in ice-cold SDH Assay Buffer to a specified protein concentration (e.g., 1 mg/mL), determined by a protein assay like the Bradford method.
-
Inhibitor Solutions: Prepare a series of dilutions of the test compound and reference inhibitors in the assay buffer. Ensure the final solvent concentration in the assay does not exceed a level that affects enzyme activity (typically <1%).
3. Assay Procedure
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
SDH Assay Buffer
-
DCIP solution
-
PMS solution
-
Varying concentrations of the test compound or a reference inhibitor. For control wells, add only the solvent.
-
-
Pre-incubation: Add the mitochondrial suspension to each well. Mix gently and pre-incubate the plate for a specified time (e.g., 10-20 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the sodium succinate solution to all wells.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the decrease in absorbance at 600 nm over time (e.g., every 30 seconds for 10-20 minutes). The rate of DCIP reduction is proportional to the SDH activity.
4. Data Analysis
-
Calculate the initial rate of reaction (V₀) for each inhibitor concentration from the linear portion of the kinetic curve (ΔAbs/min).
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor) using the formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of Control)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., a sigmoidal model) to calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity.
Visualizing the Experimental Workflow and Underlying Pathway
To clarify the experimental process and the biological context, the following diagrams are provided.
Caption: Workflow for determining the IC50 of a test compound on SDH activity.
Caption: Putative inhibition of SDH at the junction of the TCA cycle and ETC.
References
- 1. Succinate dehydrogenase inhibitor (SDHI) fungicides: ANSES presents the results of its expert appraisal | Anses - Agence nationale de sécurité sanitaire de l’alimentation, de l’environnement et du travail [anses.fr]
- 2. Succinate dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. What are SDH2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. scbt.com [scbt.com]
- 8. Atpenins, potent and specific inhibitors of mitochondrial complex II (succinate-ubiquinone oxidoreductase) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
Comparative Efficacy of Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate in Agrochemical Formulations: A Predictive Analysis Based on Structural Analogs
A Special Report for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the agrochemical efficacy of Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate is not publicly available. This guide provides a comparative analysis based on the known performance of structurally similar and potentially functionally related herbicidal compounds. The information presented is intended for research and development purposes and should be interpreted as a predictive assessment to guide future experimental work.
Introduction
This compound is a fluorinated organic compound with potential applications in the agrochemical sector. Its structural resemblance to established herbicide classes, particularly the phenoxyacetic acids, suggests a possible mode of action as a synthetic auxin herbicide. This guide provides a comparative overview of the potential efficacy of this compound against that of well-characterized herbicides, namely the synthetic auxins (2,4-D and MCPA) and protoporphyrinogen oxidase (PPO) inhibitors. This analysis is based on a comprehensive review of existing scientific literature and aims to provide a framework for the experimental evaluation of this compound.
Potential Modes of Action
Based on its chemical structure, this compound may exhibit herbicidal activity through one of two primary mechanisms:
-
Synthetic Auxin Mimicry: The presence of the phenoxyacetic acid-like core suggests that the compound could mimic the plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible broadleaf weeds.[1][2][3] This is the mode of action for widely used herbicides like 2,4-D and MCPA.[1][2][4]
-
Protoporphyrinogen Oxidase (PPO) Inhibition: Some fluorinated herbicides act by inhibiting the PPO enzyme, which is crucial for chlorophyll and heme biosynthesis in plants. This inhibition leads to the accumulation of toxic intermediates, causing rapid cell membrane disruption and plant death.[5][6]
The following sections provide comparative efficacy data for herbicides representing these two modes of action.
Comparative Efficacy Data
The following tables summarize the herbicidal efficacy of representative synthetic auxins and PPO inhibitors against various weed species. These data are intended to serve as a benchmark for the potential performance of this compound.
Table 1: Efficacy of Synthetic Auxin Herbicides on Broadleaf Weeds
| Herbicide | Target Weed | Application Rate (g ae/ha)¹ | Weed Control (%) | Reference |
| 2,4-D | Common Lambsquarters (Chenopodium album) | 1120 | 90 - 94 | [7] |
| 2,4-D | Common Waterhemp (Amaranthus rudis) | 1120 | 90 - 94 | [7] |
| 2,4-D | Giant Ragweed (Ambrosia trifida) | 280 | 99 - 100 | [7] |
| 2,4-D | Velvetleaf (Abutilon theophrasti) | 1120 | 90 - 94 | [7] |
| MCPA | Dandelions (Taraxacum officinale) | 2700 (as product) | Good control | [4][8] |
| MCPA | Chickweed (Stellaria media) | 2700 (as product) | Good control | [4] |
| MCPA | Thistles (Cirsium spp.) | 2700 (as product) | Good control | [4][8] |
| MCPA | Soft Rush (Juncus effusus) | 2700 (as product) | Good control | [8] |
| Florasulam + MCPA | Malva officinalis | 800 (as product) | 91 | [9] |
| Florasulam + MCPA | Carthamus oxyacantha | 800 (as product) | 95 | [9] |
| Florasulam + MCPA | Sonchus oleraceus | 800 (as product) | 92 | [9] |
¹ g ae/ha: grams of acid equivalent per hectare.
Table 2: Efficacy of PPO-Inhibiting Herbicides
| Herbicide | Target Weed | Application Rate (g ai/ha)² | Weed Control (%) | Reference |
| Tiafenacil | Barnyardgrass (Echinochloa crus-galli) | 12 | 98 - 100 | [10] |
| Tiafenacil | Junglerice (Echinochloa colona) | 12 | 95 - 98 | [10] |
| Flumioxazin | Palmer Amaranth (Amaranthus palmeri) | Not specified | 91 - 100 (emergence reduction) | [6] |
| Saflufenacil | Palmer Amaranth (Amaranthus palmeri) | Not specified | 91 - 100 (emergence reduction) | [6] |
| Sulfentrazone | Palmer Amaranth (Amaranthus palmeri) | Not specified | >90 (emergence reduction) | [6] |
| Fomesafen | Palmer Amaranth (Amaranthus palmeri) | 264 | Increased resistance observed | [11] |
² g ai/ha: grams of active ingredient per hectare.
Experimental Protocols
Standardized Greenhouse Herbicide Bioassay Protocol
This protocol is a generalized procedure for evaluating the efficacy of a test compound, such as this compound, under controlled greenhouse conditions.[12][13][14]
1. Plant Material and Growth Conditions:
-
Select target weed species (e.g., Chenopodium album, Amaranthus retroflexus).
-
Sow 15-20 seeds per 10 cm diameter pot filled with a standardized soil mix.[12]
-
Maintain greenhouse conditions at a temperature and photoperiod suitable for the selected weed species.
-
Water the pots as needed to ensure optimal growth.
2. Herbicide Application:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., acetone with a surfactant).
-
Perform serial dilutions to obtain the desired application rates.
-
Apply the herbicide solution to plants at a specific growth stage (e.g., 3-4 true leaves) using a laboratory spray chamber.[12] The spray volume should be calibrated to a standard rate (e.g., 200 L/ha).[12]
-
Include an untreated control group (sprayed with solvent and surfactant only) and a positive control group (a commercial herbicide with a known mode of action).
3. Data Collection and Analysis:
-
Visually assess plant injury at set intervals (e.g., 7, 14, and 21 days after treatment) using a 0-100% scale (0 = no effect, 100 = complete death).
-
At the end of the experiment (e.g., 21 or 28 days), harvest the above-ground biomass of each pot.[12]
-
Determine the fresh and dry weight of the biomass.
-
Calculate the percent weed control or growth reduction relative to the untreated control.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the dose-response relationship and calculate values such as the GR₅₀ (the dose causing 50% growth reduction).
Synthesis of this compound
Visualizations
Caption: Signaling pathway of synthetic auxin herbicides.
References
- 1. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 2. 2,4-D Technical Fact Sheet [npic.orst.edu]
- 3. wsdot.wa.gov [wsdot.wa.gov]
- 4. How MCPA Enhances Weed Control in Modern Agriculture [jindunchemical.com]
- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. tirlanfarmlife.com [tirlanfarmlife.com]
- 9. The Effect of Pre-Mixed Herbicides of MCPA+ Florasulam on Weed Control of Broadleaf and Wheat (Triticum aestivum) Yield in Fields of Fars Province [ejcp.gau.ac.ir]
- 10. Evaluation of Weed Control Efficacy and Crop Safety of the PPO-inhibiting Herbicide Tiafenacil in California Orchard Cropping Systems [escholarship.org]
- 11. Resistance to PPO‐inhibiting herbicide in Palmer amaranth from Arkansas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How we test for herbicide resistance | Plantalyt GmbH [plantalyt.de]
- 13. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. contractlaboratory.com [contractlaboratory.com]
A Comparative Guide to the Synthetic Utility of Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of the difluoromethyl group (CF2H) into bioactive molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. Ethyl 2-(4-chlorophenyl)-2,2-difluoroacetate emerges as a key reagent in this context, providing a valuable building block for the synthesis of complex difluoromethylated compounds. This guide offers an objective comparison of its synthetic utility against alternative reagents, supported by experimental data and detailed protocols, to inform rational drug design and development.
The difluoromethyl group is recognized as a lipophilic hydrogen-bond donor and a bioisostere of hydroxyl (-OH), thiol (-SH), and amino (-NH2) functionalities.[1] Its incorporation can enhance metabolic stability, membrane permeability, and binding affinity of drug candidates.[2] this compound serves as a precursor to the nucleophilic α-aryl-α,α-difluoroenolate, a key intermediate for the formation of carbon-carbon bonds, particularly with carbonyl compounds.
Performance in Key Synthetic Transformations
The primary application of this compound and its analogs is in nucleophilic addition reactions to carbonyl compounds, most notably the Reformatsky reaction. This reaction facilitates the synthesis of β-hydroxy-α,α-difluoroesters, which are valuable precursors for a variety of difluoromethylated pharmacophores.
The Reformatsky Reaction: A Gateway to Difluoromethylated Alcohols
The classical Reformatsky reaction involves the in situ formation of an organozinc reagent from an α-halo ester, which then adds to an aldehyde or ketone.[3] While direct experimental data for this compound in this reaction is not extensively published, strong inferences can be drawn from its close structural analogs, ethyl bromodifluoroacetate and ethyl iododifluoroacetate.
Table 1: Comparative Performance in the Reformatsky-Type Reaction with Ketones
| Reagent | Carbonyl Substrate | Product Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Ethyl iododifluoroacetate | Various alkyl aryl ketones | Good | 80–91 | [4] |
| Ethyl iododifluoroacetate | Various alkyl aryl ketones | Good | 75–84 | [4] |
Note: The data presented is for a close analog, ethyl iododifluoroacetate, and is indicative of the expected reactivity of this compound. The presence of the 4-chlorophenyl group is anticipated to influence the electronic properties and reactivity of the enolate intermediate.
The enantioselective variant of the Reformatsky reaction using ethyl iododifluoroacetate has been successfully developed, achieving high enantioselectivities with a range of alkyl aryl ketones.[4] This highlights the potential for this compound to be employed in asymmetric syntheses of chiral difluoromethylated building blocks.
Comparison with Alternative Difluoromethylating Agents
While this compound is a valuable tool for the synthesis of β-hydroxy-α,α-difluoroesters, a variety of other reagents have been developed for the introduction of the difluoromethyl group. These can be broadly categorized as nucleophilic, electrophilic, and radical difluoromethylating agents.
Table 2: Comparison of Difluoromethylating Agents for Carbonyl Addition
| Reagent Class | Example Reagent | Typical Substrates | Key Advantages | Key Limitations |
| Nucleophilic | This compound | Aldehydes, Ketones | Forms β-hydroxy-α,α-difluoroesters; potential for stereocontrol. | Requires metal activation (e.g., Zinc); limited direct comparative data. |
| Nucleophilic | TMSCF2H (Difluoromethyltrimethylsilane) | Aldehydes, Ketones, Imines | Versatile; mild reaction conditions possible. | Can require harsh conditions for less reactive substrates; high volatility.[5] |
| Nucleophilic | [Ph3P+CF2H]Br- (DFPB) | Aldehydes, Ketones | Efficient for direct nucleophilic difluoromethylation. | Does not proceed via a Wittig-type mechanism.[6] |
| Electrophilic | S-(Difluoromethyl)diarylsulfonium salts | Aromatic rings, Nucleophiles | Reacts with electron-rich substrates. | Not suitable for direct addition to carbonyls. |
| Radical | BrCF2CO2Et / Radical Initiator | Alkenes, Heteroarenes | Tolerant of various functional groups. | Not a direct method for carbonyl addition.[1] |
Experimental Protocols
General Protocol for the Reformatsky Reaction with an Aryl α,α-Difluoroacetate
This protocol is adapted from established procedures for similar α-halo-α,α-difluoroesters and serves as a starting point for reactions with this compound.
Materials:
-
This compound (or its bromo/iodo analog)
-
Activated Zinc dust
-
Aldehyde or Ketone
-
Anhydrous THF or Toluene
-
Saturated aqueous NH4Cl solution
-
Anhydrous MgSO4 or Na2SO4
-
Iodine (for zinc activation)
Procedure:
-
A flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen) is charged with activated zinc dust (1.5 - 2.0 equivalents) and a crystal of iodine.
-
Anhydrous solvent (THF or Toluene) is added, and the mixture is stirred.
-
A solution of this compound (1.0 equivalent) and the carbonyl compound (1.0 - 1.2 equivalents) in the same anhydrous solvent is added dropwise to the zinc suspension.
-
The reaction mixture is stirred at room temperature or heated gently (e.g., 40-60 °C) and monitored by TLC or LC-MS for the consumption of the starting materials.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of NH4Cl.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO4 or Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired β-hydroxy-α,α-difluoroester.
Visualizing Synthetic Pathways
The following diagrams illustrate the key reaction pathway and the logical relationship of this compound within the broader context of difluoromethylation strategies.
Conclusion
This compound is a promising and versatile reagent for the introduction of the α-(4-chlorophenyl)-α,α-difluoroacetyl moiety, particularly for the synthesis of β-hydroxy-α,α-difluoroesters via the Reformatsky reaction. While direct, quantitative comparisons with a broad range of alternative difluoromethylating agents are still emerging in the literature, its close analogy to well-studied bromo- and iodo-difluoroacetates provides a strong basis for its application in similar synthetic strategies. For researchers and professionals in drug development, this reagent offers a valuable pathway to novel difluoromethylated compounds with significant potential for modulating biological activity. Further exploration of its reactivity and substrate scope is warranted to fully unlock its synthetic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 3. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 4. Enantioselective Reformatsky reaction of ethyl iododifluoroacetate with ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. sioc.ac.cn [sioc.ac.cn]
- 6. Reformatsky Reaction [organic-chemistry.org]
A Comparative Guide to the Cross-Reactivity Profiling of Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the cross-reactivity of the small molecule, Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate. Due to the current absence of publicly available experimental data on the cross-reactivity of this compound, this document outlines a proposed series of comparative studies. These studies are designed to generate the necessary data to evaluate its selectivity and potential for off-target effects, a critical step in early-stage drug discovery and chemical probe development. The proposed experiments will compare this compound against a panel of structurally related analogs to understand how chemical modifications influence biological activity and specificity.
Introduction to Cross-Reactivity Studies
Cross-reactivity, or off-target activity, refers to the ability of a compound to bind to and modulate the function of proteins other than its intended target.[1] Such interactions can lead to unexpected side effects or toxicity, making cross-reactivity profiling an indispensable component of the drug discovery process.[1] By systematically screening a compound against a broad range of biological targets, researchers can build a comprehensive selectivity profile, identify potential liabilities early, and make more informed decisions about which candidates to advance.[2]
This guide focuses on this compound, a compound with potential applications in pharmaceuticals and agrochemicals. To thoroughly characterize its biological activity, a comparative analysis against its structural analogs is proposed.
Proposed Compounds for Comparative Analysis
A comparative cross-reactivity study should include the primary compound of interest and several structural analogs. This allows for the assessment of structure-activity relationships (SAR) and the identification of chemical features that contribute to both on-target potency and off-target interactions.
Table 1: Compounds for Comparative Cross-Reactivity Profiling
| Compound Name | Structure | Key Structural Differences from Primary Compound |
| This compound | (Structure of this compound) | - |
| Ethyl 2-(2-chlorophenyl)-2,2-difluoroacetate | (Structure of Ethyl 2-(2-chlorophenyl)-2,2-difluoroacetate) | Positional isomer (ortho-chloro substitution) |
| Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate | (Structure of Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate) | Positional isomer (meta-chloro substitution) |
| Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate | (Structure of Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate) | Halogen substitution (bromo for chloro) |
| Ethyl 2-phenyl-2,2-difluoroacetate | (Structure of Ethyl 2-phenyl-2,2-difluoroacetate) | Unsubstituted phenyl ring |
Proposed Experimental Workflow for Cross-Reactivity Profiling
A tiered approach to cross-Reactivity screening is recommended, starting with broad, high-throughput assays and progressing to more focused cellular and functional studies.
Figure 1: Tiered experimental workflow for cross-reactivity profiling.
Detailed Experimental Protocols
The following are proposed protocols for key experiments in the cross-reactivity profiling cascade.
Kinase Panel Screening (Biochemical Assay)
Objective: To identify potential interactions between the test compounds and a broad range of human kinases. Many service providers offer comprehensive kinase screening panels.[3][4]
Methodology:
-
Compound Preparation: A stock solution of each test compound (from Table 1) is prepared in 100% DMSO. Serial dilutions are then made to achieve the desired final assay concentrations.
-
Assay Platform: A radiometric assay, such as the HotSpot™ platform, or a luminescence-based assay, like ADP-Glo™, can be utilized.[3][5]
-
Kinase Reactions: The kinase reactions are performed by incubating the kinase, substrate, ATP (at a concentration near the Km for each kinase), and the test compound in a microplate.
-
Data Acquisition: The amount of phosphorylated substrate is quantified. For radiometric assays, this involves measuring the incorporation of ³³P-ATP. For luminescence-based assays, the amount of ADP produced is measured.
-
Data Analysis: The percentage of inhibition of kinase activity is calculated for each compound relative to a DMSO control.
Cytotoxicity Profiling (Cell-Based Assay)
Objective: To assess the cytotoxic effects of the test compounds on a diverse panel of human cancer cell lines.
Methodology:
-
Cell Culture: A panel of human cancer cell lines (e.g., NCI-60) are cultured in their respective recommended media.
-
Cell Plating: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[6]
-
Compound Treatment: The cells are treated with a range of concentrations of the test compounds (from Table 1) for a period of 72 hours.[6]
-
Viability Assessment: Cell viability is determined using a colorimetric assay such as the MTT or XTT assay, which measures the metabolic activity of the cells.
-
Data Acquisition: The absorbance is read using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for each compound in each cell line.
Data Presentation for Comparative Analysis
The quantitative data generated from these and other screening assays should be summarized in clear, structured tables to facilitate easy comparison between the compounds.
Table 2: Hypothetical Comparative Kinase Selectivity Data (% Inhibition at 10 µM)
| Kinase Target | This compound | Ethyl 2-(2-chlorophenyl)-2,2-difluoroacetate | Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate | Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate | Ethyl 2-phenyl-2,2-difluoroacetate |
| Kinase A | 85% | 75% | 80% | 90% | 40% |
| Kinase B | 15% | 20% | 18% | 12% | 5% |
| Kinase C | 92% | 5% | 10% | 95% | 2% |
| ... | ... | ... | ... | ... | ... |
Table 3: Hypothetical Comparative Cytotoxicity Data (IC50 in µM)
| Cell Line | This compound | Ethyl 2-(2-chlorophenyl)-2,2-difluoroacetate | Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate | Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate | Ethyl 2-phenyl-2,2-difluoroacetate |
| MCF-7 | 12.5 | 25.0 | 18.7 | 10.2 | >100 |
| A549 | 30.1 | 45.3 | 38.6 | 28.5 | >100 |
| HeLa | 8.9 | 15.2 | 11.4 | 7.5 | >100 |
| ... | ... | ... | ... | ... | ... |
Visualization of a Hypothetical Signaling Pathway for Off-Target Investigation
Should the initial broad panel screening identify a consistent pattern of activity against a particular class of targets (e.g., a specific kinase family), further investigation into the relevant signaling pathway would be warranted. The following diagram illustrates a hypothetical signaling cascade that could be investigated for off-target effects.
Figure 2: A hypothetical signaling pathway illustrating a potential off-target interaction.
Conclusion
While direct experimental data on the cross-reactivity of this compound is not yet available, this guide provides a robust framework for its systematic evaluation. By employing a tiered screening approach and making direct comparisons with structural analogs, researchers can generate a comprehensive selectivity profile. This data is crucial for validating the compound's utility as a specific chemical probe or for identifying potential liabilities in a drug development program. The proposed experimental designs and data presentation formats offer a clear path forward for any research group aiming to characterize the biological activity of this and other novel small molecules.
References
- 1. news-medical.net [news-medical.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Kinase Panel drug development_Kinase Panel assay_Kinase Panel screening - Kinase Selectivity Profiling - ICE Bioscience [en.ice-biosci.com]
- 5. Kinase Selectivity Profiling Systems—General Panel [promega.sg]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides a detailed, step-by-step procedure for the proper disposal of Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate, a halogenated organic compound.
Disclaimer: This document provides guidance based on the safety information for closely related compounds and general best practices for halogenated waste disposal. Always consult the specific Safety Data Sheet (SDS) for this compound provided by your supplier and adhere to your institution's Environmental Health and Safety (EHS) protocols.
Immediate Safety and Hazard Information
This compound is categorized as a hazardous substance. Based on available data for similar compounds, it is associated with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
Immediate precautionary measures include avoiding inhalation of vapors or dust, preventing contact with skin and eyes, and refraining from eating, drinking, or smoking when handling this chemical.[1]
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal procedures, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
| PPE Category | Specification |
| Eye/Face Protection | Wear chemical safety goggles and/or a face shield. |
| Skin Protection | Use chemically resistant gloves (e.g., nitrile, neoprene) and wear a lab coat or chemical-resistant apron. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is recommended if ventilation is inadequate. |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach to waste segregation, containment, and labeling, culminating in collection by certified hazardous waste personnel.
Step 1: Waste Identification and Segregation
-
Identify as Halogenated Waste: Due to the presence of chlorine and fluorine atoms, this compound must be disposed of as halogenated organic waste .
-
Segregate from Other Waste Streams: It is crucial to collect this waste in a designated container separate from non-halogenated organic waste, aqueous waste, and solid waste. Improper segregation can lead to dangerous chemical reactions and significantly increase disposal costs.
Step 2: Waste Accumulation and Container Management
-
Select an Appropriate Container: Use a clean, dry, and chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure screw cap. Ensure the container is in good condition and free from leaks or contamination.
-
Label the Container: As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container. The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
An accumulation start date
-
The primary hazards (e.g., "Toxic," "Irritant")
-
The CAS number: 130754-19-7[1]
-
-
Keep the Container Closed: The waste container must be kept tightly sealed at all times, except when adding waste. This prevents the release of harmful vapors into the laboratory atmosphere.
-
Safe Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be in a well-ventilated area, away from heat sources, and in secondary containment to catch any potential leaks.
Step 3: Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Don PPE: Before attempting to clean up a spill, don the appropriate PPE as outlined in the table above.
-
Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill kit to contain the substance.
-
Collect and Dispose of Spill Debris: Carefully collect the absorbent material and any contaminated items into a designated hazardous waste container. Label the container appropriately.
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
-
Report the Incident: Report the spill to your laboratory supervisor and your institution's EHS department, following their specific reporting procedures.
Step 4: Requesting Waste Pickup
-
Do Not Exceed Accumulation Limits: Be aware of the maximum volume of hazardous waste allowed to be stored in your SAA, as stipulated by your institution's EHS guidelines.
-
Schedule a Pickup: Once the waste container is nearly full, or before the designated accumulation time limit is reached, arrange for a waste pickup from your institution's EHS department or their designated hazardous waste contractor.
-
Ensure Proper Labeling: Double-check that the waste container is properly and completely labeled before the scheduled pickup.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate
For Immediate Use by Laboratory Personnel: This document provides critical safety protocols and logistical procedures for the handling and disposal of Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate. Adherence to these guidelines is essential for ensuring personal safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed or inhaled, and causes skin and serious eye irritation. A comprehensive personal protective equipment (PPE) strategy is mandatory to mitigate exposure risks.
Engineering Controls
All handling of this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation of vapors.[1] An eyewash station and safety shower must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE) Specifications
A multi-layered PPE approach is required to ensure protection against the specific hazards of this compound. The following table summarizes the required PPE for handling this compound.
| PPE Category | Minimum Requirement | Recommended for Extended Use or Spills |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standard. | Wear a face shield in addition to chemical splash goggles.[1] |
| Hand Protection | Double gloving is recommended.[1] For incidental contact, a heavy-duty nitrile glove (minimum 8 mil thickness) may be used as the outer glove. | For extended contact or immersion, use Butyl rubber or Viton™ gloves. Consult the glove manufacturer's compatibility chart for specific breakthrough times. |
| Body Protection | A flame-resistant laboratory coat. | A chemical-resistant apron worn over the laboratory coat. |
| Footwear | Closed-toe and closed-heel shoes that cover the entire foot. | Chemical-resistant boots for spill response. |
| Respiratory Protection | Not generally required when working in a certified chemical fume hood. | In the event of a spill or ventilation failure, a full-face respirator with organic vapor cartridges is necessary. |
Note on Glove Selection: Standard disposable nitrile gloves offer poor resistance to halogenated hydrocarbons and esters and are not recommended for primary protection against this compound.
Experimental Workflow for Safe Handling
The following workflow diagram outlines the procedural steps for the safe handling of this compound from preparation to temporary storage of waste.
Disposal Plan for Halogenated Waste
Proper segregation and disposal of waste containing this compound are critical for environmental protection and regulatory compliance.
Waste Segregation
All waste materials, including unused product, reaction byproducts, and contaminated consumables (e.g., gloves, absorbent pads), must be collected in a dedicated hazardous waste container.
Crucially, halogenated organic waste must be kept separate from non-halogenated organic waste streams. [2][3][4] Mixing these waste types can lead to increased disposal costs and regulatory non-compliance.[4]
Waste Container and Labeling
-
Use a designated, chemically compatible container with a secure screw-top cap for liquid waste.
-
The container must be clearly labeled as "Hazardous Waste" and "Halogenated Organic Waste."
-
The label must include the full chemical name: "this compound" and list all other components in the waste mixture with their approximate concentrations.
-
Keep the waste container closed at all times, except when adding waste.
Disposal Procedure
The disposal of halogenated organic waste is managed through your institution's Environmental Health and Safety (EHS) department. Follow their specific procedures for waste pickup and disposal. Under no circumstances should this chemical or its waste be disposed of down the drain. [2]
Spill and Emergency Procedures
Small Spills (within a chemical fume hood)
-
Alert personnel in the immediate area.
-
Wearing the appropriate PPE, contain the spill with an absorbent material compatible with the chemical.
-
Carefully collect the absorbent material into a sealed container for proper waste disposal.
-
Decontaminate the spill area.
Large Spills (outside of a chemical fume hood)
-
Evacuate the immediate area.
-
Alert others and contact your institution's emergency response team.
-
Provide the emergency response team with the Safety Data Sheet (SDS) for this compound.
First Aid Measures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the affected person to fresh air.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.
In all cases of exposure, seek immediate medical attention.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
